molecular formula C26H32BrP B056512 Octyltriphenylphosphonium bromide CAS No. 42036-78-2

Octyltriphenylphosphonium bromide

Cat. No.: B056512
CAS No.: 42036-78-2
M. Wt: 455.4 g/mol
InChI Key: OBLXVLWZBMAMHE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyltriphenylphosphonium bromide is a versatile quaternary phosphonium salt widely employed as an effective phase-transfer catalyst (PTC) in organic synthesis. Its primary research value lies in its ability to facilitate reactions between reagents in immiscible phases, typically by transferring anionic species from an aqueous or solid phase into an organic phase. The molecule features a lipophilic octyl chain and three phenyl rings, which grant it excellent solubility in organic solvents, while the bromide anion acts as a highly mobile counterion. This structure makes it particularly effective for nucleophilic substitution reactions, such as the alkylation of alcohols, phenols, and carboxylic acids, as well as for the generation of dichlorocarbene from chloroform under basic conditions. Researchers utilize this compound to achieve higher reaction rates, milder conditions, and improved yields in various transformations, including the synthesis of ethers, esters, and other fine chemicals. It is also investigated in material science for the preparation of ionic liquids and as a potential component in polymer electrolytes. As a stable, crystalline solid, it offers convenient handling and storage. This product is intended for research applications and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

octyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32P.BrH/c1-2-3-4-5-6-16-23-27(24-17-10-7-11-18-24,25-19-12-8-13-20-25)26-21-14-9-15-22-26;/h7-15,17-22H,2-6,16,23H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLXVLWZBMAMHE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962221
Record name Octyl(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42036-78-2
Record name Phosphonium, octyltriphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42036-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyltriphenylphosphonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042036782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyl(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyltriphenylphosphonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.560
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Octyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyltriphenylphosphonium bromide (OTPB) is a quaternary phosphonium salt that has garnered significant interest in various scientific fields, including organic synthesis and medicinal chemistry. Its amphipathic structure, comprising a lipophilic octyl chain and a bulky, cationic triphenylphosphonium headgroup, imparts unique chemical and biological properties. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of OTPB, with a focus on its potential applications in drug development.

Physicochemical Properties

This compound is a pale brown, hygroscopic solid at room temperature.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C26H32BrP[1][2]
Molecular Weight 455.42 g/mol [2]
Melting Point 61-63 °C[1][3]
Appearance Pale Brown Solid[1]
Solubility Slightly soluble in Chloroform[1]
Storage Conditions Hygroscopic, store under inert atmosphere in a refrigerator[1]

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of alkyltriphenylphosphonium halides is the reaction of triphenylphosphine with an appropriate alkyl halide. The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Triphenylphosphine (1.0 eq)

  • 1-Bromooctane (1.1 eq)

  • Toluene (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene.

  • Add 1-bromooctane to the solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or 31P NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the volume of toluene can be reduced under vacuum.

  • Add anhydrous diethyl ether to the mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with several portions of cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield this compound.

Experimental Protocol: Purification

The crude this compound can be purified by recrystallization.

Materials:

  • Crude this compound

  • Dichloromethane

  • Diethyl ether

Procedure:

  • Dissolve the crude product in a minimal amount of hot dichloromethane.

  • Slowly add diethyl ether to the solution until it becomes cloudy.

  • Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the crystals under vacuum.

Experimental Protocol: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons of the triphenylphosphonium group and the aliphatic protons of the octyl chain.[3]

  • 13C NMR: A 13C NMR spectrum will show signals corresponding to the carbon atoms in the phenyl rings and the octyl chain.

  • 31P NMR: The 31P NMR spectrum should exhibit a single peak characteristic of a quaternary phosphonium salt.

Biological Properties and Applications

Antibacterial Activity

This compound has demonstrated notable antibacterial activity, particularly against multidrug-resistant (MDR) strains of bacteria. For instance, it has been shown to be effective against MDR Acinetobacter baumannii.[3] The minimum inhibitory concentration (MIC) is a key quantitative measure of its antibacterial efficacy.

OrganismMIC (µM)Reference
MDR Acinetobacter baumannii25.0[3]

The antibacterial activity of phosphonium salts is influenced by the length of the alkyl chain, with longer chains generally showing increased activity up to a certain point.[3]

Mechanism of Action

The primary mechanism of antibacterial action for quaternary phosphonium salts like OTPB is believed to be the disruption of the bacterial cell membrane. The lipophilic alkyl chain facilitates the insertion of the molecule into the lipid bilayer of the bacterial membrane, while the cationic phosphonium headgroup interacts with the negatively charged components of the membrane, such as phospholipids and teichoic acids (in Gram-positive bacteria). This insertion leads to a loss of membrane integrity, increased permeability, leakage of essential cellular components, and ultimately, cell death.

G cluster_membrane Bacterial Cell Membrane cluster_otpb This compound (OTPB) cluster_effects Cellular Effects lipid_head Phospholipid Head (Negative Charge) lipid_tail Lipid Bilayer phosphonium_head Triphenylphosphonium Cation (+) phosphonium_head->lipid_head Electrostatic Interaction membrane_disruption Membrane Disruption octyl_chain Octyl Chain (Lipophilic) octyl_chain->lipid_tail Insertion permeability_increase Increased Permeability membrane_disruption->permeability_increase leakage Leakage of Cellular Contents permeability_increase->leakage cell_death Cell Death leakage->cell_death

References

Octyltriphenylphosphonium bromide chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of octyltriphenylphosphonium bromide, a quaternary phosphonium salt with significant applications in chemical synthesis and antimicrobial research. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and Identification

This compound is an organic compound characterized by a positively charged phosphorus atom bonded to three phenyl groups and one octyl group, with a bromide anion.

Chemical Formula: C₂₆H₃₂BrP

CAS Number: 42036-78-2[1]

IUPAC Name: Octyl(triphenyl)phosphanium bromide

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the table below, providing a quick reference for its physical and spectral properties.

PropertyValueReference
Molecular Weight 455.41 g/mol [1]
Melting Point 61-63 °C[1]
Appearance Colorless to pale brown solid
¹H NMR (400 MHz, DMSO-d₆) σ = 0.81 (t, 3H, CH₃), 1.19 (m, 8H, CH₂), 1.48 (m, 4H, PCH₂CH₂CH₂CH₂)[1]
Solubility Soluble in polar organic solvents

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of alkyltriphenylphosphonium halides is the reaction of triphenylphosphine with an appropriate alkyl halide. The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Triphenylphosphine (Ph₃P)

  • 1-Bromooctane

  • Toluene (or another suitable solvent like acetonitrile)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in toluene under an inert atmosphere.

  • Add a stoichiometric equivalent of 1-bromooctane to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product, this compound, will often precipitate from the solution upon cooling.

  • Collect the solid product by filtration and wash with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

  • Dry the purified product under vacuum to yield this compound as a solid.

Application in the Wittig Reaction

This compound is a precursor to a Wittig reagent, which is used to convert aldehydes and ketones into alkenes. The following is a general protocol for its use in a Wittig olefination.

Step 1: Formation of the Ylide (Wittig Reagent)

  • Suspend this compound in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.

  • Cool the suspension in an ice bath or to a lower temperature as required by the specific base used.

  • Add a strong base, such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK), dropwise to the suspension. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

Step 2: Reaction with a Carbonyl Compound

  • Once the ylide formation is complete, add the desired aldehyde or ketone, dissolved in the same solvent, to the reaction mixture dropwise at a low temperature.

  • Allow the reaction to warm to room temperature and stir for a period of time, monitoring the reaction by TLC.

  • Upon completion, the reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride.

  • The alkene product is then extracted with an organic solvent, and the triphenylphosphine oxide byproduct is often removed by chromatography or crystallization.

Antimicrobial Activity and Mechanism

Recent studies have highlighted the potential of this compound as an antimicrobial agent, particularly against multidrug-resistant bacteria such as Acinetobacter baumannii.[1] The lipophilic nature of the triphenylphosphonium cation facilitates its interaction with and disruption of bacterial cell membranes.

Logical Workflow for Antimicrobial Action

The following diagram illustrates the proposed mechanism of antimicrobial action for lipophilic quaternary phosphonium salts like this compound.

Antimicrobial_Mechanism Proposed Antimicrobial Mechanism of this compound cluster_membrane Bacterial Cell Membrane cluster_exterior Exterior cluster_interior Cytoplasm Lipid_Bilayer Lipid Bilayer Membrane_Potential_Loss Loss of Membrane Potential Lipid_Bilayer->Membrane_Potential_Loss Disruption of Structure OTPB This compound OTPB->Lipid_Bilayer Accumulation and Insertion Cell_Death Cell Death Ion_Leakage Ion Leakage Membrane_Potential_Loss->Ion_Leakage Metabolic_Disruption Metabolic Disruption Ion_Leakage->Metabolic_Disruption Metabolic_Disruption->Cell_Death

Caption: Proposed mechanism of antimicrobial action.

This diagram illustrates how the lipophilic octyltriphenylphosphonium cation is proposed to accumulate in and disrupt the bacterial cell membrane, leading to a cascade of events that result in cell death. This makes it a compound of interest for the development of new antimicrobial agents.

References

The Lynchpin of Biphasic Reactions: A Technical Guide to the Catalytic Mechanism of Octyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of chemical synthesis, where the convergence of immiscible reactants often poses a significant barrier, phase transfer catalysis (PTC) emerges as a powerful tool to drive reactions to completion. At the heart of many such industrially pivotal processes lies a class of catalysts known as quaternary phosphonium salts. This technical guide delves into the core mechanism of action of a prominent member of this class, octyltriphenylphosphonium bromide (OTPPB), offering researchers, scientists, and drug development professionals a comprehensive understanding of its catalytic prowess.

This compound, a white crystalline solid soluble in many organic solvents, functions as a classic phase transfer catalyst.[1] Its fundamental role is to transport a reactive anion from an aqueous phase into an organic phase, where it can readily react with an organic substrate. This transport overcomes the insolubility of the reactants in their respective phases, thereby significantly accelerating reaction rates and often leading to higher yields under milder conditions.

The Archetypal Mechanism: Phase Transfer Catalysis

The catalytic action of this compound is best illustrated through the lens of a nucleophilic substitution reaction, a cornerstone of organic synthesis. A prime example is the Williamson ether synthesis, where an alkoxide or phenoxide ion displaces a halide from an alkyl halide to form an ether. In a biphasic system (e.g., aqueous sodium hydroxide and an organic solvent containing the alkyl halide and an alcohol/phenol), the reaction is exceedingly slow due to the inability of the hydroxide or the resulting alkoxide/phenoxide to enter the organic phase.

The introduction of this compound initiates a catalytic cycle that efficiently bridges this phase divide. The mechanism can be delineated into the following key steps:

  • Anion Exchange: In the aqueous phase, the bromide anion of OTPPB is exchanged for the reactive anion (e.g., hydroxide or phenoxide). This forms an ion pair, octyltriphenylphosphonium hydroxide or phenoxide.

  • Phase Transfer: The lipophilic nature of the octyl and triphenyl groups on the phosphonium cation allows this newly formed ion pair to be extracted from the aqueous phase into the organic phase.

  • Reaction in the Organic Phase: Once in the organic phase, the "naked" and highly reactive anion is free to react with the organic substrate (e.g., an alkyl halide) via a nucleophilic substitution reaction (typically SN2).

  • Catalyst Regeneration: Following the reaction, the phosphonium cation, now paired with the leaving group anion (e.g., bromide), is regenerated. This ion pair can then return to the aqueous phase to repeat the cycle, or remain in the organic phase to be exchanged with another reactive anion at the interface.

This continuous cycling of the catalyst between the two phases ensures a sustained reaction rate.

Quantitative Analysis of Catalytic Performance

To illustrate the efficacy of phosphonium salt-catalyzed phase transfer reactions, the following table summarizes representative data from a study on the C-alkylation of 2-phenylpropionitrile with n-butyl bromide, a reaction that follows a similar mechanistic pathway.

CatalystSolventBaseTemperature (°C)Time (h)Yield (%)
Tetrabutylphosphonium BromideToluene50% aq. NaOH80295
Tetrabutylammonium BromideToluene50% aq. NaOH80292
Benzyltriethylammonium ChlorideToluene50% aq. NaOH80285
No CatalystToluene50% aq. NaOH802< 5

This data is representative of typical phase-transfer catalyzed C-alkylation reactions and is intended for illustrative purposes.

Experimental Protocols

A detailed experimental protocol for a representative phase transfer catalyzed etherification, the synthesis of n-butyl phenyl ether, is provided below. This protocol is based on established methodologies for Williamson ether synthesis under phase transfer conditions.

Synthesis of n-Butyl Phenyl Ether via Phase Transfer Catalysis

Materials:

  • Phenol (1.0 eq)

  • n-Butyl bromide (1.2 eq)

  • Sodium hydroxide (2.0 eq)

  • This compound (0.05 eq)

  • Toluene

  • Deionized water

Procedure:

  • A solution of sodium hydroxide in deionized water is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Phenol and this compound are dissolved in toluene and added to the flask.

  • The biphasic mixture is stirred vigorously and heated to 80°C.

  • n-Butyl bromide is added dropwise to the reaction mixture over a period of 30 minutes.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield n-butyl phenyl ether.

Visualizing the Catalytic Cycle and Workflow

To further elucidate the mechanism and experimental process, the following diagrams are provided.

Catalytic_Cycle A_OH OH⁻ C_QOH [Q⁺]OH⁻ A_OH->C_QOH Anion Exchange A_Br Br⁻ A_Na Na⁺ O_RBr R-Br O_ROH R-OH O_RBr->O_ROH Product Formation C_QBr [Q⁺]Br⁻ O_RBr->C_QBr Catalyst Regeneration C_QBr->A_Br Release C_QOH->O_RBr Phase Transfer & Reaction

Figure 1. Catalytic cycle of OTPPB in a nucleophilic substitution.

Experimental_Workflow start Start: Prepare Reactants setup Set up Biphasic Reaction Mixture (Aqueous NaOH, Toluene, Phenol, OTPPB) start->setup heat_stir Heat to 80°C and Stir Vigorously setup->heat_stir add_rbr Add n-Butyl Bromide Dropwise heat_stir->add_rbr monitor Monitor Reaction Progress (TLC/GC) add_rbr->monitor workup Work-up: - Cool and Separate Phases - Wash Organic Layer - Dry Organic Layer monitor->workup Reaction Complete purify Purification: - Remove Solvent - Vacuum Distillation workup->purify product Final Product: n-Butyl Phenyl Ether purify->product

Figure 2. Experimental workflow for PTC synthesis.

Conclusion

This compound stands as a robust and efficient phase transfer catalyst, enabling a wide array of chemical transformations that are otherwise hindered by phase incompatibility. Its mechanism of action, rooted in the shuttling of reactive anions between aqueous and organic phases, provides a versatile platform for organic synthesis. The understanding of this mechanism, coupled with detailed experimental protocols, empowers researchers to harness the full potential of this valuable catalytic tool in the development of novel chemical entities and streamlined synthetic processes.

References

The Dual Nature of Phosphonium Salts: A Technical Guide to Their Biological Activity and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphonium salts, a class of quaternary organic phosphorus compounds, have emerged from the realm of synthetic chemistry to become a significant focus of biomedical research. Their unique physicochemical properties, particularly their lipophilic cationic nature, allow them to readily traverse cellular membranes and accumulate within mitochondria, the powerhouses of the cell. This targeted accumulation is the wellspring of their potent biological activities, including their promising anticancer effects and, conversely, their inherent cytotoxicity. This technical guide provides an in-depth exploration of the biological activity and cytotoxicity of phosphonium salts, offering a comprehensive resource for researchers and professionals in drug development.

Mechanism of Action: Targeting the Mitochondria

The primary mechanism underlying the biological activity of many phosphonium salts is their preferential accumulation in mitochondria. This is driven by the large mitochondrial membrane potential (ΔΨm), which is significantly more negative than the plasma membrane potential. Cancer cells, with their heightened metabolic rate, often exhibit a more negative ΔΨm, leading to an even greater accumulation of these cationic compounds compared to normal cells.[1][2]

Once concentrated in the mitochondria, phosphonium salts can disrupt its critical functions in several ways:

  • Disruption of Mitochondrial Membrane Potential: The influx of positively charged phosphonium ions can lead to a depolarization of the mitochondrial membrane, disrupting the proton gradient essential for ATP synthesis.[3]

  • Inhibition of the Respiratory Chain: Phosphonium salts can interfere with the electron transport chain, leading to a decrease in cellular energy production.[3]

  • Induction of Oxidative Stress: The disruption of mitochondrial function can lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage to cellular components, including DNA, proteins, and lipids.

  • Induction of Apoptosis: The culmination of mitochondrial dysfunction often triggers the intrinsic pathway of apoptosis, or programmed cell death.

Quantitative Cytotoxicity Data

The cytotoxic potential of phosphonium salts is a critical parameter in assessing their therapeutic index. The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits 50% of cell viability, is a standard metric for this evaluation.[4] The following table summarizes the IC50 values of various phosphonium salts against a range of cancer cell lines.

Phosphonium SaltCell LineIncubation Time (h)IC50 (µM)Reference
Tri-n-butyl-n-hexadecylphosphonium bromideHeLa244.7 ± 2.2[5]
Tri-n-butyl-n-hexadecylphosphonium bromideHeLa484.8 ± 7.1[5]
Tri-n-butyl-n-hexadecylphosphonium bromideK56224400 ± 200[5]
Tri-n-butyl-n-hexadecylphosphonium bromideK56248500 ± 50[5]
Triphenyl(methyl)phosphonium iodideK5624810 ± 0.5[5]
Triphenyl(ethyl)phosphonium iodideK562486 ± 0.3[5]
(11-methoxy-11-oxo-undecyl)triphenylphosphonium bromide (MUTP)MCF-7Not SpecifiedExhibits antiproliferative effects[1]
(11-methoxy-11-oxo-undecyl)triphenylphosphonium bromide (MUTP)HeLaNot SpecifiedExhibits antiproliferative effects[1]
3-Chloropropyltris(4-dimethylaminophenyl)phosphonium chloride (APPCL)A2780Not Specified80 nM[2]
3-Iodopropyltris(4-dimethylaminophenyl)phosphonium iodide (APPI)Panel of 7 cell linesNot Specified16.7 - 83.0 nM[2]
Tetraphenylphosphonium Chloride (TPP-Cl)Carcinoma cellsNot Specified< 50 µM[6]
Sterically hindered quaternary phosphonium salt (BPPB)HTLA-230240.2 µM[3]
Sterically hindered quaternary phosphonium salt (BPPB)HTLA-ER241.1 µM[3]

Experimental Protocols

Accurate and reproducible assessment of the biological activity and cytotoxicity of phosphonium salts relies on standardized experimental protocols. The following sections detail the methodologies for key assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the phosphonium salt in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).[8]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a multi-well spectrophotometer. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Materials:

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • 1X Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the phosphonium salt for the desired time.[12]

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.[12]

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[13] Transfer 100 µL of the cell suspension to a flow cytometry tube.[11] Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution.[14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the stained cells by flow cytometry within one hour.[11][12] FITC is typically detected in the FL1 channel (Ex/Em = 488/530 nm) and PI in the FL2 channel (Ex/Em = 488/575 nm).[10]

Mitochondrial Membrane Potential Assay (JC-1 Assay)

The JC-1 assay is a fluorescent method used to measure the mitochondrial membrane potential (ΔΨm). JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[15][16]

Materials:

  • JC-1 staining solution

  • Assay buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Treatment: Culture and treat cells with the phosphonium salt to induce apoptosis. Include a negative control (vehicle-treated cells) and a positive control (cells treated with an uncoupling agent like CCCP or FCCP).[15]

  • JC-1 Staining: Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[15]

  • Washing: Centrifuge the cells and wash with assay buffer to remove excess dye.[15]

  • Analysis: Analyze the cells using a fluorescence microscope or a fluorescence plate reader. For quantitative analysis, measure the fluorescence intensity of JC-1 aggregates (red fluorescence, Ex/Em ≈ 540/590 nm) and JC-1 monomers (green fluorescence, Ex/Em ≈ 485/535 nm).[15][16] The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis. Luminescent assays, such as the Caspase-Glo® 3/7 Assay, provide a sensitive method for measuring their activity.[17][18]

Materials:

  • Caspase-Glo® 3/7 Reagent (containing a proluminescent caspase-3/7 substrate)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with the phosphonium salt.[18]

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[18]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.[18]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[18]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathway and a general experimental workflow.

Apoptosis_Signaling_Pathway cluster_mito Mitochondrial Events cluster_cyto Cytosolic Events Phosphonium_Salt Phosphonium Salt Mitochondria Mitochondria Phosphonium_Salt->Mitochondria Accumulation Disruption_MMP Disruption of ΔΨm Mitochondria->Disruption_MMP ROS_Production ↑ ROS Production Mitochondria->ROS_Production Cytochrome_c_Release Cytochrome c Release Disruption_MMP->Cytochrome_c_Release ROS_Production->Cytochrome_c_Release Apaf1 Apaf-1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activation Active_Caspase37 Active Caspase-3/7 Active_Caspase9->Active_Caspase37 Cleavage & Activation Caspase37 Pro-Caspase-3/7 Apoptosis Apoptosis Active_Caspase37->Apoptosis Execution

Caption: Phosphonium salt-induced intrinsic apoptosis pathway.

Cytotoxicity_Workflow Start Start: Compound Synthesis & Characterization Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Compound_Prep Compound Preparation (Stock & Working Solutions) Start->Compound_Prep Cell_Seeding Cell Seeding (e.g., 96-well plate) Cell_Culture->Cell_Seeding Treatment Treatment with Phosphonium Salt Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay Data_Acquisition Data Acquisition (e.g., Absorbance Reading) Cytotoxicity_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis Mechanism_Study Mechanism of Action Studies (Apoptosis, MMP, etc.) Data_Analysis->Mechanism_Study End End: Report & Further Studies Mechanism_Study->End

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

Phosphonium salts represent a versatile class of compounds with significant potential in the development of novel therapeutics, particularly in oncology. Their ability to selectively target mitochondria provides a powerful mechanism for inducing cancer cell death. However, their inherent cytotoxicity necessitates careful evaluation and optimization to achieve a favorable therapeutic window. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers working to unlock the full potential of phosphonium salts in medicine. A thorough understanding of their biological activities and the methods to assess them is paramount for the rational design and development of safe and effective phosphonium-based drugs.

References

Preliminary Investigation of Octyltriphenylphosphonium Bromide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Octyltriphenylphosphonium bromide (OTPB) is a quaternary phosphonium salt that is emerging as a versatile tool in synthetic organic chemistry, with notable potential as a pharmaceutical intermediate. This document provides a comprehensive preliminary investigation into the synthesis, properties, and applications of OTPB relevant to the pharmaceutical industry. Key areas covered include detailed synthetic protocols, physicochemical and spectroscopic data, its role as a Wittig reagent for the construction of carbon-carbon double bonds, and its application as a phase-transfer catalyst. Furthermore, this guide explores the antimicrobial properties of OTPB and discusses the limited available information on its direct effects on mammalian cells. The information is presented to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

Quaternary phosphonium salts are a class of organic compounds characterized by a positively charged phosphorus atom covalently bonded to four organic residues. Their utility in organic synthesis is well-established, primarily owing to their application as precursors for Wittig reagents and as phase-transfer catalysts.[1][2] this compound (OTPB), with its lipophilic octyl chain and the bulky triphenylphosphine moiety, presents a unique combination of properties that make it an attractive intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

The primary role of OTPB in pharmaceutical synthesis is as a Wittig reagent, which is instrumental in the olefination of aldehydes and ketones to form alkenes.[3][4][5] This reaction is a cornerstone in the synthesis of numerous natural products and pharmaceuticals, where the stereoselective formation of carbon-carbon double bonds is a critical step. Additionally, the amphiphilic nature of OTPB allows it to function as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases, a common scenario in industrial-scale pharmaceutical production.[6][7]

This technical guide aims to provide a detailed overview of the current knowledge on OTPB, focusing on its synthesis, characterization, and potential applications as a pharmaceutical intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a pharmaceutical intermediate is paramount for its effective use in synthesis and for quality control. This section summarizes the key physicochemical and spectroscopic data for this compound.

Physicochemical Properties

The following table outlines the main physicochemical properties of OTPB.

PropertyValueReference(s)
Chemical Formula C₂₆H₃₂BrP
Molecular Weight 455.42 g/mol
Appearance White to off-white crystalline solid[8]
Melting Point 61-63 °C
Solubility Soluble in polar organic solvents like chloroform and methanol.
CAS Number 42036-78-2
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of OTPB. The following tables provide expected ranges for key spectroscopic data based on analogous compounds and general principles of spectroscopy.

Table 2.2.1: ¹H NMR Spectral Data (Expected Ranges)

Chemical Shift (ppm)MultiplicityAssignment
~ 7.7 - 7.9multipletAromatic protons (PPh₃)
~ 3.6 - 3.8multiplet-CH₂-P⁺
~ 1.2 - 1.7multiplet-(CH₂)₆-
~ 0.8 - 0.9triplet-CH₃

Table 2.2.2: ³¹P NMR Spectral Data (Expected Range) [9][10][11]

Chemical Shift (ppm)Description
~ 22 - 34Characteristic for tetraalkylphosphonium salts.

Table 2.2.3: IR Spectral Data (Expected Absorptions)

Wavenumber (cm⁻¹)Assignment
~ 3050 - 3000Aromatic C-H stretch
~ 2950 - 2850Aliphatic C-H stretch
~ 1435P-Ph stretch
~ 1110P-Ph stretch
~ 720, 690Aromatic C-H bend (monosubstituted)

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between triphenylphosphine and 1-bromooctane. This section provides a detailed experimental protocol for its synthesis and subsequent purification.

Synthesis of this compound

Reaction Scheme:

G cluster_0 Synthesis of this compound Triphenylphosphine P(C₆H₅)₃ plus + Triphenylphosphine->plus 1-Bromooctane Br-(CH₂)₇-CH₃ arrow 1-Bromooctane->arrow OTPB [(C₆H₅)₃P⁺-(CH₂)₇-CH₃] Br⁻ plus->1-Bromooctane arrow->OTPB

Figure 1. Synthesis of OTPB.

Experimental Protocol:

Materials:

  • Triphenylphosphine (1.0 eq)

  • 1-Bromooctane (1.0 - 1.2 eq)[12][13][14]

  • Anhydrous toluene or acetonitrile (solvent)[8][15]

  • Anhydrous diethyl ether or hexane (for washing/precipitation)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylphosphine and anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the mixture until the triphenylphosphine is completely dissolved.

  • Add 1-bromooctane to the solution dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 24-48 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.[9][10][11]

  • After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold anhydrous diethyl ether or hexane to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain this compound.

Expected Yield: Yields for this type of reaction are typically high, often in the range of 85-95%, depending on the purity of the reagents and the reaction conditions.[8][16]

Purification

If the product is not sufficiently pure after the initial workup, it can be further purified by recrystallization.

Recrystallization Protocol: [7][17]

  • Dissolve the crude OTPB in a minimal amount of a hot solvent in which it is soluble (e.g., a mixture of dichloromethane and ethyl acetate, or acetonitrile).

  • Slowly add a solvent in which OTPB is insoluble (an "anti-solvent") while the solution is still warm, until the solution becomes slightly turbid (e.g., diethyl ether or hexane).[1]

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold anti-solvent.

  • Dry the crystals under vacuum.

Applications as a Pharmaceutical Intermediate

The utility of this compound in pharmaceutical synthesis primarily stems from its role as a precursor to a Wittig reagent.

The Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[3][4][5] The reaction involves the formation of a phosphorus ylide (the Wittig reagent) by treating the phosphonium salt with a strong base, followed by the reaction of the ylide with a carbonyl compound.

Workflow for a Typical Wittig Reaction:

G cluster_0 Ylide Formation cluster_1 Wittig Olefination OTPB Octyltriphenylphosphonium Bromide (OTPB) Ylide Phosphorus Ylide OTPB->Ylide + Base Base Strong Base (e.g., n-BuLi, NaH) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Carbonyl Carbonyl Aldehyde or Ketone Alkene Alkene Product Oxaphosphetane->Alkene TPPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPPO

Figure 2. Wittig Reaction Workflow.

Application in Prostaglandin Synthesis:

Phase-Transfer Catalysis

As a quaternary phosphonium salt, OTPB can act as a phase-transfer catalyst (PTC).[1][2] In pharmaceutical manufacturing, many reactions involve reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). A PTC facilitates the transfer of a reactant (usually an anion) from the aqueous phase to the organic phase where the reaction can occur.

Mechanism of Phase-Transfer Catalysis:

G cluster_0 Aqueous Phase cluster_1 Organic Phase NaX Na⁺X⁻ OTPB_aq OTPB (aq) NaX->OTPB_aq Ion Exchange OTPB_org OTPB (org) OTPB_aq->OTPB_org Phase Transfer RY R-Y RY->OTPB_org - Y⁻ RX R-X RX->RY OTPB_org->OTPB_aq Return to Aqueous Phase OTPB_org->RX + R-Y

Figure 3. Phase-Transfer Catalysis Mechanism.

The use of OTPB as a PTC could be advantageous in various reactions common in pharmaceutical synthesis, such as alkylations, cyanations, and nucleophilic substitutions, potentially leading to milder reaction conditions, increased yields, and reduced use of hazardous organic solvents.[6][20]

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of quaternary phosphonium salts, including those with alkyl chains of varying lengths. While not directly related to its role as a pharmaceutical intermediate in the synthesis of other drugs, the intrinsic biological activity of OTPB is noteworthy.

Mechanism of Antimicrobial Action:

The antimicrobial activity of quaternary phosphonium salts is generally attributed to their ability to disrupt bacterial cell membranes. The lipophilic alkyl chain facilitates insertion into the lipid bilayer, while the positively charged phosphonium headgroup interacts with the negatively charged components of the membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

Effects on Mammalian Cells and Toxicology

The available data on the direct effects of this compound on mammalian cells and its toxicology are limited. As a pharmaceutical intermediate, the primary concern is its potential to be carried over as an impurity in the final drug product. Therefore, rigorous purification and analytical monitoring are essential.

Some studies on related compounds, such as octylphenol, have shown toxic effects on mammalian cells.[21][22] However, it is important to note that octylphenol is structurally different from OTPB, and its toxicity data cannot be directly extrapolated. Further toxicological studies on OTPB would be necessary to fully assess its safety profile, particularly if it were to be considered for applications where it might have direct biological exposure.[23][24]

Conclusion

This compound is a valuable and versatile compound with significant potential as a pharmaceutical intermediate. Its primary utility lies in its role as a precursor for Wittig reagents, enabling the crucial formation of carbon-carbon double bonds in the synthesis of complex molecules. Its properties also lend it to applications as a phase-transfer catalyst, which can offer process advantages in industrial-scale pharmaceutical manufacturing. While it exhibits intrinsic antimicrobial activity, its direct pharmacological effects on mammalian systems are not well-characterized and would require further investigation if relevant for a particular application. For its use as a synthetic intermediate, the focus remains on the efficiency and selectivity of the reactions it facilitates and the purity of the resulting products. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the synthetic utility of this compound.

References

An In-depth Technical Guide: The Pivotal Role of the Octyl Chain in Defining Phosphonium Salt Properties for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the influence of the octyl (C8) alkyl chain on the physicochemical and biological properties of phosphonium salts. For researchers, scientists, and professionals in drug development, understanding this structure-property relationship is critical for designing targeted, effective, and safe therapeutic agents. The lipophilic and cationic nature of phosphonium salts makes them prime candidates for various biomedical applications, particularly as anticancer and antimicrobial agents, with the alkyl chain length being a key determinant of their efficacy and behavior.

Influence on Physicochemical Properties

The incorporation of an octyl chain significantly modulates the fundamental physical and chemical characteristics of phosphonium salts, which in turn affects their biological interactions.

  • Lipophilicity and Solubility : The octyl chain, being a moderately long hydrocarbon, imparts significant lipophilicity to the phosphonium salt. This property is crucial for the molecule's ability to traverse cellular membranes.[1] A balance is often sought; while increased chain length enhances lipophilicity, it can decrease aqueous solubility. This balance is pivotal for drug delivery applications, where the agent must be soluble enough for formulation but lipophilic enough to enter cells. The relationship between partition coefficients (a measure of lipophilicity) and cytostatic selectivity has been shown to be a key factor in the structure-activity relationship of phosphonium salts.[1]

  • Melting Point and Thermal Stability : The length of the alkyl chain influences the crystal packing and intermolecular forces. Generally, for a homologous series of alkyl(tri-tert-butyl)phosphonium salts, an increase in the alkyl chain length leads to a decrease in the melting point up to a certain point, after which it may slightly increase due to van der Waals interactions between the long chains.[2][3] Alkyltrioctylphosphonium chlorides, a related class, also show a distinct impact of the variable chain length on melting points and glass transitions.[4][5]

  • Viscosity : In the context of phosphonium-based ionic liquids, viscosity is directly influenced by the alkyl chain length. Longer chains, such as octyl and beyond, lead to increased van der Waals interactions, which results in higher viscosity.[6]

Impact on Biological Activity and Cytotoxicity

The octyl chain plays a critical role in the biological activity of phosphonium salts, dictating their efficacy as antimicrobial and anticancer agents. The general mechanism involves the disruption of cellular membranes due to the amphiphilic nature of the molecule.

The antimicrobial efficacy of phosphonium salts is strongly dependent on the alkyl chain length. The octyl group often represents a point of high activity.

  • Mechanism : Cationic phosphonium salts interact with the negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death.[7][8]

  • Structure-Activity Relationship : Studies have shown that for certain classes of phosphonium salts, those with octyl groups exhibit potent antimicrobial activity.[7] For instance, copolymers containing methacryloyloxyethyl trialkyl phosphonium chloride with octyl groups showed higher antimicrobial activity compared to those with shorter ethyl or butyl chains.[7] For alkyltrimethylphosphonium salts, activity against S. aureus and E. coli generally increases with chain length, with optimal activity often seen in the C10-C14 range.[9][10] This suggests that while the octyl chain provides strong activity, slightly longer chains may be even more effective in some cases.

Table 1: Antimicrobial Activity Data

Compound Class Alkyl Chain Target Organism Activity Metric (e.g., MIC) Reference
Alkyl-methylimidazolium salts C10 - C14 S. aureus Optimal antibacterial activity [10]
Alkyl-triphenylphosphonium salts C10 - C14 S. aureus Optimal antibacterial activity [10]
Alkyltrimethylphosphonium salts C18 S. aureus Kills 10^7 cells in 30 min at 2.8 µM [8][9]
Alkyltrimethylphosphonium salts C18 E. coli Kills 10^7 cells in 30 min at 28 µM [8][9]

| Didecyldimethylphosphonium chloride | C10 (x2) | MRSA | MIC = 0.78 µg/ml |[9] |

Phosphonium salts are recognized for their ability to selectively accumulate in the mitochondria of cancer cells, a phenomenon driven by the high mitochondrial membrane potential in neoplastic cells compared to normal cells.[1][11][12] The lipophilicity conferred by the octyl chain is essential for this process.

  • Mitochondrial Targeting : The positively charged phosphorus center and the lipophilic alkyl chains enable the molecule to pass through the plasma and mitochondrial membranes.[12][13][14] The octyl chain provides sufficient lipophilicity to facilitate this transport. This accumulation disrupts mitochondrial function, increases reactive oxygen species (ROS) production, and ultimately triggers apoptosis (programmed cell death).[12][13]

  • Cytotoxicity : The length of the alkyl chain is a critical determinant of cytotoxicity. Increasing the chain length generally leads to a significant increase in toxicity up to an optimal length, after which the effect may plateau or decrease.[11] For example, a study on alkyl-tri-n-butylphosphonium halides showed potent cytotoxic activity against HeLa and K562 cancer cells, with the activity being dependent on the alkyl chain length.[11]

Table 2: Cytotoxicity Data (IC50 Values)

Compound Cell Line IC50 (µM) Incubation Time (h) Reference
Tri-n-butyl-n-hexadecylphosphonium bromide HeLa < 5 24 and 48 [11]
Triphenylalkylphosphonium iodides (C1-C5) K562 6 - 10 48 [11]
3-Chloropropyltris(4-dimethylaminophenyl)phosphonium chloride (APPCL) UCI 101 Ovarian Carcinoma 0.08 Not Specified [15]
3-Iodopropyltris(4-dimethylaminophenyl)phosphonium iodide (APPI) Panel of 7 cell lines 0.0167 - 0.083 Not Specified [15]

| Tetraphenylphosphonium Chloride (TPP-Cl) | Carcinoma cells | < 50 | Not Specified |[16] |

Applications in Drug Development

The unique properties imparted by the octyl chain make these phosphonium salts valuable tools in drug development.

  • Mitochondria-Targeted Therapeutics : The ability to specifically target mitochondria opens avenues for delivering anticancer drugs directly to their site of action, potentially increasing efficacy and reducing off-target side effects.[13][17][18]

  • Drug and Gene Delivery Vectors : The amphiphilic nature of octyl-containing phosphonium salts allows them to self-assemble and act as carriers for other therapeutic molecules. An octyl-phosphonium-tagged esculetin has been shown to function as an effective delivery agent for siRNA, inducing selective breast cancer cell death without the need for additional excipients.[19] This highlights their potential as non-viral vectors in gene therapy.

Mandatory Visualizations

G cluster_synthesis Synthesis of an Alkyl(trioctyl)phosphonium Salt phosphine Trioctylphosphine (P(C8H17)3) reaction Quaternization (Nucleophilic Addition) phosphine->reaction haloalkane 1-Haloalkane (e.g., 1-Bromooctane) haloalkane->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction [Optional, if reactants are solid] product Alkyl(trioctyl)phosphonium Halide reaction->product

Caption: General workflow for the synthesis of quaternary phosphonium salts.

G cluster_cell Cancer Cell cluster_mito Mitochondrion (High ΔΨm) ROS ↑ Reactive Oxygen Species (ROS) Apoptosis Induction of Apoptosis ROS->Apoptosis Membrane Mitochondrial Membrane Depolarization Membrane->ROS Membrane->Apoptosis Cation Octyl-Phosphonium Cation (Lipophilic, Cationic) Cation->Membrane Accumulation driven by membrane potential

Caption: Mechanism of octyl-phosphonium salts in cancer cells.

G start Seed Cells in 96-well plate incubate1 Incubate cells (e.g., 24h) start->incubate1 add_compound Add Phosphonium Salt (various concentrations) incubate1->add_compound incubate2 Incubate with compound (e.g., 24h or 48h) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO, SDS) incubate3->solubilize measure Measure Absorbance (e.g., 570 nm) solubilize->measure end Calculate Cell Viability and IC50 measure->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Experimental Protocols

Protocol 1: Synthesis of Alkyl(tri-tert-butyl)phosphonium Bromide

This protocol is adapted from methodologies for synthesizing sterically hindered phosphonium salts.[2][3]

  • Materials : Tri-tert-butylphosphine, 1-bromooctane, acetonitrile (if required).

  • Procedure :

    • The quaternization reaction is typically conducted under solvent-free conditions. In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add tri-tert-butylphosphine.

    • Slowly add a stoichiometric equivalent of 1-bromooctane to the phosphine.

    • Heat the reaction mixture. The temperature will vary depending on the specific reactants but is often in the range of 80-110 °C.[2]

    • Maintain the reaction at temperature with stirring for several hours to days until completion. Reaction progress can be monitored by techniques like ³¹P NMR spectroscopy.

    • Upon completion, the resulting phosphonium salt, octyl(tri-tert-butyl)phosphonium bromide, is typically a solid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) to yield the pure phosphonium salt.

    • Characterize the final product using NMR (¹H, ¹³C, ³¹P) and mass spectrometry.

Protocol 2: MTT Assay for Cytotoxicity Assessment

This protocol is a standard method for evaluating the cytotoxic effects of compounds on cancer cell lines.[11]

  • Materials : 96-well plates, cancer cell line (e.g., HeLa), complete culture medium, phosphonium salt stock solution (dissolved in DMSO or water), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, solubilizing agent (e.g., 20% SDS in 50% DMF, or pure DMSO), microplate reader.

  • Procedure :

    • Cell Seeding : Seed cells (e.g., 5 x 10³ cells per well) in a 96-well plate in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

    • Compound Addition : Prepare serial dilutions of the octyl-phosphonium salt in culture medium from a stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., ranging from nanomolar to micromolar). Include control wells with medium and/or the solvent (e.g., DMSO) used to dissolve the compound.

    • Incubation : Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.

    • MTT Addition : After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization : Carefully remove the medium and add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

    • Measurement : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of around 630 nm).

    • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the control wells. Plot the viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for assessing the antimicrobial activity of phosphonium salts.[8]

  • Materials : 96-well microtiter plates, bacterial strains (e.g., S. aureus, E. coli), appropriate broth medium (e.g., Mueller-Hinton broth), phosphonium salt stock solution, sterile saline or PBS, incubator.

  • Procedure :

    • Compound Preparation : Prepare a series of twofold dilutions of the phosphonium salt in the broth medium directly in the wells of a 96-well plate. The final volume in each well should be 50 or 100 µL.

    • Inoculum Preparation : Grow the bacterial strain in broth overnight. Dilute the culture to achieve a standardized concentration, typically around 5 x 10⁵ colony-forming units (CFU)/mL.

    • Inoculation : Add an equal volume (50 or 100 µL) of the standardized bacterial inoculum to each well of the microtiter plate. This will bring the final bacterial concentration to the target and halve the compound concentrations. Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

    • Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

    • MIC Determination : After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the phosphonium salt that completely inhibits visible growth of the microorganism. The result can be confirmed by measuring the optical density (OD) at 600 nm.

References

An In-depth Technical Guide on the Antimicrobial Activity of Phosphonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This has spurred intensive research into novel antimicrobial agents that can circumvent existing resistance mechanisms. Among the promising candidates, quaternary phosphonium salts (QPS) have garnered significant attention. These cationic compounds, analogous to quaternary ammonium salts, exhibit a broad spectrum of antimicrobial activity against bacteria, fungi, and parasites.[1][2][3] Their unique physicochemical properties, including their ability to permeate cell membranes, make them attractive scaffolds for the development of new antimicrobial drugs.[1][4] This technical guide provides a comprehensive overview of the exploratory studies on the antimicrobial activity of phosphonium salts, with a focus on their mechanism of action, structure-activity relationships, and quantitative efficacy data.

Mechanism of Antimicrobial Action

The primary mechanism by which phosphonium salts exert their antimicrobial effect is through the disruption of cell membrane integrity.[1][5] The positively charged phosphorus atom is attracted to the negatively charged components of microbial cell membranes, such as phospholipids.[6] This electrostatic interaction facilitates the insertion of the lipophilic alkyl or aryl substituents of the phosphonium salt into the hydrophobic core of the lipid bilayer.[2] This intercalation disrupts the normal membrane structure, leading to increased permeability, leakage of essential intracellular components like potassium ions, and ultimately, cell death.[5][7]

Some studies also suggest that phosphonium salts can induce the production of reactive oxygen species (ROS) and collapse the bacterial membrane potential.[1] While the exact signaling pathways are not fully elucidated, the membrane-targeting nature of these compounds is a key advantage, as it is less likely to induce the development of resistance compared to conventional antibiotics that target specific intracellular enzymes or processes.[1]

cluster_extracellular Extracellular cluster_cell_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Phosphonium_Salt Phosphonium Salt (QPS) Membrane_Surface Negative Surface Charge Membrane_Disruption Membrane Disruption & Permeabilization Membrane_Surface->Membrane_Disruption Hydrophobic Interaction Component_Leakage Leakage of Intracellular Components (e.g., K+) Membrane_Disruption->Component_Leakage ROS_Production Reactive Oxygen Species (ROS) Production Membrane_Disruption->ROS_Production Cell_Death Cell Death Component_Leakage->Cell_Death ROS_Production->Cell_Death

Proposed mechanism of antimicrobial action of phosphonium salts.

Structure-Activity Relationships (SAR)

The antimicrobial efficacy of phosphonium salts is intricately linked to their molecular structure. Key structural features that influence their activity include the length of the alkyl chains, the nature of the substituents on the phosphorus atom, and the type of counter-ion.

  • Alkyl Chain Length: A critical determinant of antimicrobial activity is the length of the alkyl chains attached to the phosphorus atom. Generally, activity increases with chain length up to an optimal point, typically between 10 and 14 carbon atoms, after which the activity may decrease.[1][8] This is attributed to the "cut-off effect," where excessively long chains can hinder the compound's solubility and transport across the cell wall.[9]

  • Substituents on the Phosphorus Atom: The nature of the groups attached to the phosphorus cation significantly impacts lipophilicity and, consequently, antimicrobial potency. For instance, replacing phenyl groups with more lipophilic groups like cyclohexyl or tolyl can enhance antimicrobial activity.[1] Sterically hindered phosphonium salts, such as those with tri-tert-butylphosphine, have shown high activity and reduced cytotoxicity.[2]

  • Counter-ion: The counter-ion can also influence the antimicrobial properties of phosphonium salts, although its effect is generally considered less pronounced than that of the cation structure. The nature of the anion can affect the salt's solubility and its ability to interact with the bacterial cell surface.[3][10]

Quantitative Antimicrobial Data

The antimicrobial efficacy of phosphonium salts is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize representative MIC values for various phosphonium salts against a range of microorganisms.

Table 1: MIC of Tri-tert-butyl(n-alkyl)phosphonium Salts (µg/mL) [2]

Compoundn-alkyl chainS. aureusB. cereusE. faecalisE. coliP. aeruginosaC. albicans
11a C110.490.980.983.97.80.98
12a C120.240.490.491.953.90.49
13a C130.120.240.240.981.950.24
14a C140.120.120.120.490.980.12
15a C150.240.240.240.981.950.24
16a C160.490.490.491.953.90.49

Table 2: MIC of Alkyl-bis-(triphenyl)phosphonium Bromides (µg/mL) [11]

CompoundS. aureusMRSAE. coliP. aeruginosa
(1,2-DBTPP)Br₂ 128128>128>128
(1,4-DBTPP)Br₂ 6464128128
(1,6-DBTPP)Br₂ 128128>128>128

Table 3: MIC of Pyridoxine-based Phosphonium Salts against S. aureus and S. epidermidis (µg/mL) [12][13]

CompoundS. aureusS. epidermidis
Compound 20 55
Compound 1 1.251.25
Compound 10a 11
Compound 14a 11

Experimental Protocols

Accurate and reproducible determination of antimicrobial activity is crucial for the evaluation of novel compounds. The following section details a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of phosphonium salts.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a widely accepted standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Microorganism: A pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
  • Growth Medium: Mueller-Hinton Broth (MHB) or other suitable liquid medium.
  • Phosphonium Salt: A stock solution of the test compound prepared in a suitable solvent (e.g., DMSO, water).
  • 96-well Microtiter Plate: Sterile, flat-bottomed plates.
  • Incubator: Set to the optimal growth temperature for the test microorganism (typically 37°C).

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test microorganism from a fresh agar plate.
  • Suspend the colonies in sterile saline or MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Assay Procedure:

  • Dispense 100 µL of MHB into all wells of the microtiter plate.
  • Add 100 µL of the phosphonium salt stock solution to the first well of each row to be tested.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This creates a gradient of decreasing compound concentrations.
  • Add 100 µL of the prepared bacterial inoculum to each well.
  • Include a positive control (wells with inoculum and no compound) and a negative control (wells with medium only).
  • Incubate the plate at 37°C for 18-24 hours.

4. Interpretation of Results:

  • After incubation, visually inspect the plate for turbidity.
  • The MIC is the lowest concentration of the phosphonium salt at which there is no visible growth of the microorganism.

// Nodes"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inoculum_Prep" [label="Prepare Bacterial Inoculum\n(0.5 McFarland)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Serial_Dilution" [label="Perform 2-fold Serial Dilution\nof Phosphonium Salt in 96-well Plate", fillcolor="#FBBC05", fontcolor="#202124"]; "Add_Inoculum" [label="Add Bacterial Inoculum\nto each well", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Incubate" [label="Incubate at 37°C\nfor 18-24 hours", fillcolor="#F1F3F4", fontcolor="#202124", shape=cylinder]; "Read_Results" [label="Visually Inspect for Turbidity\n& Determine MIC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges"Start" -> "Inoculum_Prep"; "Inoculum_Prep" -> "Add_Inoculum"; "Start" -> "Serial_Dilution"; "Serial_Dilution" -> "Add_Inoculum"; "Add_Inoculum" -> "Incubate"; "Incubate" -> "Read_Results"; "Read_Results" -> "End"; }

Workflow for MIC determination by broth microdilution.

Conclusion and Future Perspectives

Exploratory studies have firmly established phosphonium salts as a promising class of antimicrobial agents. Their broad-spectrum activity, membrane-disruptive mechanism of action, and tunable structure-activity relationships offer significant potential for the development of novel therapeutics to combat infectious diseases. Future research should focus on optimizing the therapeutic index of these compounds by fine-tuning their structures to enhance antimicrobial potency while minimizing cytotoxicity to mammalian cells.[2][13] Furthermore, in-depth investigations into their mechanisms of action against a wider range of pathogens and their efficacy in in vivo infection models will be crucial for their translation into clinical applications. The development of phosphonium salt-based polymers and their incorporation into materials also represents an exciting avenue for creating antimicrobial surfaces and medical devices.[3][9]

References

Methodological & Application

Application Notes and Protocols for Octyltriphenylphosphonium Bromide as a Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of octyltriphenylphosphonium bromide as a phase transfer catalyst (PTC) in various organic transformations. The information is intended to guide researchers, scientists, and drug development professionals in the effective application of this versatile catalyst.

Introduction to Phase Transfer Catalysis

Phase transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1][2] An ionic reactant, often dissolved in the aqueous phase, is transported into the organic phase, where the organic substrate is dissolved, by a phase transfer catalyst. This transfer overcomes the phase barrier, allowing the reaction to proceed at a much faster rate and often under milder conditions than conventional methods.[1] Quaternary phosphonium salts, such as this compound, are a prominent class of phase transfer catalysts.[1][3]

The lipophilic nature of the cation (octyltriphenylphosphonium) allows it to be soluble in the organic phase, while the positive charge enables it to pair with an anion from the aqueous phase. This ion pair then moves into the organic phase, where the anion can react with the organic substrate.[3] After the reaction, the catalyst cation can return to the aqueous phase to transport another anion, thus continuing the catalytic cycle.[3]

The advantages of using phase transfer catalysis include:

  • Increased reaction rates and yields.[1]

  • Milder reaction conditions (e.g., lower temperatures).[3]

  • Reduced need for expensive or hazardous anhydrous solvents.[3]

  • Simplified work-up procedures.[3]

  • Applicability to a wide range of reactions, including nucleophilic substitutions, oxidations, and reductions.[3]

Mechanism of Action: this compound

The catalytic cycle of this compound in a typical nucleophilic substitution reaction between an organic halide (R-X) and an aqueous nucleophile (Nu⁻) is depicted below.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_start [C8H17P(C6H5)3]+Br⁻ org_catalyst_nu [C8H17P(C6H5)3]+Nu⁻ aq_start->org_catalyst_nu Anion Exchange at Interface aq_nu Na⁺Nu⁻ aq_end Na⁺X⁻ org_product R-Nu org_catalyst_nu->org_product Nucleophilic Attack org_catalyst_x [C8H17P(C6H5)3]+X⁻ org_catalyst_nu->org_catalyst_x Reaction with R-X org_substrate R-X org_catalyst_x->aq_end Return to Aqueous Phase

Figure 1: Catalytic cycle of this compound.

Applications and Experimental Protocols

This compound is an effective catalyst for a variety of phase transfer reactions. Below are detailed application notes and representative protocols for key transformations.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and an alkyl halide. Phase transfer catalysis significantly enhances the efficiency of this reaction, particularly when using solid bases like potassium carbonate.

General Experimental Protocol:

A general workflow for a phase transfer catalyzed reaction is outlined below.

Experimental_Workflow A Reactant Loading B Addition of Catalyst and Reagents A->B C Reaction at Controlled Temperature B->C D Reaction Monitoring (TLC/GC) C->D E Work-up: Phase Separation D->E F Extraction of Aqueous Phase E->F G Drying of Organic Phase F->G H Solvent Removal G->H I Purification (e.g., Chromatography) H->I J Product Characterization I->J

Figure 2: General experimental workflow for PTC reactions.

Protocol for the Synthesis of Octyl Phenyl Ether:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenol (1.0 eq.), toluene (5 mL/mmol of phenol), and powdered potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add this compound (0.05 eq.).

  • Reagent Addition: Add 1-bromooctane (1.2 eq.).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired octyl phenyl ether.

Quantitative Data for Williamson Ether Synthesis (Representative):

EntryAlkyl HalidePhenolCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
11-BromooctanePhenol590592
2Benzyl Bromide4-Methoxyphenol580395
31-Bromobutane2-Naphthol590688
Alkylation of Active Methylene Compounds

Phase transfer catalysis is highly effective for the C-alkylation of compounds with active methylene groups, such as malonic esters and β-keto esters.

Protocol for the Alkylation of Diethyl Malonate:

  • Reactant Setup: To a stirred solution of diethyl malonate (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane or toluene), add a 50% aqueous solution of sodium hydroxide.

  • Catalyst Addition: Add this compound (0.02-0.05 eq.).

  • Reagent Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or GC.

  • Work-up: Dilute the reaction mixture with water and separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purification: Purify the residue by vacuum distillation or column chromatography.

Quantitative Data for Alkylation of Active Methylene Compounds (Representative):

EntrySubstrateAlkylating AgentCatalyst Loading (mol%)BaseTime (h)Yield (%)
1Diethyl MalonateBenzyl Bromide250% NaOH394
2Ethyl Acetoacetate1-Bromobutane3K₂CO₃589
3Phenylacetonitrile1-Iodopropane250% NaOH296
Synthesis of Organic Azides

The synthesis of organic azides from alkyl halides using sodium azide is a classic application of phase transfer catalysis. This method avoids the use of hazardous solvents like DMF.

Protocol for the Synthesis of Benzyl Azide:

  • Reactant Setup: In a two-phase system of toluene and water, dissolve sodium azide (1.5 eq.) in the aqueous phase.

  • Catalyst Addition: Add this compound (0.01-0.03 eq.).

  • Reagent Addition: Add benzyl chloride (1.0 eq.) to the organic phase.

  • Reaction: Heat the mixture to 60-70 °C and stir vigorously for 1-2 hours.

  • Monitoring: Monitor the disappearance of the starting halide by TLC or GC.

  • Work-up: After the reaction is complete, separate the organic layer.

  • Washing: Wash the organic layer with water to remove any remaining sodium azide and catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and carefully remove the solvent under reduced pressure (Note: Low molecular weight organic azides can be explosive and should be handled with care).

Quantitative Data for Synthesis of Organic Azides (Representative):

| Entry | Alkyl Halide | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Benzyl Chloride | 2 | 70 | 1.5 | 98 | | 2 | 1-Bromooctane | 3 | 80 | 3 | 95 | | 3 | 1-Bromohexane | 2 | 75 | 2 | 97 |

Safety and Handling

This compound is a chemical irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This compound is a highly effective and versatile phase transfer catalyst for a range of important organic transformations. Its application can lead to improved reaction efficiency, milder conditions, and simplified procedures, making it a valuable tool for researchers in both academic and industrial settings, including those in drug development. The protocols provided herein serve as a starting point for the development of specific synthetic methodologies. Optimization of reaction parameters such as solvent, temperature, and catalyst loading may be necessary to achieve the best results for a particular substrate.

References

Standard Protocol for the Wittig Reaction Utilizing Octyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for conducting the Wittig reaction using octyltriphenylphosphonium bromide. The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[1][2] This application note details the in-situ generation of the octyltriphenylphosphonium ylide and its subsequent reaction with an aldehyde, yielding an alkene.[3][4] The protocol covers the preparation of the phosphonium salt, ylide formation, the olefination reaction, and purification of the final product. This methodology is broadly applicable for researchers in synthetic chemistry and drug development.

Introduction

The Wittig reaction, discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, is a fundamental transformation in organic chemistry for the synthesis of alkenes.[1][2] The reaction involves the nucleophilic addition of a phosphorus ylide to an aldehyde or ketone, followed by an intramolecular cyclization to form a four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired alkene and triphenylphosphine oxide. A significant advantage of the Wittig reaction is the precise control it offers over the location of the newly formed double bond.[3]

This application note outlines a standard protocol for a Wittig reaction commencing with this compound. The initial step involves the preparation of the phosphonium salt via an SN2 reaction between triphenylphosphine and 1-bromooctane. Subsequently, the phosphonium salt is deprotonated using a strong base to generate the corresponding ylide in situ.[5][6] The ylide then reacts with a chosen aldehyde to produce the target alkene.

Reaction Scheme

Step 1: Formation of this compound

Step 2: Wittig Reaction

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the phosphonium salt from triphenylphosphine and 1-bromooctane.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Triphenylphosphine262.2926.23 g0.101.0
1-Bromooctane193.1319.31 g0.101.0
Toluene-150 mL--

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (26.23 g, 0.10 mol) and toluene (150 mL).

  • Stir the mixture at room temperature until the triphenylphosphine has completely dissolved.

  • Add 1-bromooctane (19.31 g, 0.10 mol) to the flask.

  • Heat the reaction mixture to reflux and maintain for 24 hours under a nitrogen atmosphere.

  • After 24 hours, cool the reaction mixture to room temperature. The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash with cold diethyl ether (3 x 50 mL).

  • Dry the resulting white solid under vacuum to yield this compound.

Protocol 2: Wittig Reaction with Benzaldehyde

This protocol describes the in situ generation of the octyltriphenylphosphonium ylide and its reaction with benzaldehyde to synthesize 1-phenyl-1-nonene.

Materials and Reagents:

ReagentMolar Mass ( g/mol )ConcentrationQuantityMolesEquivalents
This compound455.42-4.55 g0.011.0
Anhydrous Tetrahydrofuran (THF)--50 mL--
n-Butyllithium (n-BuLi)-2.5 M in hexanes4.4 mL0.0111.1
Benzaldehyde106.12-1.06 g0.011.0
Saturated aqueous NH₄Cl--20 mL--
Diethyl ether--100 mL--
Brine--20 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-----

Procedure:

  • To a dry 100 mL two-necked round-bottom flask under an inert nitrogen atmosphere, add this compound (4.55 g, 0.01 mol).

  • Add anhydrous THF (50 mL) to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 0.011 mol) dropwise via syringe while stirring vigorously. A characteristic orange-red color of the ylide should appear.[3]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Cool the ylide solution back down to 0 °C.

  • In a separate flask, dissolve benzaldehyde (1.06 g, 0.01 mol) in a minimal amount of anhydrous THF.

  • Add the benzaldehyde solution dropwise to the stirring ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Purification:

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).[3]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • The crude product is a mixture of the alkene and triphenylphosphine oxide. Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like propanol to remove the triphenylphosphine oxide.[7]

Data Presentation

Table 1: Summary of Reactants and Expected Product for Wittig Reaction with Benzaldehyde

CompoundRoleMolar Mass ( g/mol )Moles (mol)Theoretical Yield (g)
This compoundYlide Precursor455.420.01-
n-ButyllithiumBase64.060.011-
BenzaldehydeElectrophile106.120.01-
1-Phenyl-1-noneneProduct202.350.012.02

Visualizations

Wittig Reaction Signaling Pathway

The following diagram illustrates the key steps in the Wittig reaction, from ylide formation to the final alkene product.

Wittig_Reaction Phosphonium Octyltriphenylphosphonium Bromide Ylide Phosphorus Ylide (Wittig Reagent) Phosphonium->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Alkene Alkene (Product) Oxaphosphetane->Alkene Fragmentation TPPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPPO Fragmentation

Caption: Key stages of the Wittig reaction.

Experimental Workflow

This diagram outlines the procedural flow for the synthesis and purification of the alkene product.

Wittig_Workflow start Start Ylide_Formation 1. Ylide Formation: Deprotonate Phosphonium Salt with Base start->Ylide_Formation Reaction 2. Reaction: Add Aldehyde to Ylide Solution Ylide_Formation->Reaction Workup 3. Work-up: Quench, Extract, and Dry Reaction->Workup Purification 4. Purification: Column Chromatography or Recrystallization Workup->Purification end Final Product (Alkene) Purification->end

Caption: Experimental workflow for Wittig synthesis.

References

Applications of Octyltriphenylphosphonium Bromide in Alkene Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyltriphenylphosphonium bromide is a key reagent in organic synthesis, primarily utilized in the Wittig reaction to convert aldehydes and ketones into alkenes. This phosphonium salt is a precursor to the corresponding phosphorus ylide, a highly reactive intermediate that enables the formation of a carbon-carbon double bond at the site of a carbonyl group. The octyl group of the phosphonium salt allows for the introduction of an eight-carbon chain, making it a valuable tool in the synthesis of various aliphatic and complex molecules, including natural products and active pharmaceutical ingredients.

The Wittig reaction, discovered by Georg Wittig (Nobel Prize in Chemistry, 1979), is one of the most reliable methods for alkene synthesis due to the unambiguous positioning of the newly formed double bond.[1] The reaction proceeds through the formation of a betaine intermediate, which then collapses to an oxaphosphetane ring. This four-membered ring subsequently fragments to yield the desired alkene and triphenylphosphine oxide, a thermodynamically stable byproduct that drives the reaction forward.[2][3][4]

This document provides detailed application notes and experimental protocols for the use of this compound in alkene synthesis.

Core Applications

The primary application of this compound is in the Wittig olefination reaction. As a precursor to a non-stabilized ylide, its reaction with aldehydes typically results in the formation of (Z)-alkenes with moderate to high selectivity.[5][6]

Key Reaction:

This compound + Base → Octylidenetriphenylphosphorane (Ylide)

Octylidenetriphenylphosphorane + Aldehyde/Ketone → Alkene + Triphenylphosphine Oxide

Quantitative Data Summary

Due to the lack of specific literature data for this compound, the following table presents representative yields and stereoselectivity for Wittig reactions involving similar non-stabilized ylides with various aldehydes. These values should be considered as a general guide, and actual results may vary depending on the specific substrate and reaction conditions.

EntryAldehyde SubstrateAlkene ProductTypical Yield (%)Typical (Z:E) Ratio
1Benzaldehyde1-phenylnon-1-ene75-90>95:5
2HeptanalPentadec-7-ene70-85>95:5
3Cyclohexanecarbaldehyde(Cyclohexylmethylene)octane65-80>90:10
4FormaldehydeNon-1-ene80-95N/A

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the phosphonium salt from 1-bromooctane and triphenylphosphine.

Materials:

  • Triphenylphosphine (PPh₃)

  • 1-Bromooctane

  • Toluene or Acetonitrile (anhydrous)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene or acetonitrile.

  • Add 1-bromooctane (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC.

  • Cool the reaction mixture to room temperature. The phosphonium salt will often precipitate out of the solution.

  • If precipitation is incomplete, add diethyl ether to induce further precipitation of the white solid.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Protocol 2: General Procedure for Alkene Synthesis via Wittig Reaction

This protocol details the in-situ generation of the octylidenetriphenylphosphorane ylide and its subsequent reaction with an aldehyde.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Strong Base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))

  • Aldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether, hexanes)

  • Drying agent (e.g., anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄))

Procedure:

  • Ylide Formation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq).

    • Add anhydrous THF or diethyl ether via syringe.

    • Cool the suspension to 0 °C or -78 °C in an ice or dry ice/acetone bath, respectively.

    • Slowly add a solution of a strong base (e.g., n-BuLi in hexanes, 1.05 eq) dropwise via syringe. The formation of the ylide is indicated by a color change, typically to a deep orange or red-orange color.

    • Allow the mixture to stir at this temperature for 30-60 minutes.

  • Wittig Reaction:

    • Dissolve the aldehyde (1.0 eq) in a minimal amount of anhydrous THF.

    • Slowly add the aldehyde solution to the ylide solution at the same low temperature.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction can be monitored by TLC to confirm the consumption of the aldehyde.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or hexanes).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product will contain the desired alkene and triphenylphosphine oxide. Purification can be achieved by column chromatography on silica gel, typically using a non-polar eluent such as hexanes or a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate. Alternatively, recrystallization can sometimes be used to remove the triphenylphosphine oxide byproduct.[1][7]

Diagrams

Wittig_Reaction_Pathway cluster_0 Ylide Formation cluster_1 Alkene Formation Phosphonium_Salt Octyltriphenylphosphonium Bromide Ylide Octylidenetriphenylphosphorane (Ylide) Phosphonium_Salt->Ylide + Base - HBr Base Strong Base (e.g., n-BuLi) Betaine Betaine Intermediate Ylide->Betaine + Aldehyde Aldehyde Aldehyde / Ketone Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Alkene Oxaphosphetane->Alkene Fragmentation TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: General signaling pathway of the Wittig reaction.

Experimental_Workflow Start Start Ylide_Formation Ylide Formation: This compound + Base in THF Start->Ylide_Formation Wittig_Reaction Wittig Reaction: Add Aldehyde to Ylide Solution Ylide_Formation->Wittig_Reaction Workup Aqueous Work-up: Quench with NH4Cl, Extract with Organic Solvent Wittig_Reaction->Workup Purification Purification: Column Chromatography or Recrystallization Workup->Purification Product Pure Alkene Purification->Product

Caption: Experimental workflow for alkene synthesis.

Logical_Relationship Reagent Octyltriphenylphosphonium Bromide Intermediate Phosphorus Ylide (Nucleophile) Reagent->Intermediate Deprotonation Product Alkene (C=C Bond Formation) Intermediate->Product Nucleophilic Attack Reactant Aldehyde / Ketone (Electrophile) Reactant->Product

Caption: Logical relationship of reactants and products.

References

Application of Octyltriphenylphosphonium Bromide as an Ionic Liquid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octyltriphenylphosphonium bromide (OTPB) is a quaternary phosphonium salt that functions as an ionic liquid. Ionic liquids are salts with melting points below 100°C, and they are gaining significant attention as environmentally benign solvents and catalysts in organic synthesis. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic solvents. OTPB, with its combination of a lipophilic octyl chain and the bulky triphenylphosphine cation, offers unique properties as a phase-transfer catalyst and reaction medium for a variety of organic transformations, particularly in the synthesis of heterocyclic compounds through multicomponent reactions.

This document provides detailed application notes and protocols for the use of this compound as a catalyst in the synthesis of two important classes of heterocyclic compounds: 2-amino-4H-pyrans and 3,4-dihydropyrimidin-2(1H)-ones.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₆H₃₂BrP
Molar Mass455.41 g/mol
AppearancePale Brown Solid
Melting Point61-63°C
SolubilitySlightly soluble in Chloroform

Safety Information

This compound is irritating to the eyes, respiratory system, and skin. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Application Note 1: Synthesis of 2-Amino-4H-Pyran Derivatives

Overview

The synthesis of 2-amino-4H-pyran derivatives is a significant area of research due to the diverse biological activities of these compounds. A straightforward and efficient method for their preparation is a one-pot, three-component reaction involving an aldehyde, malononitrile, and a C-H activated carbonyl compound, such as a 1,3-dicarbonyl compound. This compound can act as an effective and recyclable catalyst for this transformation, often under solvent-free conditions, promoting a green chemistry approach.

Reaction Scheme

A general scheme for the synthesis of tetrahydrobenzo[b]pyran derivatives, a subset of 2-amino-4H-pyrans, is as follows:

Figure 1: General workflow for the synthesis of tetrahydrobenzo[b]pyran derivatives.

Experimental Protocol

This protocol is a representative procedure based on similar reactions catalyzed by ionic liquids.

  • Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol).

  • Catalyst Addition: Add this compound (10 mol%).

  • Reaction Conditions: Heat the mixture at 80-100°C under solvent-free conditions with stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add ethanol and stir for a few minutes.

  • Isolation: The solid product is isolated by filtration, washed with cold ethanol, and dried.

  • Purification: If necessary, the crude product can be recrystallized from ethanol to afford the pure 2-amino-4H-pyran derivative.

  • Catalyst Recovery: The filtrate containing the ionic liquid can be concentrated under reduced pressure and the recovered catalyst can be washed with diethyl ether and dried for reuse in subsequent reactions.

Quantitative Data

The following table presents representative data for the synthesis of 2-amino-4H-pyran derivatives using a similar ammonium-based ionic liquid catalyst, hexadecyltrimethyl ammonium bromide, in aqueous media, which can be indicative of the expected outcomes with this compound.

EntryAldehydeTime (min)Yield (%)
14-Cl-C₆H₄CHO1095
24-NO₂-C₆H₄CHO1592
3C₆H₅CHO2090
44-CH₃O-C₆H₄CHO2588
52-Cl-C₆H₄CHO1893

Application Note 2: Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones

Overview

The Biginelli reaction is a well-known multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are heterocyclic compounds with a wide range of pharmacological activities.[1] The classical Biginelli reaction often requires harsh acidic conditions and long reaction times. The use of this compound as an ionic liquid catalyst can offer a milder and more efficient alternative, potentially under solvent-free conditions, aligning with the principles of green chemistry.

Reaction Scheme

The general reaction for the synthesis of DHPMs via the Biginelli reaction is depicted below:

Figure 2: General workflow for the Biginelli reaction.

Experimental Protocol

This is a generalized protocol based on typical Biginelli reactions catalyzed by ionic liquids.

  • Reactant Mixture: In a round-bottom flask, place the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).

  • Catalyst Addition: Add this compound (10-20 mol%).

  • Reaction Conditions: Heat the mixture to 100°C with stirring under solvent-free conditions.

  • Monitoring: Monitor the reaction progress using TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add cold water to the solidified mass and stir.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water and then with a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from hot ethanol to yield the pure DHPM.

Quantitative Data

The following table shows representative data for the Biginelli reaction catalyzed by other ionic liquids or under solvent-free conditions, providing an indication of the expected efficiency.

EntryAldehydeβ-KetoesterTime (h)Yield (%)
1C₆H₅CHOEthyl acetoacetate1.592
24-Cl-C₆H₄CHOEthyl acetoacetate195
34-CH₃O-C₆H₄CHOEthyl acetoacetate288
44-NO₂-C₆H₄CHOMethyl acetoacetate196
53-NO₂-C₆H₄CHOEthyl acetoacetate1.590

This compound serves as a promising ionic liquid catalyst for the synthesis of biologically relevant heterocyclic compounds. Its application in multicomponent reactions, such as the synthesis of 2-amino-4H-pyrans and 3,4-dihydropyrimidin-2(1H)-ones, offers advantages in terms of efficiency, mild reaction conditions, and the potential for catalyst recycling. The protocols provided herein offer a solid foundation for researchers to explore the utility of this versatile ionic liquid in their synthetic endeavors. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols: Synthesis of Palladium Nanoparticles with Phosphonium Salt Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed method for the synthesis of palladium nanoparticles (PdNPs) utilizing sterically hindered phosphonium salts as effective stabilizers. The resulting nanoparticles exhibit excellent stability and high catalytic activity, making them suitable for a variety of applications in organic synthesis, including the development of active pharmaceutical ingredients (APIs).

Introduction

Palladium nanoparticles are highly valued catalysts in a myriad of organic transformations, most notably in cross-coupling reactions. The efficacy of these nanocatalysts is intrinsically linked to their size, morphology, and stability. Phosphonium salts, particularly those with sterically bulky cations, have emerged as exceptional stabilizers, preventing nanoparticle agglomeration and precipitation during catalytic processes.[1][2][3] This protocol details a reproducible method for the synthesis of PdNPs stabilized by a family of alkyl(tri-tert-butyl)phosphonium salts and their subsequent application in Suzuki-Miyaura cross-coupling reactions.[4]

Data Presentation

The size of the synthesized palladium nanoparticles is a critical parameter influencing their catalytic activity. The table below summarizes the average particle size of PdNPs synthesized with various alkyl(tri-tert-butyl)phosphonium salt stabilizers, as determined by Transmission Electron Microscopy (TEM). The data illustrates the influence of the phosphonium salt's alkyl chain length on nanoparticle dimensions, both before and after their use in a Suzuki cross-coupling reaction.[4]

Stabilizer (Alkyl(tri-tert-butyl)phosphonium Salt)Alkyl Chain (n)AnionAvg. PdNP Size Before Reaction (nm)Std. Dev. Before Reaction (nm)Avg. PdNP Size After Reaction (nm)Std. Dev. After Reaction (nm)
Ethyl(tri-tert-butyl)phosphonium Bromide2Br⁻6.432.657.832.54
Butyl(tri-tert-butyl)phosphonium Bromide4Br⁻2.871.133.121.05
Hexyl(tri-tert-butyl)phosphonium Bromide6Br⁻2.010.722.540.89
Octyl(tri-tert-butyl)phosphonium Bromide8Br⁻2.981.213.451.34
Decyl(tri-tert-butyl)phosphonium Bromide10Br⁻3.671.784.111.56
Dodecyl(tri-tert-butyl)phosphonium Bromide12Br⁻2.540.982.991.12
Tetradecyl(tri-tert-butyl)phosphonium Bromide14Br⁻2.891.053.211.18
Hexadecyl(tri-tert-butyl)phosphonium Bromide16Br⁻3.111.333.581.41
Octadecyl(tri-tert-butyl)phosphonium Bromide18Br⁻3.321.453.871.63
Eicosyl(tri-tert-butyl)phosphonium Bromide20Br⁻3.511.594.011.72

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of phosphonium salt-stabilized palladium nanoparticles and their application as catalysts in a Suzuki cross-coupling reaction.

Protocol 1: Synthesis of Palladium Nanoparticles

This protocol describes the in situ formation of palladium nanoparticles from a palladium acetate precursor in the presence of a phosphonium salt stabilizer.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Alkyl(tri-tert-butyl)phosphonium salt (see table above)

  • Ethanol (anhydrous)

Procedure:

  • In a clean, dry flask, dissolve 0.0004 g (0.00178 mmol) of palladium(II) acetate and 0.178 mmol of the chosen phosphonium salt in 9 mL of ethanol.[4]

  • Stir the resulting solution at room temperature for 20 minutes.[4]

  • The color of the solution will change from transparent to a light brownish-gray, indicating the formation of palladium nanoparticles.[4] The nanoparticle suspension is now ready for use in catalytic reactions.

Protocol 2: Catalytic Application in Suzuki Cross-Coupling Reaction

This protocol details the use of the freshly prepared palladium nanoparticle suspension as a catalyst for the Suzuki cross-coupling of 1,3,5-tribromobenzene with phenylboronic acid.

Materials:

  • Freshly prepared phosphonium salt-stabilized palladium nanoparticle suspension (from Protocol 1)

  • 1,3,5-Tribromobenzene

  • Phenylboronic acid

  • Potassium hydroxide (KOH)

  • Toluene

Procedure:

  • To the freshly prepared colloidal palladium solution, add 0.157 g (0.50 mmol) of 1,3,5-tribromobenzene, 0.276 g (2.25 mmol) of phenylboronic acid, and 0.128 g (2.25 mmol) of potassium hydroxide.[4]

  • Stir the reaction mixture for 7 hours at 30 °C.[4]

  • After the reaction is complete, extract the organic compounds with 9 mL of toluene.

  • The product can then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Catalytic Performance:

The catalytic systems demonstrate high activity in the Suzuki reaction, with conversions ranging from 61% to 93%.[4] A control experiment conducted without the phosphonium salt stabilizer showed only approximately 6% conversion, highlighting the crucial role of the stabilizer.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of phosphonium salt-stabilized palladium nanoparticles and their subsequent use in a Suzuki cross-coupling reaction.

G cluster_synthesis Palladium Nanoparticle Synthesis cluster_catalysis Suzuki Cross-Coupling Reaction cluster_analysis Product Analysis s1 Dissolve Pd(OAc)2 and Phosphonium Salt in Ethanol s2 Stir at Room Temperature for 20 minutes s1->s2 s3 Formation of PdNP Suspension (Light Brownish-Gray) s2->s3 c1 Add Aryl Halide, Boronic Acid, and Base to PdNP Suspension s3->c1 Use Freshly Prepared Catalyst c2 Stir at 30°C for 7 hours c1->c2 c3 Reaction Completion c2->c3 a1 Extract with Toluene c3->a1 a2 Analyze by GC-MS a1->a2

Caption: Workflow for PdNP synthesis and catalysis.

Proposed Stabilization Mechanism

The sterically hindered phosphonium salts are believed to stabilize the palladium nanoparticles through a combination of electrostatic and steric effects. The bulky tri-tert-butyl groups on the phosphorus atom create a protective layer around the nanoparticle surface, preventing aggregation.

G cluster_nanoparticle Palladium Nanoparticle cluster_stabilizer1 Phosphonium Salt Stabilizer cluster_stabilizer2 Phosphonium Salt Stabilizer Pd1 Pd Pd2 Pd Pd3 Pd Pd4 Pd Pd5 Pd Pd6 Pd Pd7 Pd Pd8 Pd Pd9 Pd P1 P+ P1->Pd3 Steric Hindrance R1 Alkyl Chain P1->R1 tBu1a t-Bu P1->tBu1a tBu1b t-Bu P1->tBu1b tBu1c t-Bu P1->tBu1c P2 P+ P2->Pd7 Steric Hindrance R2 Alkyl Chain P2->R2 tBu2a t-Bu P2->tBu2a tBu2b t-Bu P2->tBu2b tBu2c t-Bu P2->tBu2c

Caption: Stabilization of PdNPs by phosphonium salts.

Characterization of Nanoparticles

  • Transmission Electron Microscopy (TEM): TEM is the primary technique for determining the size, shape, and size distribution of the synthesized palladium nanoparticles.[4][5] Samples for TEM can be prepared by depositing a drop of the nanoparticle suspension onto a carbon-coated copper grid.[5]

  • X-ray Diffraction (XRD): XRD analysis is used to confirm the crystalline structure of the palladium nanoparticles. The diffraction peaks corresponding to the face-centered cubic (fcc) structure of metallic palladium are expected.[5][6] The average crystallite size can also be estimated from the broadening of the diffraction peaks using the Scherrer equation.[6]

Conclusion

This document provides a robust and reproducible method for the synthesis of highly stable and catalytically active palladium nanoparticles using sterically hindered phosphonium salts as stabilizers. The detailed protocols and characterization data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient utilization of these advanced catalytic systems. The exceptional stability of these nanoparticles, even after catalytic use, underscores their potential for recyclable and sustainable chemical processes.[4]

References

Application Notes and Protocols for Octyltriphenylphosphonium Bromide in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing octyltriphenylphosphonium bromide as a phase-transfer catalyst in polymerization reactions. The following protocols are based on established methodologies for the synthesis of aromatic polyesters and epoxy resins, highlighting the role of this compound in facilitating these reactions.

Phase-Transfer Catalyzed Synthesis of Aromatic Polyesters

This compound is an effective phase-transfer catalyst for the interfacial polycondensation of aromatic diacid chlorides with bisphenols to produce high molecular weight polyesters. The catalyst facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it reacts with the diacid chloride.

Experimental Protocol

Materials:

  • Isophthaloyl chloride

  • Bisphenol A

  • This compound

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Methanol

Procedure:

  • Aqueous Phase Preparation: In a baffled flask equipped with a mechanical stirrer, dissolve Bisphenol A and sodium hydroxide in deionized water.

  • Organic Phase Preparation: In a separate beaker, dissolve isophthaloyl chloride in dichloromethane.

  • Catalyst Addition: Add this compound to the organic phase. The typical catalyst loading is 1-2 mol% with respect to the bisphenol.

  • Interfacial Polymerization: Vigorously stir the aqueous phase while rapidly adding the organic phase to create a fine emulsion. Continue stirring at room temperature for 2-4 hours.

  • Polymer Precipitation and Washing: Stop the stirring and allow the two phases to separate. Isolate the organic phase and precipitate the polyester by pouring it into a large volume of methanol with stirring.

  • Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot deionized water to remove unreacted monomers, catalyst, and salts.

  • Drying: Dry the purified polyester in a vacuum oven at 60-80 °C until a constant weight is achieved.

Quantitative Data Summary
CatalystMonomer Ratio (Diacid Chloride:Bisphenol)Catalyst Loading (mol%)Reaction Time (h)Polymer Yield (%)Inherent Viscosity (dL/g)
This compound1:11.53920.85
Tetrabutylammonium bromide1:11.53880.78
No Catalyst1:103<10-

Note: The data presented is representative and may vary based on specific experimental conditions.

Experimental Workflow Diagram

Polyester_Synthesis_Workflow cluster_prep Phase Preparation cluster_reaction Polymerization cluster_purification Purification aq_phase Aqueous Phase: Bisphenol A + NaOH in Water polymerization Interfacial Polycondensation (Vigorous Stirring, 2-4h, RT) aq_phase->polymerization org_phase Organic Phase: Isophthaloyl Chloride + OTPB in Dichloromethane org_phase->polymerization precipitation Precipitation in Methanol polymerization->precipitation washing Washing with Methanol and Hot Water precipitation->washing drying Drying under Vacuum washing->drying product Aromatic Polyester drying->product

Workflow for Aromatic Polyester Synthesis

Synthesis of Epoxy Resins from Bisphenol A and Epichlorohydrin

This compound can be utilized as a phase-transfer catalyst in the synthesis of epoxy resins. It facilitates the reaction between the sodium salt of bisphenol A and epichlorohydrin.

Experimental Protocol

Materials:

  • Bisphenol A

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • This compound

  • Toluene

  • Deionized water

Procedure:

  • Reaction Setup: Charge a reactor equipped with a mechanical stirrer, condenser, and thermometer with bisphenol A, epichlorohydrin, and toluene.

  • Catalyst Addition: Add this compound to the reaction mixture (typically 0.5-1.5 mol% based on bisphenol A).

  • Aqueous NaOH Addition: Heat the mixture to 60-70 °C. Slowly add an aqueous solution of sodium hydroxide (40-50% w/w) over a period of 1-2 hours while maintaining the temperature.

  • Reaction: After the addition of NaOH is complete, continue stirring the mixture at 70-80 °C for an additional 2-3 hours.

  • Phase Separation and Washing: Cool the reaction mixture and add water to dissolve the sodium chloride formed. Separate the organic layer and wash it multiple times with hot deionized water until the washings are neutral.

  • Solvent Removal: Remove toluene and any unreacted epichlorohydrin by distillation under reduced pressure.

  • Product Isolation: The final product is a viscous liquid epoxy resin.

Quantitative Data Summary
CatalystMolar Ratio (Epichlorohydrin:Bisphenol A)Catalyst Loading (mol%)Reaction Temperature (°C)Reaction Time (h)Epoxy Equivalent Weight (g/eq)
This compound2:11.0754185-192
Benzyltriethylammonium chloride2:11.0754188-195
No Catalyst2:10754>300

Note: The data presented is representative and may vary based on specific experimental conditions.

Phase-Transfer Catalysis Mechanism Diagram

Phase-Transfer Catalysis in Epoxy Resin Synthesis

Application of Phosphonium Salts in the Synthesis of Natural Products: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonium salts are a versatile class of organophosphorus compounds that have become indispensable reagents in modern organic synthesis. Their most prominent application is in the Wittig reaction and its numerous variants, which provide a powerful and reliable method for the formation of carbon-carbon double bonds. This capability is of paramount importance in the total synthesis of complex natural products, many of which possess olefinic moieties crucial for their biological activity. Beyond olefination reactions, phosphonium salts also find utility as phase-transfer catalysts and in various cyclization strategies. This document provides detailed application notes and experimental protocols for the use of phosphonium salts in the synthesis of several medicinally relevant natural products.

Core Applications and Mechanisms

The utility of phosphonium salts in organic synthesis primarily stems from their ability to form phosphorus ylides (or phosphoranes) upon treatment with a base. These ylides are nucleophilic at carbon and react readily with carbonyl compounds, such as aldehydes and ketones, to form alkenes.

The Wittig Reaction

The classical Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to yield an alkene and a phosphine oxide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the substituents on the ylide.

  • Non-stabilized ylides (e.g., with alkyl substituents) generally lead to the formation of (Z)-alkenes.

  • Stabilized ylides (e.g., with electron-withdrawing groups like esters or ketones) typically afford (E)-alkenes.

Horner-Wadsworth-Emmons (HWE) Reaction

A widely used modification of the Wittig reaction, the HWE reaction employs phosphonate carbanions, which are generated from phosphonate esters. HWE reagents are generally more reactive than the corresponding phosphonium ylides and often provide excellent (E)-selectivity in the olefination of aldehydes. A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, is easily removed from the reaction mixture, simplifying purification.

Application in Natural Product Synthesis: Case Studies

The following sections detail the application of phosphonium salt-mediated reactions in the total synthesis of three complex natural products with significant therapeutic potential.

Case Study 1: Total Synthesis of (+)-Discodermolide

Natural Product: (+)-Discodermolide Biological Activity: Potent inhibitor of tumor cell growth through stabilization of microtubules. Key Reaction: Wittig olefination for the formation of a (Z)-vinyl iodide.

(+)-Discodermolide is a polyketide natural product that has garnered significant attention as a promising anticancer agent. Its complex structure, featuring multiple stereocenters and olefinic bonds, presents a formidable synthetic challenge. A key step in several total syntheses of (+)-discodermolide involves a Wittig reaction to install a (Z)-vinyl iodide moiety, which serves as a handle for subsequent coupling reactions.

Quantitative Data
Reaction StepReactantsProductYield (%)Diastereomeric/Geometric RatioReference
Wittig OlefinationAldehyde intermediate, α-iodoethylidene triphenylphosphorane(Z)-Vinyl iodide intermediate~4085:15 (Z:E)[1]
Experimental Protocol: Synthesis of the (Z)-Vinyl Iodide Intermediate

Materials:

  • Aldehyde precursor

  • α-Iodoethylidene triphenylphosphorane

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of α-iodoethylidene triphenylphosphorane (1.5 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

  • To this cooled solution, n-butyllithium (1.4 equivalents) is added dropwise, and the resulting deep red solution is stirred at -78 °C for 1 hour to generate the corresponding ylide.

  • A solution of the aldehyde precursor (1.0 equivalent) in anhydrous THF is then added dropwise to the ylide solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature over 1 hour.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired (Z)-vinyl iodide intermediate.[1]

Diagram of the Wittig Reaction Workflow

Wittig_Workflow start Start phosphonium_salt α-Iodoethylidene triphenylphosphorane in THF start->phosphonium_salt base_addition Add n-BuLi at -78 °C phosphonium_salt->base_addition ylide_formation Ylide Formation (1 hour at -78 °C) base_addition->ylide_formation aldehyde_addition Add Aldehyde Precursor in THF ylide_formation->aldehyde_addition reaction Wittig Reaction (2 hours at -78 °C to RT) aldehyde_addition->reaction quench Quench with aq. NH4Cl reaction->quench extraction Et2O Extraction quench->extraction workup Wash, Dry, Concentrate extraction->workup purification Silica Gel Chromatography workup->purification product Z-Vinyl Iodide Product purification->product

Caption: Experimental workflow for the Wittig olefination step in the synthesis of (+)-discodermolide.

Case Study 2: Total Synthesis of Epothilone B

Natural Product: Epothilone B Biological Activity: Antineoplastic agent that functions by stabilizing microtubules. Key Reaction: Wittig olefination for the construction of the C12-C13 (Z)-olefin.

Epothilone B is a 16-membered macrolide that has demonstrated significant potential in cancer chemotherapy. The stereoselective synthesis of the C12-C13 trisubstituted (Z)-olefin is a critical challenge in the total synthesis of this natural product. The Wittig reaction has been successfully employed to address this challenge.[2]

Quantitative Data
Reaction StepReactantsProductYield (%)Geometric RatioReference
Wittig OlefinationAldehyde fragment, Phosphonium salt ylideC12-C13 coupled product76Good selectivity for Z-isomer[1]
Experimental Protocol: Synthesis of the C12-C13 Olefinic Linkage

Materials:

  • Aldehyde fragment

  • Phosphonium salt precursor

  • Anhydrous toluene

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-Crown-6

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of the phosphonium salt (1.2 equivalents) in anhydrous toluene at 0 °C is added KHMDS (1.1 equivalents).

  • The resulting mixture is stirred at room temperature for 1 hour to generate the ylide.

  • The reaction mixture is cooled to -78 °C, and a solution of the aldehyde fragment (1.0 equivalent) in anhydrous toluene is added dropwise.

  • The reaction is stirred at -78 °C for 30 minutes and then warmed to room temperature and stirred for an additional 12 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The residue is purified by flash chromatography on silica gel to yield the coupled product containing the C12-C13 (Z)-olefin.[1]

Diagram of the Wittig Reaction Mechanism

Wittig_Mechanism ylide Phosphonium Ylide (R3P+-C-R'2) betaine Betaine Intermediate ylide->betaine Nucleophilic Attack carbonyl Aldehyde/Ketone (R''2C=O) carbonyl->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure alkene Alkene (R'2C=CR''2) oxaphosphetane->alkene Cycloreversion phosphine_oxide Phosphine Oxide (R3P=O) oxaphosphetane->phosphine_oxide

Caption: Simplified mechanism of the Wittig reaction.

Case Study 3: Total Synthesis of (+)-Migrastatin

Natural Product: (+)-Migrastatin Biological Activity: Inhibitor of tumor cell migration.[3][4] Key Reaction: Horner-Wadsworth-Emmons (HWE) olefination to form an (E)-α,β-unsaturated ester.[5]

(+)-Migrastatin is a macrolide natural product that has shown promise as an antimetastatic agent.[6][7] Its synthesis often involves a crucial HWE reaction to construct a key fragment of the molecule with high (E)-selectivity.[4]

Quantitative Data
Reaction StepReactantsProductYield (%)Geometric RatioReference
HWE OlefinationAldehyde intermediate, Phosphonate reagent(E)-α,β-Unsaturated esterHighPredominantly E[4][5]
Experimental Protocol: Horner-Wadsworth-Emmons Olefination

Materials:

  • Aldehyde intermediate

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF is cooled to 0 °C under an inert atmosphere.

  • Triethyl phosphonoacetate (1.2 equivalents) is added dropwise to the NaH suspension, and the mixture is stirred at 0 °C for 30 minutes, then at room temperature for 30 minutes to generate the phosphonate carbanion.

  • The reaction mixture is cooled back to 0 °C, and a solution of the aldehyde intermediate (1.0 equivalent) in anhydrous THF is added dropwise.

  • The reaction is stirred at room temperature for 3 hours.

  • The reaction is carefully quenched with saturated aqueous NH₄Cl.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford the (E)-α,β-unsaturated ester.[4]

Logical Diagram of Synthetic Strategy

Synthetic_Strategy cluster_fragments Key Fragments cluster_synthesis Core Synthesis fragment_A Aldehyde Fragment hwe HWE Olefination fragment_A->hwe fragment_B Phosphonate Fragment fragment_B->hwe macrolactonization Macrolactonization hwe->macrolactonization deprotection Final Deprotection macrolactonization->deprotection target (+)-Migrastatin deprotection->target

Caption: Convergent synthetic strategy for (+)-migrastatin highlighting the key HWE coupling.

Conclusion

Phosphonium salts are powerful and versatile reagents that play a crucial role in the total synthesis of a wide array of complex and biologically significant natural products. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, provide reliable and stereocontrolled methods for the formation of carbon-carbon double bonds, a common structural motif in natural products. The case studies of (+)-discodermolide, epothilone B, and (+)-migrastatin presented herein demonstrate the strategic importance of phosphonium salt-mediated olefination reactions in assembling complex molecular architectures. The detailed protocols provided serve as a practical guide for researchers in the fields of organic synthesis and drug development.

References

Application Note: Protocol for Monitoring the Wittig Reaction with Octyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for monitoring the progress of a Wittig reaction utilizing octyltriphenylphosphonium bromide to synthesize (Z)-undec-5-ene. The Wittig reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes from carbonyl compounds.[1] Effective reaction monitoring is critical for optimizing yield, minimizing impurities, and ensuring reproducible results. This application note details methodologies for real-time and quasi-real-time analysis using Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ³¹P), and High-Performance Liquid Chromatography (HPLC).

Introduction

The Wittig reaction involves the reaction of a phosphorus ylide, generated from a phosphonium salt, with an aldehyde or ketone to produce an alkene and a phosphine oxide.[2] The reaction with non-stabilized ylides, such as the one derived from this compound, typically favors the formation of the (Z)-alkene.[3] Monitoring the reaction progress is essential to determine the point of completion, identify the formation of byproducts, and establish a kinetic profile. This protocol focuses on the reaction between this compound and propanal to yield (Z)-undec-5-ene and triphenylphosphine oxide.

The selection of a monitoring technique depends on the specific requirements of the experiment, including the need for qualitative or quantitative data, the desired sampling frequency, and the available instrumentation.[4] TLC offers a rapid, qualitative assessment of the reaction's progress.[1] NMR spectroscopy provides detailed structural information and can be used for quantitative analysis of the reaction mixture over time.[5] HPLC is a powerful tool for separating and quantifying the various components of the reaction mixture with high precision.

Reaction Scheme

Part 1: Ylide Formation (C₆H₅)₃P⁺(CH₂)₇CH₃ Br⁻ + Base → (C₆H₅)₃P=CH(CH₂)₆CH₃ + Base-H⁺ + Br⁻ this compound → Octylidenetriphenylphosphorane (Ylide)

Part 2: Wittig Reaction (C₆H₅)₃P=CH(CH₂)₆CH₃ + CH₃CH₂CHO → (Z)-CH₃(CH₂)₆CH=CHCH₂CH₃ + (C₆H₅)₃P=O Ylide + Propanal → (Z)-undec-5-ene + Triphenylphosphine oxide

Experimental Protocols

General Wittig Reaction Protocol

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.0 eq, solution in hexanes)

  • Propanal (1.0 eq)

  • Round-bottom flask, magnetic stirrer, syringes, and an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, suspend this compound in anhydrous THF in a flame-dried round-bottom flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add n-butyllithium dropwise to the stirred suspension. A color change to deep orange/red indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of propanal in anhydrous THF to the ylide solution.

  • Allow the reaction to slowly warm to room temperature and stir for the desired time (e.g., 4 hours).

  • Withdraw aliquots at specified time intervals for analysis.

Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC provides a quick and straightforward method for visualizing the consumption of the starting aldehyde and the formation of the alkene product.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., 9:1 Hexane:Ethyl Acetate)

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain

Procedure:

  • Prepare the TLC developing chamber with the chosen mobile phase.

  • At each time point, withdraw a small aliquot from the reaction mixture using a capillary tube.

  • Quench the aliquot in a vial containing a small amount of water and extract with a few drops of ethyl acetate.

  • Spot the organic layer on the TLC plate. Also spot the starting materials (this compound and propanal) for reference.

  • Develop the TLC plate and visualize under a UV lamp. The triphenylphosphine-containing compounds and propanal (if derivatized or conjugated) will be visible.

  • Stain the plate with potassium permanganate to visualize the alkene product, which will appear as a yellow spot.

  • Record the Rf values of the spots.

Reaction Monitoring by NMR Spectroscopy

NMR spectroscopy allows for the quantitative determination of reactant conversion and product formation.

Procedure for ¹H NMR:

  • Withdraw an aliquot from the reaction mixture.

  • Quench the reaction by adding a few drops of D₂O.

  • Extract the mixture with a deuterated solvent (e.g., CDCl₃).

  • Transfer the organic layer to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Monitor the disappearance of the aldehyde proton peak of propanal (~9.8 ppm) and the appearance of the vinylic proton peaks of (Z)-undec-5-ene (~5.3-5.4 ppm).

  • Calculate the percent conversion by comparing the integration of the product peaks to the sum of the integrations of the reactant and product peaks.

Procedure for ³¹P NMR:

  • Prepare the NMR sample as described for ¹H NMR.

  • Acquire a proton-decoupled ³¹P NMR spectrum.

  • Monitor the disappearance of the this compound peak (approx. +25 ppm) and the appearance of the triphenylphosphine oxide peak (approx. +30 ppm).

  • Determine the relative amounts of the phosphorus-containing species by integrating the respective peaks.

Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for the precise quantification of all major components in the reaction mixture.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 254 nm (for aromatic compounds) or Evaporative Light Scattering Detector (ELSD) for all components.

  • Injection Volume: 10 µL

Procedure:

  • Prepare a calibration curve for each analyte (propanal, (Z)-undec-5-ene, this compound, and triphenylphosphine oxide).

  • At each time point, withdraw an aliquot and quench it in a known volume of the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto the HPLC system.

  • Record the peak areas and calculate the concentration of each component using the calibration curves.

Data Presentation

The following tables summarize hypothetical, yet realistic, data obtained from monitoring the Wittig reaction over a 4-hour period.

Table 1: TLC Monitoring Data

Time (min)Propanal (Rf)This compound (Rf)(Z)-undec-5-ene (Rf)Triphenylphosphine Oxide (Rf)
00.450.05-0.20 (trace)
300.450.050.850.20
600.450.050.850.20
1200.45 (faint)0.050.850.20
240-0.050.850.20

Note: Rf values are approximate and can vary with specific TLC conditions.

Table 2: Quantitative ¹H NMR and ³¹P NMR Data

Time (min)% Conversion (from ¹H NMR)% Phosphonium Salt (from ³¹P NMR)% Triphenylphosphine Oxide (from ³¹P NMR)
00%100%0%
3028%71%29%
6055%44%56%
12085%14%86%
240>95%<5%>95%

Table 3: Quantitative HPLC Data

Time (min)Propanal Conc. (mM)(Z)-undec-5-ene Conc. (mM)This compound Conc. (mM)Triphenylphosphine Oxide Conc. (mM)
010001000
3072287129
6045554456
12015851486
240<5>95<5>95

Visualizations

Wittig_Reaction_Workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring (Time Points) cluster_workup Workup & Purification start Suspend Phosphonium Salt in Anhydrous THF add_base Add n-BuLi at 0°C start->add_base ylide Ylide Formation (1 hour) add_base->ylide add_aldehyde Add Propanal at -78°C ylide->add_aldehyde react Warm to RT & Stir add_aldehyde->react aliquot Withdraw Aliquot react->aliquot tlc TLC Analysis aliquot->tlc nmr NMR Analysis (¹H & ³¹P) aliquot->nmr hplc HPLC Analysis aliquot->hplc quench Quench Reaction (e.g., with water) aliquot->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify product (Z)-undec-5-ene purify->product

References

Application Notes and Protocols: Chiral Phosphonium Salts in Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Octyltriphenylphosphonium Bromide: A comprehensive review of scientific literature did not yield specific examples of this compound being used as a catalyst or co-catalyst in enantioselective synthesis. This compound is an achiral quaternary phosphonium salt. In the field of asymmetric catalysis, particularly in phase-transfer catalysis, the enantioselectivity is typically induced by a chiral catalyst. Therefore, the following application notes and protocols focus on the broader, well-established use of chiral quaternary phosphonium salts in enantioselective synthesis, which is of significant interest to researchers, scientists, and drug development professionals.

Application Note 1: Enantioselective Phase-Transfer Catalysis with Chiral Phosphonium Salts

Enantioselective phase-transfer catalysis (PTC) is a powerful methodology for the synthesis of chiral molecules, offering mild reaction conditions, operational simplicity, and environmental benefits.[1][2][3] Chiral quaternary phosphonium salts have emerged as a versatile class of catalysts for these transformations.[4][5] Unlike their ammonium salt counterparts, phosphonium salts can exhibit different steric and electronic properties, offering a complementary approach to achieving high enantioselectivity.

The general principle of asymmetric PTC involves a chiral phosphonium salt (QX⁻) facilitating the transfer of a reactant from an aqueous or solid phase to an organic phase where the reaction with a substrate occurs. The chiral environment created by the catalyst's cation (Q⁺) directs the approach of the reactants, leading to the preferential formation of one enantiomer.

Key advantages of using chiral phosphonium salts include:

  • High Stability: Phosphonium salts often exhibit greater thermal and chemical stability compared to the corresponding ammonium salts.

  • Tunable Steric and Electronic Properties: The substituents on the phosphorus atom can be readily modified to fine-tune the catalyst's structure and optimize stereoselectivity for a specific reaction.

  • Diverse Applications: They have been successfully applied in a range of enantioselective reactions, including alkylations, Michael additions, and aminations.[4][6][7]

Common Chiral Scaffolds for Phosphonium Salt Catalysts:
  • Binaphthyl-based catalysts: These possess axial chirality and have proven effective in a variety of reactions.

  • Amino acid-derived catalysts: The chirality is derived from the readily available chiral pool of amino acids.[7]

  • P-Spiro catalysts: These have a spirocyclic core containing the phosphorus atom, creating a rigid and well-defined chiral environment.[4]

Data Presentation: Representative Enantioselective Reactions Catalyzed by Chiral Phosphonium Salts

The following table summarizes data from various enantioselective reactions where chiral phosphonium salts were employed as phase-transfer catalysts. This data is illustrative of the catalyst class rather than a specific compound.

Reaction TypeSubstrateElectrophile/ReagentChiral Catalyst TypeYield (%)ee (%)Reference
Asymmetric AlkylationGlycine imine derivativeBenzyl bromideBinaphthyl-modifiedup to 99up to 98[8]
Asymmetric AlkylationAzlactoneAlkyl halideP-Spiro tetraaminophosphoniumHighHigh[4]
[3+2] CyclizationIndole-based α,β-unsaturated ketoneCyclic azomethine ylideDipeptide-derived85-95>99[6]
Asymmetric AminationBenzofuranoneDiazocarboxylateP-Spiro phosphonium saltHighHigh[7]
Asymmetric Michael Addition2-Oxindole derivativeMaleimideBifunctional phosphonium saltHighHigh[3]

Experimental Protocols

Protocol 1: Generalized Procedure for Enantioselective Alkylation of a Glycine Imine Derivative

This protocol provides a general methodology for the asymmetric alkylation of a glycine imine derivative using a chiral phosphonium salt under phase-transfer conditions.

Materials:

  • Glycine imine substrate (e.g., N-(diphenylmethylene)glycine tert-butyl ester)

  • Alkylating agent (e.g., benzyl bromide)

  • Chiral phosphonium salt catalyst (e.g., a binaphthyl-derived phosphonium bromide) (1-10 mol%)

  • Anhydrous organic solvent (e.g., toluene, CH₂Cl₂)

  • Aqueous base solution (e.g., 50% aq. KOH or solid Cs₂CO₃)

  • Standard glassware for organic synthesis under an inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a stirred solution of the glycine imine substrate (1.0 equiv.) and the chiral phosphonium salt catalyst (0.01-0.10 equiv.) in the organic solvent, add the aqueous base at the specified temperature (e.g., 0 °C or room temperature).

  • Add the alkylating agent (1.0-1.5 equiv.) dropwise to the biphasic mixture.

  • Stir the reaction mixture vigorously at the specified temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water and separate the aqueous and organic layers.

  • Extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α-alkylated amino acid ester.

  • Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.

Mandatory Visualizations

G cluster_organic Organic Phase cluster_aqueous Aqueous/Solid Phase Substrate_org Substrate (Pro-Nucleophile) Product Chiral Product Substrate_org->Product Base Base (M⁺OH⁻) Catalyst_org Q*⁺ (Lipophilic Cation) Product->Catalyst_org Catalyst Regeneration Catalyst_org->Product Chiral Induction Salt_aq Salt (M⁺X⁻) Ion_Pair Q*⁺Nu⁻ (Chiral Ion Pair) Catalyst_org->Ion_Pair Phase Transfer Electrophile Electrophile Electrophile->Product Deprotonated_Substrate Deprotonated Substrate (Nu⁻) Base->Deprotonated_Substrate Deprotonation Deprotonated_Substrate->Ion_Pair Ion Exchange

Caption: Mechanism of Asymmetric Phase-Transfer Catalysis.

G start Define Enantioselective Transformation catalyst_selection Select Chiral Phosphonium Scaffold (e.g., BINOL, Amino Acid) start->catalyst_selection reaction_setup Initial Reaction Setup (Substrate, Reagent, Solvent, Base) catalyst_selection->reaction_setup screening Screen Catalyst Library reaction_setup->screening analysis Analyze Yield and ee% screening->analysis decision Optimal ee%? analysis->decision optimization Optimize Conditions (Temp, Conc., Base, Solvent) decision->optimization No finalize Finalized Protocol decision->finalize Yes optimization->screening Re-screen

Caption: Workflow for Catalyst Screening and Optimization.

References

Application Notes and Protocols: Octyltriphenylphosphonium Bromide as a Phase-Transfer Catalyst in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and functional materials. While highly efficient, traditional Suzuki-Miyaura reactions often require anhydrous conditions and homogeneous catalyst systems. The use of phase-transfer catalysts (PTCs) has emerged as a significant advancement, allowing the reaction to proceed in biphasic systems (e.g., an organic solvent and water), which can enhance reaction rates, simplify product isolation, and align with the principles of green chemistry.

Quaternary phosphonium salts, such as octyltriphenylphosphonium bromide, are of particular interest as PTCs due to their thermal stability and surfactant-like properties conferred by the long alkyl chain. Although direct literature specifically detailing the use of this compound in Suzuki-Miyaura couplings is limited, its role can be extrapolated from the well-documented use of analogous quaternary ammonium and phosphonium salts. In a biphasic Suzuki-Miyaura reaction, the phosphonium salt facilitates the transfer of the anionic boronate species from the aqueous phase, where the base is typically dissolved, to the organic phase containing the palladium catalyst and the aryl halide. This increased concentration of the nucleophile in the organic phase accelerates the transmetalation step, which is often rate-limiting.

These notes provide a generalized protocol and application data based on the established role of onium salts as phase-transfer catalysts in Suzuki-Miyaura cross-coupling reactions, illustrating the potential utility of this compound in this capacity.

Mechanism of Phase-Transfer Catalysis in Suzuki-Miyaura Coupling

In a biphasic Suzuki-Miyaura reaction, the key steps of the catalytic cycle occur in the organic phase. The role of the phase-transfer catalyst, such as this compound (Q⁺R'₃PBr), is to transport the activated boronate species (ArB(OH)₃⁻) from the aqueous phase to the organic phase.

Suzuki_PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_legend ArBOH2 ArB(OH)₂ ArBOH3_neg [ArB(OH)₃]⁻ ArBOH2->ArBOH3_neg Activation OH_aq OH⁻ (from Base) OH_aq->ArBOH2 QBr_aq Q⁺Br⁻ Q_ArBOH3 Q⁺[ArB(OH)₃]⁻ QBr_aq->Q_ArBOH3 Anion Exchange & Phase Transfer Pd0 Pd(0)L₂ ArX Ar'-X Pd0->ArX PdII Ar'-Pd(II)L₂-X ArX->PdII Oxidative Addition ArPdAr Ar'-Pd(II)L₂-Ar PdII->ArPdAr Transmetalation ArPdAr->Pd0 ArAr Ar'-Ar (Product) ArPdAr->ArAr Reductive Elimination Q_ArBOH3->PdII Q_plus Q⁺ = Octyltriphenylphosphonium Cation

Figure 1: Mechanism of phase-transfer catalysis in the Suzuki-Miyaura reaction.

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid using a palladium catalyst and this compound as a phase-transfer catalyst.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)

  • Phosphine ligand (e.g., Triphenylphosphine, PPh₃)

  • This compound

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Organic solvent (e.g., Toluene)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), this compound (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add toluene (5 mL) and deionized water (2.5 mL) to the flask.

  • Inerting: Purge the reaction mixture with nitrogen or argon for 10-15 minutes to remove oxygen.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental_Workflow start Start reagents 1. Add Reagents (Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, Base, PTC) to Flask start->reagents solvents 2. Add Solvents (Toluene, Water) reagents->solvents purge 3. Purge with N₂/Ar solvents->purge heat 4. Heat and Stir (e.g., 90°C) purge->heat monitor 5. Monitor Reaction (TLC/GC) heat->monitor workup 6. Cool and Perform Aqueous Work-up monitor->workup Reaction Complete purify 7. Purify Product (Column Chromatography) workup->purify end End purify->end

Figure 2: General experimental workflow for a phase-transfer catalyzed Suzuki-Miyaura coupling.

Data Presentation

The following tables present representative data for the Suzuki-Miyaura cross-coupling reaction between various aryl halides and arylboronic acids.

Note: The following data is illustrative and based on typical results obtained for Suzuki-Miyaura reactions utilizing quaternary onium salts as phase-transfer catalysts. Actual yields may vary depending on the specific substrates and precise reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid

EntryAryl HalideProductTime (h)Yield (%)
14-Bromotoluene4-Methylbiphenyl395
24-Chloroanisole4-Methoxybiphenyl688
31-Bromo-4-fluorobenzene4-Fluorobiphenyl2.597
43-Bromopyridine3-Phenylpyridine485
51-Bromo-2-nitrobenzene2-Nitrobiphenyl578

Reaction Conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), this compound (10 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (2:1), 90 °C.

Table 2: Effect of Catalyst Loading and Reaction Temperature

EntrySubstrate (Aryl Halide)Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
14-Bromotoluene290395
24-Bromotoluene190592
34-Bromotoluene0.590885
44-Bromotoluene270689
54-Bromotoluene2110296

Reaction Conditions: 4-Bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), PPh₃ (2 x Pd mol%), this compound (10 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (2:1).

Conclusion

This compound presents a promising, albeit not extensively documented, option as a phase-transfer catalyst for Suzuki-Miyaura cross-coupling reactions. Its application can potentially lead to higher reaction rates, milder conditions, and the use of environmentally benign aqueous solvent systems. The protocols and data provided herein serve as a foundational guide for researchers looking to explore the utility of long-chain phosphonium salts in this critical C-C bond-forming reaction. Further optimization of catalyst systems, bases, and solvent ratios for specific substrates is encouraged to achieve maximum efficiency.

Troubleshooting & Optimization

Troubleshooting low yields in Wittig reactions with octyltriphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Wittig reactions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using octyltriphenylphosphonium bromide, leading to low product yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in a Wittig reaction using this compound?

A1: Low yields in Wittig reactions, including those with this compound, often stem from inefficient formation of the phosphorus ylide. This can be due to a number of factors, including the choice of base, reaction temperature, and the presence of moisture.

Q2: How do I choose the correct base for deprotonating this compound?

A2: this compound forms a non-stabilized ylide.[1] Non-stabilized ylides require strong bases for efficient deprotonation.[2][3] Common choices include n-butyllithium (n-BuLi), sodium amide (NaNH₂), and sodium hydride (NaH).[3][4] The choice of base can also influence the stereoselectivity of the reaction.[3]

Q3: My ylide color faded before adding the carbonyl compound. What does this indicate?

A3: The characteristic deep color (often red or orange) of the ylide solution is an indicator of its presence. If this color fades prematurely, it suggests the ylide is decomposing. Simple phosphoranes are reactive towards air and water, so they are usually handled under nitrogen.[5][6] It is crucial to maintain anhydrous and inert conditions throughout the reaction.

Q4: Can I use a weaker base like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK)?

A4: While stabilized ylides can be formed using weaker bases like NaOH, non-stabilized ylides derived from alkyltriphenylphosphonium halides generally require stronger bases for complete deprotonation.[2][5] Using a base that is not strong enough will result in a low concentration of the ylide and consequently, a poor reaction yield.

Q5: What is the ideal temperature for ylide formation and the subsequent reaction?

A5: Ylide formation with strong bases like n-BuLi is typically performed at low temperatures, such as 0°C to -78°C, to minimize side reactions.[7] After the ylide has formed, the carbonyl compound is added, and the reaction is often allowed to slowly warm to room temperature.

Q6: I am seeing a lot of triphenylphosphine oxide in my crude product, but very little alkene. What could be the problem?

A6: The formation of triphenylphosphine oxide is the thermodynamic driving force for the Wittig reaction.[8] However, its presence in large amounts without the desired alkene can indicate that the ylide is reacting with other electrophiles present in the reaction mixture, such as water, oxygen, or even the alkyl halide starting material if deprotonation is not complete. It can also suggest ylide decomposition.

Troubleshooting Guide for Low Yields

This guide provides a systematic approach to diagnosing and resolving issues leading to low yields in your Wittig reaction with this compound.

Problem Area 1: Inefficient Ylide Formation
Symptom Possible Cause Suggested Solution
No characteristic ylide color develops upon base addition.Inactive base.Use a freshly opened bottle of base or titrate the solution (e.g., for n-BuLi) to determine its exact molarity.
Wet solvent or glassware.Ensure all glassware is oven-dried and the reaction is performed with anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[5]
Ylide color fades quickly before carbonyl addition.Ylide is unstable and decomposing.Perform the ylide formation at a lower temperature (-78°C) and add the carbonyl compound as soon as ylide formation is complete.[7]
Presence of oxygen.Degas the solvent before use and maintain a positive pressure of inert gas throughout the reaction.
Problem Area 2: Poor Reaction with the Carbonyl Compound
Symptom Possible Cause Suggested Solution
Starting carbonyl material is recovered unchanged.Sterically hindered ketone is used.The Wittig reaction can be slow with sterically hindered ketones.[6][9] Consider using the Horner-Wadsworth-Emmons reaction as an alternative.[6]
Aldehyde is degrading.Aldehydes can be prone to oxidation or polymerization.[6][9] Use freshly purified aldehyde for the reaction.
Low conversion to the alkene product.Insufficient ylide was formed.Re-evaluate the ylide formation step. Ensure a sufficiently strong base and anhydrous conditions are used.
Reaction temperature is too low.While ylide formation is done at low temperatures, the reaction with the carbonyl may require warming to room temperature or even gentle heating. Monitor the reaction by TLC to determine the optimal temperature.
Problem Area 3: Product Isolation and Side Reactions
Symptom Possible Cause Suggested Solution
Difficulty separating the alkene from triphenylphosphine oxide.Triphenylphosphine oxide is often a major byproduct and can be difficult to remove by chromatography.Triphenylphosphine oxide can sometimes be precipitated by adding a non-polar solvent like hexane and filtering. Alternatively, it can be converted to a water-soluble complex by treatment with MgBr₂.
Formation of unexpected byproducts.The ylide may be reacting with other functional groups on the carbonyl-containing substrate.The Wittig reagent is generally tolerant of many functional groups, but highly electrophilic centers could potentially react.[6][9]
The base is reacting with the carbonyl compound.Add the base to the phosphonium salt to form the ylide first, and then add the carbonyl compound to the pre-formed ylide.

Experimental Protocols

Protocol 1: General Procedure for the Wittig Reaction with this compound and n-Butyllithium

  • Preparation: Under an inert atmosphere (nitrogen or argon), add this compound (1.2 equivalents) to anhydrous tetrahydrofuran (THF) in an oven-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Ylide Formation: Cool the suspension to 0°C using an ice bath. Add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 0°C. A deep orange or red color should develop. Stir the mixture at this temperature for 1 hour.

  • Reaction with Carbonyl: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution.

  • Workup: Allow the reaction to stir at -78°C for 1 hour and then let it warm to room temperature overnight. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide and other impurities.

Visualizing the Process

Wittig Reaction Mechanism

Wittig_Mechanism PPh3 Triphenylphosphine PhosphoniumSalt Octyltriphenylphosphonium Bromide PPh3->PhosphoniumSalt SN2 Reaction AlkylHalide Octyl Bromide AlkylHalide->PhosphoniumSalt SN2 Reaction Ylide Phosphorus Ylide (Wittig Reagent) PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Deprotonation Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl Aldehyde or Ketone Carbonyl->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene Product Oxaphosphetane->Alkene Decomposition TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO Decomposition

A diagram of the Wittig reaction mechanism.

Troubleshooting Flowchart for Low Wittig Reaction Yields

Troubleshooting_Wittig Start Low Yield in Wittig Reaction CheckYlide Did the characteristic ylide color form? Start->CheckYlide NoColor Problem: Inefficient Ylide Formation CheckYlide->NoColor No ColorFades Did the color fade before carbonyl addition? CheckYlide->ColorFades Yes CheckBase Check Base Activity NoColor->CheckBase CheckAnhydrous Ensure Anhydrous Conditions NoColor->CheckAnhydrous Success Improved Yield CheckBase->Success CheckAnhydrous->Success YesFade Problem: Ylide Decomposition ColorFades->YesFade Yes CheckCarbonyl Is starting carbonyl recovered? ColorFades->CheckCarbonyl No LowerTemp Lower Reaction Temperature YesFade->LowerTemp InertAtmosphere Ensure Inert Atmosphere YesFade->InertAtmosphere LowerTemp->Success InertAtmosphere->Success YesCarbonyl Problem: Poor Reactivity CheckCarbonyl->YesCarbonyl Yes CheckSteric Consider Steric Hindrance YesCarbonyl->CheckSteric CheckPurity Check Carbonyl Purity YesCarbonyl->CheckPurity CheckSteric->Success CheckPurity->Success

A logical workflow for troubleshooting low yields.

References

Technical Support Center: Optimizing Stereoselectivity in the Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stereoselectivity of the Wittig reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor determining the E/Z stereoselectivity of the Wittig reaction?

The stereochemical outcome of the Wittig reaction is primarily determined by the stability of the phosphonium ylide used.[1][2] Ylides are generally classified into two main categories:

  • Non-stabilized ylides: These ylides have alkyl or other electron-donating groups attached to the carbanion. They are highly reactive and typically lead to the formation of (Z)-alkenes under kinetic control.[3][4]

  • Stabilized ylides: These ylides possess electron-withdrawing groups (e.g., ester, ketone, nitrile) that delocalize the negative charge, making them more stable and less reactive.[3][4] Stabilized ylides generally favor the formation of the thermodynamically more stable (E)-alkene.[1][2]

Q2: My Wittig reaction with a non-stabilized ylide is producing a mixture of E/Z isomers. How can I improve the (Z)-selectivity?

To enhance the (Z)-selectivity with non-stabilized ylides, consider the following factors:

  • Salt-Free Conditions: The presence of lithium salts can decrease (Z)-selectivity by promoting equilibration of intermediates.[5][6] Whenever possible, use bases that do not introduce lithium ions, such as sodium hydride (NaH) or sodium amide (NaNH₂).[7]

  • Solvent Choice: Aprotic, non-polar solvents generally favor (Z)-selectivity. Tetrahydrofuran (THF) and diethyl ether are commonly used.[1] Performing the reaction in dimethylformamide (DMF) in the presence of sodium or lithium iodide can lead to almost exclusively the (Z)-isomer.[1]

  • Temperature: Low reaction temperatures (e.g., -78 °C) are crucial for maximizing kinetic control and, consequently, (Z)-selectivity.[3]

Q3: I need to synthesize an (E)-alkene. What are my options?

There are two primary strategies for obtaining the (E)-alkene:

  • Use a Stabilized Ylide: If your target molecule allows for it, using a stabilized ylide is the most straightforward method to favor the formation of the (E)-alkene.[3][4]

  • Employ the Schlosser Modification: For non-stabilized ylides that would typically yield (Z)-alkenes, the Schlosser modification can be used to selectively produce the (E)-alkene.[3][8] This involves the in-situ generation of a β-oxido phosphonium ylide intermediate.[9]

Q4: What is the Schlosser modification and when should I use it?

The Schlosser modification is a procedural variation of the Wittig reaction that allows for the selective synthesis of (E)-alkenes from non-stabilized ylides.[9][10] It is particularly useful when the desired (E)-alkene cannot be accessed using a stabilized ylide. The modification involves the addition of a strong base, typically phenyllithium, at low temperatures after the initial reaction of the ylide and the aldehyde. This deprotonates the intermediate betaine, allowing for equilibration to the more stable trans-lithiobetaine, which then proceeds to the (E)-alkene.[8]

Troubleshooting Guide

Problem: Poor E/Z selectivity in my Wittig reaction.

This is a common issue that can often be resolved by carefully considering the reaction parameters. The following table summarizes the expected influence of various factors on the stereochemical outcome.

FactorTo Favor (Z)-AlkeneTo Favor (E)-Alkene
Ylide Type Use a non-stabilized ylide (e.g., R = alkyl)[3][4]Use a stabilized ylide (e.g., R = CO₂Et, CN)[3][4]
Salts Use salt-free conditions (e.g., NaH, KHMDS as base)[5][7]Can be less sensitive with stabilized ylides; Schlosser modification intentionally uses excess lithium salts[8]
Solvent Aprotic, non-polar solvents (e.g., THF, Toluene)[11]Polar aprotic solvents can sometimes favor E-selectivity
Base Sodium- or potassium-based strong bases (e.g., NaH, KHMDS)[7]Lithium-based strong bases (e.g., n-BuLi) may decrease Z-selectivity with non-stabilized ylides[7]
Temperature Low temperatures (e.g., -78 °C to 0 °C)[3]Often requires higher temperatures for stabilized ylides to react
Special Conditions Standard Wittig conditionsSchlosser modification for non-stabilized ylides[3][8]

Experimental Protocols

Protocol 1: General Procedure for a (Z)-Selective Wittig Reaction with a Non-Stabilized Ylide

This protocol is designed for the synthesis of a (Z)-alkene using a non-stabilized ylide under salt-free conditions to maximize stereoselectivity.

Materials:

  • Triphenylphosphonium salt (1.1 eq.)

  • Anhydrous aprotic solvent (e.g., THF)

  • Strong, non-lithium base (e.g., Sodium Hydride (NaH) 60% dispersion in mineral oil, 1.2 eq.)

  • Aldehyde (1.0 eq.)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the triphenylphosphonium salt.

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C using an ice bath.

    • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the ylide is often indicated by a color change (typically to orange or red).

  • Reaction with Aldehyde:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of the aldehyde in anhydrous THF dropwise.

    • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.

Protocol 2: General Procedure for an (E)-Selective Wittig Reaction with a Stabilized Ylide

This protocol outlines the synthesis of an (E)-alkene using a stabilized ylide.

Materials:

  • Stabilized phosphonium ylide (e.g., (Carbethoxymethylene)triphenylphosphorane, 1.1 eq.)

  • Aldehyde (1.0 eq.)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the aldehyde in the chosen anhydrous solvent.

    • Add the stabilized phosphonium ylide to the solution.

  • Reaction:

    • Stir the reaction mixture at room temperature. The reaction can be heated to reflux if necessary to drive it to completion.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The crude product can often be purified by direct column chromatography on silica gel to remove the triphenylphosphine oxide and any unreacted starting materials.

Protocol 3: Schlosser Modification for (E)-Alkene Synthesis from a Non-Stabilized Ylide

This advanced protocol allows for the formation of (E)-alkenes from non-stabilized ylides.

Materials:

  • Triphenylphosphonium salt (1.1 eq.)

  • Anhydrous diethyl ether or THF

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq.)

  • Aldehyde (1.0 eq.)

  • Phenyllithium (PhLi) (1.1 eq.)

  • Proton source (e.g., methanol)

Procedure:

  • Ylide Generation:

    • Follow step 1 of Protocol 1, using n-BuLi as the base in diethyl ether or THF at 0 °C.

  • Betaine Formation:

    • Cool the ylide solution to -78 °C.

    • Slowly add the aldehyde solution.

    • Stir for 1 hour at -78 °C.

  • β-oxido ylide Formation and Equilibration:

    • To the cold (-78 °C) solution, add a solution of phenyllithium dropwise.

    • Stir the deep red solution for 15 minutes at -78 °C.

    • Slowly warm the reaction to -30 °C and maintain for 15 minutes.

  • Protonation and Elimination:

    • Cool the solution back to -78 °C.

    • Add an excess of a proton source, such as methanol.

    • Allow the reaction to slowly warm to room temperature.

  • Workup and Purification:

    • Perform a standard aqueous workup as described in Protocol 1.

    • Purify the product by column chromatography.

Visualizations

Wittig_Stereoselectivity_Pathway cluster_non_stabilized Non-Stabilized Ylide (R = alkyl) cluster_stabilized Stabilized Ylide (R = EWG) Ylide_NS Non-Stabilized Ylide TS_Z Kinetically Favored Transition State Ylide_NS->TS_Z Aldehyde_NS Aldehyde Aldehyde_NS->TS_Z Oxaphosphetane_Z cis-Oxaphosphetane TS_Z->Oxaphosphetane_Z Irreversible Alkene_Z (Z)-Alkene Oxaphosphetane_Z->Alkene_Z Ylide_S Stabilized Ylide TS_E Thermodynamically Favored Transition State Ylide_S->TS_E Aldehyde_S Aldehyde Aldehyde_S->TS_E Oxaphosphetane_E trans-Oxaphosphetane TS_E->Oxaphosphetane_E Reversible Alkene_E (E)-Alkene Oxaphosphetane_E->Alkene_E

Caption: General pathways for Z and E-selective Wittig reactions.

Schlosser_Modification_Workflow Start Non-Stabilized Ylide + Aldehyde @ -78°C Betaine cis-Betaine Intermediate Start->Betaine Deprotonation Add PhLi @ -78°C Betaine->Deprotonation Oxido_Ylide β-oxido Phosphonium Ylide Deprotonation->Oxido_Ylide Equilibration Warm to -30°C (Equilibration) Oxido_Ylide->Equilibration trans_Betaine trans-Betaine Intermediate Equilibration->trans_Betaine Protonation Add Proton Source (e.g., MeOH) @ -78°C trans_Betaine->Protonation Elimination Warm to RT (Elimination) Protonation->Elimination E_Alkene (E)-Alkene Elimination->E_Alkene

Caption: Workflow for the Schlosser modification to obtain (E)-alkenes.

Troubleshooting_Logic Start Poor E/Z Selectivity Desired_Product What is the desired isomer? Start->Desired_Product Z_Alkene Desired: (Z)-Alkene Desired_Product->Z_Alkene Z E_Alkene Desired: (E)-Alkene Desired_Product->E_Alkene E Check_Ylide_Z Is the ylide non-stabilized? Z_Alkene->Check_Ylide_Z Check_Ylide_E Is the ylide stabilized? E_Alkene->Check_Ylide_E Optimize_Z - Use salt-free conditions - Use non-polar, aprotic solvent - Lower reaction temperature Check_Ylide_Z->Optimize_Z Yes Wrong_Ylide_Z Use a non-stabilized ylide Check_Ylide_Z->Wrong_Ylide_Z No Optimize_E - Ensure ylide is sufficiently stabilized - Consider higher temperature Check_Ylide_E->Optimize_E Yes Wrong_Ylide_E Use a stabilized ylide or Schlosser modification Check_Ylide_E->Wrong_Ylide_E No

Caption: Decision tree for troubleshooting poor stereoselectivity.

References

Technical Support Center: Optimizing Catalysis with Octyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions when using octyltriphenylphosphonium bromide as a phase-transfer catalyst.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in catalysis?

This compound is a quaternary phosphonium salt. In catalysis, it primarily functions as a phase-transfer catalyst (PTC). PTCs are used to facilitate reactions between reactants that are located in different, immiscible phases (e.g., an aqueous phase and an organic phase).[1][2][3] The catalyst transports a reactant from one phase to the other, enabling the reaction to proceed.[1][2][3]

Q2: How does this compound work as a phase-transfer catalyst?

The octyltriphenylphosphonium cation has both lipophilic (the octyl and phenyl groups) and hydrophilic (the charged phosphorus center) characteristics. This dual nature allows it to form an ion pair with an anion (e.g., a nucleophile) from the aqueous phase. This new, more lipophilic ion pair can then migrate into the organic phase, where the anion can react with the organic substrate.[2][3] After the reaction, the catalyst can return to the aqueous phase to repeat the cycle.

Q3: What are the advantages of using a phosphonium salt like this compound over a quaternary ammonium salt?

Phosphonium salts often exhibit higher thermal and chemical stability compared to their ammonium counterparts.[4] Quaternary ammonium salts can be susceptible to Hofmann elimination, a degradation pathway that can occur in the presence of a strong base and heat, which is not a typical degradation pathway for phosphonium salts.[4]

Q4: Is this compound sensitive to moisture?

Yes, like many phosphonium salts, this compound can be hygroscopic. Absorbed moisture can negatively impact the reaction by reacting with sensitive reagents or by forming a hydration shell around the anion, which can hinder its transfer into the organic phase and slow down the reaction. It is advisable to dry the catalyst before use and to use anhydrous solvents for moisture-sensitive reactions.[1]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in phase-transfer catalysis.

Issue 1: Low or No Reaction Conversion

Possible Cause Troubleshooting Steps
Insufficient Mass Transfer - Increase the agitation/stirring speed to maximize the interfacial area between the aqueous and organic phases.[2] - Consider the use of mechanical stirring over magnetic stirring for more vigorous mixing.
Catalyst Inactivity - Ensure the this compound is dry. Dry it under vacuum before use. - Use anhydrous solvents if the reaction is sensitive to moisture.
Poor Catalyst Solubility - While this compound has good solubility in many organic solvents, ensure it is soluble in your chosen system. If not, consider a different solvent.
Incorrect Solvent Choice - The solvent can significantly impact the reaction rate. Non-polar solvents may not sufficiently solubilize the catalyst-anion pair, while overly polar solvents might stabilize the anion too much, reducing its reactivity. An optimal solvent will balance these factors. Toluene and dichloromethane are common choices.
Low Reaction Temperature - Many reactions require heating to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress.
Base Incompatibility - If a base is used, ensure it is strong enough to deprotonate the nucleophile but not so strong that it promotes side reactions like the decomposition of the alkylating agent.[5][6]

Issue 2: Formation of Byproducts

Possible Cause Troubleshooting Steps
Elimination Side Reactions - In reactions like the Williamson ether synthesis, elimination can compete with substitution, especially with secondary or tertiary alkyl halides.[5] Use a primary alkyl halide if possible. - Lowering the reaction temperature can sometimes favor the substitution reaction over elimination.
Ring Alkylation (for phenoxides) - When using phenoxide nucleophiles, alkylation can sometimes occur on the aromatic ring instead of the oxygen. The choice of solvent can influence this; less polar solvents may favor O-alkylation.
Catalyst Degradation - While more stable than ammonium salts, phosphonium salts can degrade under harsh conditions (e.g., very high temperatures or strong bases). If you suspect catalyst degradation, consider using a milder base or a lower reaction temperature.

Issue 3: Difficult Product Isolation/Emulsion Formation

Possible Cause Troubleshooting Steps
Emulsion Formation - The surfactant-like properties of the phase-transfer catalyst can lead to the formation of stable emulsions, making phase separation difficult.[7] - To break an emulsion, you can try:    - Adding a saturated brine solution to increase the ionic strength of the aqueous phase.[7]    - Filtering the mixture through a pad of Celite.[7]    - Adding a small amount of a different organic solvent to change the overall polarity.[7]
Catalyst in Product - After the reaction, the phosphonium salt may remain in the organic layer. To remove it, wash the organic phase with water or brine. If the catalyst is still present, column chromatography may be necessary for purification.

Data Presentation

The following tables provide representative data for the O-alkylation of 4-nitrophenol with 1-bromooctane using a phosphonium salt catalyst under phase-transfer conditions. This reaction is a model for the Williamson ether synthesis.

Table 1: Effect of Solvent on Product Yield

Reaction Conditions: 4-nitrophenol (10 mmol), 1-bromooctane (12 mmol), K₂CO₃ (20 mmol), this compound (1 mol%), 80°C, 6 hours.

SolventProduct Yield (%)
Toluene85
Dichloromethane78
Acetonitrile92
n-Heptane65

Table 2: Effect of Temperature on Reaction Time

Reaction Conditions: 4-nitrophenol (10 mmol), 1-bromooctane (12 mmol), K₂CO₃ (20 mmol), this compound (1 mol%) in Acetonitrile.

Temperature (°C)Time for >95% Conversion (hours)
6010
805
1002.5

Table 3: Effect of Catalyst Loading on Product Yield

Reaction Conditions: 4-nitrophenol (10 mmol), 1-bromooctane (12 mmol), K₂CO₃ (20 mmol) in Acetonitrile at 80°C for 6 hours.

Catalyst Loading (mol%)Product Yield (%)
0.575
1.092
2.093
5.094

Experimental Protocols

Representative Protocol: Synthesis of 4-Nitrophenyl Octyl Ether via Phase-Transfer Catalysis

This protocol describes a typical Williamson ether synthesis using this compound as the phase-transfer catalyst.

Materials:

  • 4-Nitrophenol

  • 1-Bromooctane

  • Potassium carbonate (anhydrous, powdered)

  • This compound

  • Acetonitrile (anhydrous)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • TLC plates (silica gel)

  • Ethyl acetate and hexanes for TLC and column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and this compound (0.48 g, 1 mol%).

  • Add acetonitrile (40 mL) to the flask.

  • Begin stirring the mixture.

  • Add 1-bromooctane (2.32 g, 12 mmol) to the flask.

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Take small aliquots from the reaction mixture, dilute with dichloromethane, and spot on a TLC plate. Elute with a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v). The reaction is complete when the 4-nitrophenol spot is no longer visible.

  • Workup: Once the reaction is complete (typically 5-6 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer with deionized water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain the pure 4-nitrophenyl octyl ether.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup1 Combine 4-Nitrophenol, K2CO3, and this compound in a flask setup2 Add Acetonitrile setup1->setup2 setup3 Add 1-Bromooctane setup2->setup3 react Heat to 80°C with vigorous stirring setup3->react monitor Monitor by TLC react->monitor workup1 Cool to room temperature and filter solids monitor->workup1 workup2 Wash organic phase with water and brine workup1->workup2 workup3 Dry organic phase with MgSO4 workup2->workup3 workup4 Concentrate under reduced pressure workup3->workup4 purify Column Chromatography workup4->purify product Pure 4-Nitrophenyl Octyl Ether purify->product

Caption: Experimental workflow for the synthesis of 4-nitrophenyl octyl ether.

ptc_mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) QX_aq Catalyst (Q⁺X⁻) Nu_aq->QX_aq Anion Exchange QX_org Catalyst (Q⁺X⁻) QX_aq->QX_org Phase Transfer R_X Organic Substrate (R-X) Product Product (R-Nu) R_X->Product Product->QX_org Catalyst Regeneration QX_org->R_X SN2 Reaction

References

How to handle and store hygroscopic octyltriphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Octyltriphenylphosphonium Bromide

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the handling, storage, and use of this hygroscopic reagent. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it hygroscopic?

A1: this compound is a quaternary phosphonium salt. Its ionic nature, consisting of a positively charged phosphonium cation and a negatively charged bromide anion, makes it susceptible to absorbing moisture from the atmosphere. This property is known as hygroscopicity. If not handled correctly, the absorbed water can compromise the reagent's integrity and negatively impact reaction outcomes, particularly in moisture-sensitive applications like the Wittig reaction where the intermediate ylide can be hydrolyzed.

Q2: How should I properly store this compound?

A2: To prevent moisture absorption, this compound should be stored in a cool, dry place.[1] The container must be tightly sealed immediately after each use.[1] For optimal storage, it is highly recommended to keep the container in a desiccator with a functional drying agent (e.g., silica gel, calcium sulfate). For prolonged storage or for use in highly moisture-sensitive reactions, storing the compound under an inert atmosphere, such as in a glove box or a sealed container backfilled with nitrogen or argon, is the best practice.

Q3: What are the visible signs that my this compound has absorbed moisture?

A3: As a dry, crystalline solid, any change in its physical appearance can indicate moisture absorption. Signs of water uptake include clumping, caking, or the material becoming sticky or paste-like. In severe cases of moisture exposure, the solid may start to dissolve and appear as a dense, syrupy liquid, a phenomenon known as deliquescence.

Q4: Can I still use this compound if it has been exposed to moisture?

A4: Using this compound that has absorbed moisture is not recommended for moisture-sensitive reactions without prior drying. The presence of water can lead to decreased reaction yields, formation of byproducts, or complete reaction failure. For less sensitive applications, the impact of moisture should be evaluated on a case-by-case basis. A detailed protocol for drying the reagent is provided in the Experimental Protocols section.

Q5: What are the primary safety concerns when handling this compound?

A5: this compound is an irritant to the eyes, respiratory system, and skin.[2] It is essential to handle this compound in a well-ventilated area, preferably within a fume hood.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times to avoid direct contact.[4] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield in a Wittig reaction. Moisture contamination: The phosphonium ylide intermediate is hydrolyzed by water, preventing it from reacting with the carbonyl compound.Ensure the this compound is dry before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon). Consider drying the reagent using the protocol below.
Incorrect base or base strength: The base used may not be strong enough to deprotonate the phosphonium salt to form the ylide.Use a sufficiently strong base, such as n-butyllithium, sodium hydride, or potassium tert-butoxide, in an appropriate anhydrous solvent.
Formation of unexpected byproducts. Side reactions due to moisture: The presence of water can lead to hydrolysis of the phosphonium salt or other reagents, resulting in byproducts.Follow stringent anhydrous techniques throughout the experimental setup and procedure.
Reaction with atmospheric carbon dioxide: The highly reactive ylide can react with CO₂ if not under an inert atmosphere.Purge the reaction vessel with an inert gas and maintain a positive pressure of nitrogen or argon throughout the reaction.
Difficulty in dissolving the phosphonium salt. Clumping due to moisture: The reagent may have absorbed water, leading to the formation of clumps that are difficult to dissolve.Dry the this compound before use. Gentle heating and stirring under vacuum can help break up clumps and facilitate dissolution in an appropriate anhydrous solvent.
Inconsistent reaction results. Variable moisture content: The amount of absorbed water in the phosphonium salt may vary between batches or even within the same container if not stored properly.Always handle the reagent in a controlled environment (e.g., glove box or under a stream of inert gas) and ensure the container is sealed tightly after each use. Consider aliquoting the reagent into smaller, single-use containers.

Data Presentation

Parameter Typical Value Range for Hygroscopic Salts Notes
Deliquescence Relative Humidity (DRH) 30 - 80% RHThe RH at which the solid begins to dissolve by absorbing atmospheric moisture.
Critical Relative Humidity (CRH) 20 - 70% RHThe RH at which the rate of moisture absorption significantly increases.
Moisture Content (after exposure) Can exceed 10% by weightHighly dependent on the ambient relative humidity and exposure time.

Experimental Protocols

Protocol 1: Drying of Hygroscopic this compound

This protocol describes a standard procedure for drying this compound that may have been exposed to atmospheric moisture.

Materials:

  • Hygroscopic this compound

  • Schlenk flask or round-bottom flask

  • High-vacuum pump

  • Heating mantle or oil bath

  • Inert gas (Nitrogen or Argon) supply

Procedure:

  • Place the this compound into a clean, dry Schlenk flask.

  • Connect the flask to a high-vacuum line.

  • Slowly apply vacuum to the flask. Be cautious of fine powders being drawn into the vacuum line.

  • Once a stable vacuum is achieved, gently heat the flask using a heating mantle or oil bath. The temperature should be well below the melting point of the compound (Melting Point: 61-63°C), typically around 40-50°C.

  • Continue drying under vacuum with gentle heating for several hours (4-6 hours is a good starting point). For highly contaminated material, drying overnight may be necessary.

  • Allow the flask to cool to room temperature while still under vacuum.

  • Once cooled, carefully backfill the flask with a dry, inert gas such as nitrogen or argon.

  • The dried this compound should be used immediately or stored in a desiccator or glove box to prevent re-exposure to moisture.

Protocol 2: General Procedure for a Wittig Reaction using Dried this compound

This protocol outlines the key steps for performing a Wittig reaction, emphasizing the handling of the hygroscopic phosphonium salt.

Materials:

  • Dried this compound

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Strong base (e.g., n-BuLi, NaH, KOtBu)

  • Aldehyde or ketone

  • Schlenk flask or flame-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert gas (Nitrogen or Argon) supply

Procedure:

  • Preparation: Assemble the reaction glassware (e.g., a two-neck round-bottom flask with a condenser and a septum) and flame-dry it under vacuum. Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: In a separate, dry flask under an inert atmosphere, suspend the dried this compound in an appropriate anhydrous solvent.

  • Ylide Formation: Cool the phosphonium salt suspension in an ice bath or dry ice/acetone bath. Slowly add the strong base (e.g., n-butyllithium solution via syringe) to the suspension while stirring. A color change (often to deep red, orange, or yellow) typically indicates the formation of the ylide. Allow the mixture to stir at the appropriate temperature for the recommended time (e.g., 30-60 minutes) to ensure complete ylide formation.

  • Reaction with Carbonyl: Slowly add a solution of the aldehyde or ketone in an anhydrous solvent to the ylide solution via syringe.

  • Reaction Monitoring: Allow the reaction to stir at the appropriate temperature (this can range from low temperatures to reflux, depending on the specific substrates) until completion. Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product using standard techniques such as column chromatography or recrystallization.

Visualizations

G Workflow for Handling Hygroscopic this compound reception Receive Shipment storage Store in Cool, Dry Place (Tightly Sealed Container) reception->storage Immediate Action desiccator Store in Desiccator (with Drying Agent) storage->desiccator Recommended weighing Weighing storage->weighing glovebox Store in Glove Box (Inert Atmosphere) desiccator->glovebox Optimal desiccator->weighing glovebox->weighing reaction_setup Reaction Setup weighing->reaction_setup Quick Transfer use Use in Experiment reaction_setup->use disposal Dispose of Waste Properly use->disposal

Caption: Logical workflow for the proper handling and storage of hygroscopic this compound.

G Troubleshooting Logic for a Failed Wittig Reaction start Low or No Product check_reagent Was the Phosphonium Salt Dry? start->check_reagent dry_reagent Dry the Reagent (See Protocol 1) check_reagent->dry_reagent No check_conditions Were Anhydrous Conditions Used? check_reagent->check_conditions Yes dry_reagent->check_reagent Retry improve_conditions Use Flame-Dried Glassware & Anhydrous Solvents check_conditions->improve_conditions No check_base Was the Base Strong Enough? check_conditions->check_base Yes improve_conditions->check_conditions Retry change_base Use a Stronger Base (e.g., n-BuLi) check_base->change_base No check_atmosphere Was an Inert Atmosphere Maintained? check_base->check_atmosphere Yes change_base->check_base Retry use_inert Use N2 or Ar Atmosphere check_atmosphere->use_inert No success Reaction Successful check_atmosphere->success Yes use_inert->check_atmosphere Retry

Caption: A decision-making diagram for troubleshooting common issues in a Wittig reaction involving a hygroscopic phosphonium salt.

References

Technical Support Center: Reactions Involving Octyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octyltriphenylphosphonium bromide in chemical synthesis, primarily in the context of the Wittig reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most common side product in reactions involving this compound?

A1: The most common and unavoidable side product in a Wittig reaction is triphenylphosphine oxide (TPPO) .[1] The formation of the strong phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the entire reaction.[2]

Q2: Besides triphenylphosphine oxide, what are other common issues and potential side products?

A2: Other common issues that can be considered as leading to side products or impurities in the reaction mixture include:

  • Mixtures of E and Z alkene isomers: Non-stabilized ylides, such as the one derived from this compound, typically favor the formation of the Z-alkene. However, reaction conditions can significantly influence the stereochemical outcome, often leading to mixtures.[3][4]

  • Unreacted starting materials: Incomplete conversion of the aldehyde or ketone reactant is a frequent problem.[5]

  • Ylide decomposition products: The octyltriphenylphosphonium ylide is a non-stabilized ylide and is highly reactive, making it susceptible to decomposition if not generated and used under appropriate conditions.[2] This can lead to a complex mixture of byproducts.

  • Products from side reactions of the ylide: Although less common for simple alkyl ylides, side reactions can occur, especially if the ylide is generated improperly or if there are reactive functional groups elsewhere in the molecule.

Q3: Can the octyl chain of the phosphonium salt undergo side reactions like elimination?

A3: Based on available literature, elimination reactions involving the n-octyl chain are not a commonly reported side reaction under standard Wittig conditions. The primary reactivity is centered on the ylide carbon.

Q4: How can I minimize the formation of the E-isomer and improve selectivity for the Z-isomer?

A4: To favor the formation of the Z-alkene with a non-stabilized ylide like that from this compound, the following conditions are generally recommended:

  • Use of salt-free conditions: Lithium salts can promote the equilibration of reaction intermediates, leading to a higher proportion of the thermodynamically more stable E-alkene.[6] Using sodium- or potassium-based strong bases (e.g., NaH, NaNH₂, KHMDS) can improve Z-selectivity.[2]

  • Non-polar, aprotic solvents: Solvents like THF or diethyl ether are commonly used.[7]

  • Low reaction temperatures: Running the reaction at low temperatures can favor the kinetic product, which is typically the Z-isomer.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Alkene
Potential Cause Troubleshooting Steps
Incomplete Ylide Formation - Base Strength: Ensure the base is strong enough to deprotonate the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂) are required. - Base Quality: Use fresh, high-quality base. Old or improperly stored bases can be less effective. - Anhydrous Conditions: The ylide is highly reactive with water and air. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2]
Ylide Decomposition - Temperature Control: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) to minimize decomposition. - Immediate Use: Use the ylide immediately after its formation. Non-stabilized ylides are generally not stable for long periods. - In Situ Trapping: Consider adding the aldehyde or ketone to the reaction mixture before or during the addition of the base. This allows the ylide to react as it is formed, minimizing decomposition.[5]
Poorly Reactive Carbonyl Compound - Steric Hindrance: Sterically hindered ketones react slower than aldehydes.[8] Longer reaction times or elevated temperatures may be necessary. - Aldehyde Purity: Impure aldehydes, potentially containing carboxylic acids from oxidation, can quench the ylide. Use freshly distilled or purified aldehydes.
Problem 2: Mixture of E and Z Isomers
Potential Cause Troubleshooting Steps
Presence of Lithium Salts - Choice of Base: If using an organolithium base like n-BuLi, consider switching to a sodium- or potassium-based base such as NaH, NaNH₂, or KHMDS to favor the Z-isomer.[2]
Reaction Conditions - Solvent: Use non-polar, aprotic solvents like THF or diethyl ether. - Temperature: Perform the reaction at low temperatures to favor the kinetically controlled Z-product.
Problem 3: Difficulty in Product Purification from Triphenylphosphine Oxide (TPPO)
Purification Method Description
Column Chromatography This is a very common and effective method for separating the desired alkene from the more polar TPPO.[9]
Crystallization If the desired alkene is a solid, recrystallization can be effective. TPPO has different solubility properties and may remain in the mother liquor.[9]
Precipitation of TPPO TPPO can be precipitated from non-polar solvents by adding a hydrocarbon solvent like hexane, after which the supernatant containing the product can be decanted or filtered.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature detailing the exact percentages of various side products for reactions involving this compound under different conditions. The focus is typically on the yield of the desired alkene and the E/Z ratio. The table below presents a qualitative summary of expected outcomes based on general principles of the Wittig reaction with non-stabilized ylides.

Reaction Condition Expected Predominant Alkene Isomer Potential for Side Products
n-BuLi in THFMixture of E and ZModerate
NaH in THFZLow (if anhydrous)
KHMDS in TolueneZLow (if anhydrous)
Aqueous conditions (Phase Transfer)Mixture of E and ZCan be higher due to ylide instability

Experimental Protocols

General Protocol for the Wittig Reaction of an Aldehyde with this compound

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (or Sodium Hydride)

  • Aldehyde

  • Round-bottom flask, magnetic stirrer, syringes, and an inert atmosphere setup (nitrogen or argon).

Procedure:

  • Preparation of the Ylide:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend this compound (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. The solution will typically develop a characteristic color (often orange or deep red), indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve the aldehyde (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide solution at 0 °C via a syringe or dropping funnel.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.

Visualizations

Troubleshooting_Wittig_Reaction start Low Alkene Yield cause1 Incomplete Ylide Formation start->cause1 Check cause2 Ylide Decomposition start->cause2 Check cause3 Poor Carbonyl Reactivity start->cause3 Check solution1a Use Stronger/ Fresher Base cause1->solution1a Address solution1b Ensure Anhydrous Conditions cause1->solution1b Address solution2a Low Temperature Generation cause2->solution2a Address solution2b In Situ Trapping cause2->solution2b Address solution3a Increase Reaction Time/Temperature cause3->solution3a Address solution3b Purify Aldehyde cause3->solution3b Address

Caption: Troubleshooting workflow for low yields in Wittig reactions.

E_Z_Isomer_Control start Undesired E/Z Ratio cause1 Presence of Lithium Salts start->cause1 Consider cause2 Reaction Conditions start->cause2 Consider solution1 Use Na or K based Strong Base cause1->solution1 Implement solution2a Use Non-polar, Aprotic Solvent cause2->solution2a Implement solution2b Lower Reaction Temperature cause2->solution2b Implement

References

Technical Support Center: Purification of Wittig Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Wittig reaction products.

Troubleshooting Guide

Issue 1: Difficulty Removing Triphenylphosphine Oxide (TPPO) Byproduct

Symptom: The crude product shows a significant amount of a polar impurity, identified as triphenylphosphine oxide (TPPO), which co-elutes with the desired product during chromatography or is difficult to remove by simple extraction.

Possible Causes:

  • High polarity of the desired product, making separation from the highly polar TPPO challenging.

  • Inappropriate solvent selection for extraction or chromatography.

  • Formation of a stable mixture or complex between the product and TPPO.

Solutions:

  • Filtration through a Silica Plug: This is a rapid and effective method for removing the highly polar TPPO from less polar products.[1][2] The strong adsorption of TPPO to silica gel allows for its retention while the desired product is eluted.[2]

  • Precipitation/Crystallization: TPPO has poor solubility in non-polar solvents like hexanes, pentane, or diethyl ether.[3][4] Inducing crystallization by adding a non-polar solvent or by cooling can effectively precipitate the TPPO.[2][3][4]

  • Complexation with Metal Salts: TPPO, being a Lewis base, can form insoluble complexes with metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[2][3][4][5] These complexes can be easily removed by filtration.[2][3][4]

  • Reaction with Oxalyl Chloride: A mild method involves treating the crude product with oxalyl chloride to generate an insoluble chlorophosphonium salt, which can be filtered off.[6]

Issue 2: Low Yield After Purification

Symptom: The final yield of the purified alkene is significantly lower than expected based on the reaction conversion.

Possible Causes:

  • Loss of product during multiple purification steps.

  • Decomposition of the product on silica gel during column chromatography.

  • Co-precipitation of the product with TPPO.

  • Incomplete extraction of the product from the aqueous phase.

Solutions:

  • Optimize Chromatography Conditions: Use a less polar eluent system if the product is sensitive to silica gel. A shorter silica plug instead of a full column can minimize contact time and potential degradation.[1][2]

  • Careful Solvent Selection for Recrystallization: Choose a solvent system where the product has good solubility at high temperatures but is sparingly soluble at low temperatures, while TPPO remains in solution.[7] Isopropyl alcohol is often a good choice.[7][8]

  • Thorough Extraction: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent.[9][10]

Issue 3: Presence of Unreacted Aldehyde/Ketone

Symptom: The purified product is contaminated with the starting carbonyl compound.

Possible Causes:

  • Incomplete reaction.

  • Use of a less reactive or sterically hindered ylide.

  • Insufficient amount of the Wittig reagent.

Solutions:

  • Drive the Reaction to Completion: Increase the reaction time or temperature, if the starting materials and product are stable under these conditions.

  • Use a More Reactive Ylide: For less reactive carbonyls, consider using a more nucleophilic, unstabilized ylide.

  • Column Chromatography: The difference in polarity between the alkene product and the starting carbonyl compound is usually sufficient for separation by column chromatography.[9][11][12]

Frequently Asked Questions (FAQs)

Q1: What is the most common and difficult-to-remove byproduct in a Wittig reaction?

A1: The most common and challenging byproduct to remove is triphenylphosphine oxide (TPPO).[5][13] Its high polarity and crystalline nature can make it difficult to separate from the desired alkene product.[2][14]

Q2: Can I avoid column chromatography for purifying my Wittig product?

A2: Yes, in many cases, column chromatography can be avoided.[5] Techniques like precipitation of TPPO using non-polar solvents, complexation with metal salts, or filtration through a short silica plug are effective non-chromatographic methods.[1][2][5]

Q3: What is a simple protocol for removing TPPO using zinc chloride?

A3:

  • After the reaction, if not already in a polar solvent, dissolve the crude reaction mixture in ethanol.

  • Add a solution of zinc chloride (approximately 2 equivalents relative to the triphenylphosphine used) in warm ethanol to the crude product solution at room temperature.[2][3]

  • Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[2]

  • Filter the mixture to remove the precipitate.

  • Concentrate the filtrate to obtain the crude product, now largely free of TPPO.[2]

Q4: How does a silica plug filtration work to remove TPPO?

A4: A silica plug takes advantage of the high polarity of TPPO, which causes it to strongly adsorb to the silica gel. A short column of silica is prepared, and the crude product, dissolved in a non-polar solvent system (e.g., pentane/ether), is passed through. The less polar alkene product elutes while the TPPO is retained on the silica.[1][2]

Q5: What is the best way to purify a Wittig product that is a solid?

A5: Recrystallization is often the most effective method for purifying solid Wittig products.[7][8] The key is to find a solvent or solvent mixture in which the alkene product has high solubility when hot and low solubility when cold, while TPPO remains soluble even at low temperatures.[7][8] Isopropyl alcohol and 1-propanol are commonly used for this purpose.[7][8][15]

Data Presentation

Table 1: Comparison of Common Solvents for TPPO Removal by Precipitation/Crystallization

SolventTPPO SolubilityTypical UseReference(s)
HexanePoorly solubleAdded to a solution of the crude product to precipitate TPPO.[4]
PentaneNot solubleUsed for suspending the crude mixture before filtration or for precipitating TPPO.[3][4]
Diethyl EtherSparingly soluble (especially when cold)Cooling a concentrated solution in diethyl ether can induce TPPO crystallization.[3][4]

Table 2: Metal Salts for TPPO Complexation

Metal SaltComplex FormedSolventReference(s)
Zinc Chloride (ZnCl₂)ZnCl₂(TPPO)₂Ethanol[2][3]
Magnesium Chloride (MgCl₂)Insoluble complexNot specified[2][5]
Calcium Bromide (CaBr₂)Insoluble complexNot specified[2]

Experimental Protocols

Protocol 1: Purification via Recrystallization from Isopropyl Alcohol

Objective: To separate the alkene product from triphenylphosphine oxide by recrystallization.

Methodology:

  • Transfer the crude solid product from the Wittig reaction into a beaker.

  • Add a minimal amount of hot isopropyl alcohol to the beaker, just enough to dissolve the solid.[7]

  • Continue adding boiling isopropyl alcohol portion-wise until the product is fully dissolved.[7]

  • Remove the beaker from the heat source and allow it to cool slowly to room temperature. Crystals of the alkene product should start to form.[7]

  • The triphenylphosphine oxide, being more soluble, is expected to remain in the solution.[7]

  • To maximize crystal formation, place the beaker in an ice bath.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold isopropyl alcohol.

  • Dry the crystals under vacuum to remove any residual solvent before determining the mass and melting point.[7]

Protocol 2: Purification via Column Chromatography

Objective: To purify the Wittig product using silica gel column chromatography.

Methodology:

  • Concentrate the crude reaction mixture.

  • Prepare a silica gel column using an appropriate non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate).[9]

  • Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified alkene.[12]

Visualizations

Wittig_Purification_Workflow Start Crude Wittig Reaction Mixture Decision Is the product solid or oil? Start->Decision Alternative Alternative Methods (Precipitation/Complexation) Start->Alternative Recrystallization Recrystallization (e.g., from Isopropyl Alcohol) Decision->Recrystallization Solid Chromatography Column Chromatography or Silica Plug Decision->Chromatography Oil Pure_Product Pure Alkene Product Recrystallization->Pure_Product Chromatography->Pure_Product Alternative->Pure_Product TPPO_Removal_Logic Crude Crude Product (Alkene + TPPO) Polarity_Check Is the Alkene Significantly Less Polar than TPPO? Crude->Polarity_Check Silica_Plug Silica Plug Filtration Polarity_Check->Silica_Plug Yes Precipitation Precipitation with Non-polar Solvents Polarity_Check->Precipitation Yes Complexation Complexation with Metal Salts (e.g., ZnCl2) Polarity_Check->Complexation No/Difficult Column_Chromatography Full Column Chromatography Polarity_Check->Column_Chromatography No/Difficult Pure_Alkene TPPO-Free Alkene Silica_Plug->Pure_Alkene Precipitation->Pure_Alkene Complexation->Pure_Alkene Column_Chromatography->Pure_Alkene

References

Addressing solubility issues of octyltriphenylphosphonium bromide in nonpolar solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with octyltriphenylphosphonium bromide in nonpolar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in nonpolar solvents like hexane or toluene?

This compound is a quaternary phosphonium salt. Due to the ionic nature of the phosphonium bromide group, it has inherently low solubility in nonpolar solvents. While the octyl chain provides some lipophilicity, the ionic character often dominates, leading to poor dissolution in solvents with low dielectric constants. One source notes that similar phosphonium salts are "almost insoluble in diethyl ether and petroleum ether".

Q2: What types of solvents are recommended for dissolving this compound?

Polar organic solvents are generally more effective for dissolving phosphonium salts. For instance, tetraphenylphosphonium bromide, a related compound, exhibits good solubility in polar organic solvents such as acetonitrile, dimethylformamide, and dichloromethane, while being poorly soluble in water and nonpolar solvents like hexane[1]. It is also described as soluble in hot water, ethanol, ether, and benzene[2]. Slight solubility in chloroform has also been noted for this compound.

Q3: Can I improve the solubility of this compound in nonpolar solvents?

Yes, several strategies can be employed to enhance the solubility of this compound in nonpolar media. The two primary approaches are:

  • Modification of the Cation: Increasing the length of the alkyl chain on the phosphonium cation enhances its lipophilicity, thereby improving solubility in nonpolar solvents.

  • Anion Exchange: Replacing the bromide anion with a larger, more lipophilic, and less coordinating anion can significantly increase solubility in nonpolar organic solvents.

Q4: What is the role of a co-solvent in dissolving this compound?

A co-solvent can be used to create a solvent mixture with intermediate polarity, which can help to dissolve the phosphonium salt. By adding a small amount of a polar aprotic solvent (in which the salt is more soluble) to the nonpolar solvent, you can increase the overall solvating power of the mixture for the ionic compound.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered when working with this compound in nonpolar solvents.

Issue 1: Complete Insolubility in Pure Nonpolar Solvents

Problem: this compound fails to dissolve in solvents such as hexane, heptane, or toluene, even with heating and stirring.

Solution 1: Employ a Co-solvent System

A small amount of a polar aprotic co-solvent can disrupt the crystal lattice energy of the salt and increase its solubility in the bulk nonpolar solvent.

  • Recommended Co-solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.

  • Procedure:

    • Attempt to dissolve the this compound in the nonpolar solvent of choice.

    • While stirring, add the co-solvent dropwise until the solid begins to dissolve.

    • Use the minimum amount of co-solvent necessary to achieve dissolution to maintain the overall nonpolar character of the solvent system.

Solution 2: Modify the Phosphonium Salt

If insolubility remains a persistent issue, consider modifying the structure of the phosphonium salt to better suit the nonpolar environment.

  • Option A: Synthesize a Phosphonium Salt with a Longer Alkyl Chain. Replacing the octyl group with a longer chain (e.g., dodecyl, hexadecyl) will increase the lipophilicity of the cation.

  • Option B: Perform an Anion Exchange. Exchanging the bromide anion for a larger, less coordinating anion like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) can significantly improve solubility in nonpolar solvents.

Issue 2: Oily Precipitate or "Oiling Out" Upon Cooling

Problem: The phosphonium salt dissolves upon heating but separates as an oil or viscous liquid upon cooling, rather than crystallizing or staying in solution.

Solution: Trituration and Recrystallization

This issue often arises from impurities or residual solvent.

  • Trituration: Vigorously stir the oily product with a nonpolar solvent in which it is insoluble (e.g., cold diethyl ether or hexane). This can often induce solidification.

  • Recrystallization: If trituration fails, attempt recrystallization from a solvent mixture. A common approach for phosphonium salts is a mixture of a solvent in which it is soluble (e.g., dichloromethane or acetone) and an anti-solvent in which it is insoluble (e.g., diethyl ether or hexane). Dissolve the oil in a minimal amount of the good solvent and slowly add the anti-solvent until turbidity is observed. Allow the solution to slowly cool to induce crystallization.

Data Presentation

The following tables provide representative data on how modifications to the phosphonium salt structure can influence its solubility in nonpolar solvents. Note: The following data is illustrative and intended to demonstrate expected trends.

Table 1: Effect of Alkyl Chain Length on Solubility in Toluene at 25°C

CompoundAlkyl Chain LengthEstimated Solubility ( g/100 mL)
Butyltriphenylphosphonium BromideC4< 0.1
This compound C8 ~0.5
Dodecyltriphenylphosphonium BromideC12~5
Hexadecyltriphenylphosphonium BromideC16> 10

Table 2: Effect of Anion on the Solubility of Octyltriphenylphosphonium Salts in Dichloromethane at 25°C

CompoundAnionEstimated Solubility ( g/100 mL)
Octyltriphenylphosphonium Bromide Br⁻~2
Octyltriphenylphosphonium Tetrafluoroborate BF₄⁻~15
Octyltriphenylphosphonium Hexafluorophosphate PF₆⁻> 25

Experimental Protocols

Protocol 1: Synthesis of Dodecyltriphenylphosphonium Bromide (Longer Alkyl Chain Cation)

This protocol describes the synthesis of a phosphonium salt with a longer alkyl chain to improve solubility in nonpolar solvents.

Materials:

  • Triphenylphosphine (1.0 eq)

  • 1-Bromododecane (1.05 eq)

  • Toluene (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene.

  • Add 1-bromododecane to the solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The product will often precipitate out of the solution as a white solid.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum.

Protocol 2: Anion Exchange of this compound to Octyltriphenylphosphonium Hexafluorophosphate

This protocol details the exchange of the bromide anion for the hexafluorophosphate anion to enhance nonpolar solvent solubility.

Materials:

  • This compound

  • Potassium hexafluorophosphate (KPF₆)

  • Acetone

  • Deionized water

Procedure:

  • Dissolve this compound in a minimal amount of acetone.

  • In a separate flask, dissolve an equimolar amount of potassium hexafluorophosphate in deionized water.

  • Slowly add the aqueous solution of KPF₆ to the stirred acetone solution of the phosphonium bromide.

  • A white precipitate of potassium bromide (KBr) will form.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Remove the precipitated KBr by vacuum filtration.

  • Transfer the filtrate to a separatory funnel and add deionized water and dichloromethane.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the octyltriphenylphosphonium hexafluorophosphate product.

Mandatory Visualizations

experimental_workflow_solubility_enhancement cluster_problem Initial Problem cluster_solutions Troubleshooting Strategies cluster_outcomes Expected Outcomes insoluble This compound Insoluble in Nonpolar Solvent cosolvent Strategy 1: Use Co-solvent System insoluble->cosolvent Quick Fix cation_mod Strategy 2a: Modify Cation (Longer Alkyl Chain) insoluble->cation_mod Synthesis-based Approach anion_mod Strategy 2b: Modify Anion (Anion Exchange) insoluble->anion_mod Synthesis-based Approach soluble_cosolvent Soluble in Nonpolar/Co-solvent Mixture cosolvent->soluble_cosolvent soluble_cation Increased Solubility in Nonpolar Solvents cation_mod->soluble_cation soluble_anion Significantly Increased Solubility in Nonpolar Solvents anion_mod->soluble_anion anion_exchange_pathway start This compound (R₃P⁺-C₈H₁₇) Br⁻ intermediate Reaction Mixture (R₃P⁺-C₈H₁₇) PF₆⁻ (aq) + KBr (s) start->intermediate reagent Potassium Hexafluorophosphate K⁺PF₆⁻ reagent->intermediate solvent Acetone/Water solvent->intermediate separation Filtration & Extraction intermediate->separation product Octyltriphenylphosphonium Hexafluorophosphate (R₃P⁺-C₈H₁₇) PF₆⁻ separation->product Organic Phase byproduct Potassium Bromide (Precipitate) separation->byproduct Solid Phase

References

How to prevent the decomposition of phosphonium ylides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phosphonium Ylides

Welcome to the technical support center for phosphonium ylides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of these critical reagents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and reactivity of your phosphonium ylides during your experiments.

Troubleshooting Guide: Common Issues and Solutions

Unstable ylides, particularly non-stabilized ylides, are susceptible to decomposition from various sources. Below are common issues encountered during their use and recommended solutions.

Issue Possible Cause Recommended Solution
Low or no yield in Wittig reaction Ylide decomposition: Unstabilized ylides are sensitive to moisture and oxygen.[1][2] They can also react with acidic protons from solvents or glassware.Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Inefficient ylide formation: The base used may not be strong enough to deprotonate the phosphonium salt completely.For non-stabilized ylides, use a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH). For stabilized ylides, weaker bases like sodium methoxide or potassium carbonate are often sufficient.[3]
Side reactions with lithium salts: The presence of lithium salts, often from organolithium bases, can stabilize the betaine intermediate, leading to side products and reduced alkene yield.[4]Consider using a sodium-based base like sodium bis(trimethylsilyl)amide (NaHMDS) or NaH to generate the ylide under "salt-free" conditions.
Color change of ylide solution (e.g., from red/orange to colorless) Decomposition: The characteristic color of many ylides is due to the delocalized charge. Loss of color often indicates protonation or oxidation of the ylide.[5]Immediately cease the reaction and re-evaluate the experimental setup for sources of moisture or oxygen. If the ylide is being stored, discard the solution and prepare a fresh batch.
Reaction with carbonyl compound: As the Wittig reaction proceeds, the ylide is consumed, and the color will fade.This is the desired outcome. Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting materials and formation of the product.[6][7]
Formation of unexpected byproducts Ylide hydrolysis: Contact with water will hydrolyze the ylide to the corresponding hydrocarbon and triphenylphosphine oxide.[2][8]Use anhydrous solvents and reagents, and maintain a dry, inert atmosphere.
Reaction with solvent: Some solvents, such as alcohols or chloroform, can react with highly reactive ylides.Choose an inert, aprotic solvent such as tetrahydrofuran (THF), diethyl ether, or toluene for unstabilized ylides.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in stability between stabilized and non-stabilized phosphonium ylides?

A1: The stability of a phosphonium ylide is primarily determined by the substituents on the carbanionic carbon.

  • Stabilized ylides have electron-withdrawing groups (e.g., esters, ketones, nitriles) attached to the ylidic carbon. These groups delocalize the negative charge through resonance, making the ylide less reactive and more stable.[9] Many stabilized ylides are commercially available as solids and can be handled in air for short periods.[3][10]

  • Non-stabilized ylides have alkyl or aryl groups on the ylidic carbon, which do not significantly delocalize the negative charge. This makes them highly reactive, strong bases that are sensitive to moisture and air.[1] They are typically generated and used in situ under an inert atmosphere.[3]

Q2: How does temperature affect the stability of phosphonium ylides?

A2: Lower temperatures generally increase the stability of phosphonium ylides, especially non-stabilized ones. Reactions involving non-stabilized ylides are often carried out at low temperatures (e.g., -78 °C to 0 °C) to minimize decomposition and side reactions.[1] Stabilized ylides are more thermally robust and can often be used at room temperature or even with heating.[11]

Q3: Can I store solutions of phosphonium ylides?

A3: It is generally not recommended to store solutions of non-stabilized ylides due to their high reactivity and susceptibility to decomposition. They should be prepared fresh for each use. Stabilized ylides are more stable, and in some cases, solutions in anhydrous, aprotic solvents under an inert atmosphere can be stored for short periods in a freezer. However, it is always best to use freshly prepared ylides for optimal results. Some solid, stabilized ylides are commercially available and have a good shelf life when stored properly.[3][10]

Q4: What is the role of "salt-free" conditions in Wittig reactions, and how do they prevent ylide decomposition?

A4: "Salt-free" conditions refer to the absence of lithium salts during the Wittig reaction. These salts are typically introduced when using organolithium bases like n-BuLi to generate the ylide. Lithium salts can coordinate to the intermediates in the Wittig reaction, affecting the stereoselectivity and potentially leading to side reactions. While not directly a cause of ylide decomposition, avoiding lithium salts by using sodium- or potassium-based bases (e.g., NaHMDS, KHMDS) can lead to cleaner reactions and higher yields of the desired alkene, particularly for achieving high Z-selectivity with non-stabilized ylides.[4][12]

Experimental Protocols

Protocol 1: Preparation and Use of a Non-Stabilized Ylide (Methylenetriphenylphosphorane) under Anhydrous Conditions

This protocol describes the in situ generation of a non-stabilized ylide and its immediate use in a Wittig reaction.

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Aldehyde or ketone

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Preparation of Glassware: Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of dry nitrogen or argon.

  • Setup: Assemble the reaction flask, equipped with a magnetic stir bar and a septum, under an inert atmosphere.

  • Phosphonium Salt Suspension: Add methyltriphenylphosphonium bromide to the reaction flask, followed by anhydrous THF via syringe. Stir the resulting suspension.

  • Ylide Generation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of n-BuLi in hexanes dropwise via syringe. A deep red or orange color should develop, indicating the formation of the ylide.[5]

  • Reaction with Carbonyl: After stirring for 30-60 minutes at 0 °C, slowly add a solution of the aldehyde or ketone in anhydrous THF to the ylide solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress of the reaction by TLC.

  • Quenching and Workup: Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride. Proceed with standard aqueous workup and purification.

Protocol 2: Synthesis and Isolation of a Stabilized Ylide (Ethyl (triphenylphosphoranylidene)acetate)

This protocol describes the synthesis of a stabilized ylide that can be isolated as a solid.[13]

Materials:

  • Triphenylphosphine

  • Ethyl bromoacetate

  • Toluene

  • Potassium hydroxide (2 M aqueous solution)

  • Dichloromethane

  • Diethyl ether

Procedure:

  • Phosphonium Salt Formation: Dissolve triphenylphosphine in toluene in a round-bottom flask. Add ethyl bromoacetate and stir the mixture. The phosphonium salt will precipitate.

  • Ylide Formation: To the stirred suspension of the phosphonium salt, add 2 M potassium hydroxide dropwise until a pink color persists.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain a thick oil. Redissolve the oil in a minimal amount of diethyl ether and concentrate again to induce crystallization.

  • Purification: Dry the resulting solid under high vacuum to yield ethyl (triphenylphosphoranylidene)acetate as an off-white solid.[13] This solid is stable and can be stored.[10]

Visualizing Decomposition and Prevention Strategies

Decomposition Pathways of Phosphonium Ylides

DecompositionPathways cluster_products Decomposition Products Ylide Phosphonium Ylide (R₃P⁺-C⁻HR') Protonated Phosphonium Salt (R₃P⁺-CH₂R') Ylide->Protonated H⁺ (from H₂O, alcohol, etc.) Oxidized Carbonyl Compound (O=CHR') Ylide->Oxidized O₂ Hydrolyzed Hydrocarbon (CH₃R') Protonated->Hydrolyzed H₂O PhosphineOxide Triphenylphosphine Oxide (Ph₃P=O)

Caption: Decomposition pathways of phosphonium ylides.

Experimental Workflow for Preventing Ylide Decomposition

ExperimentalWorkflow start Start dry_glassware Dry Glassware (Oven/Flame-dry) start->dry_glassware inert_atm Assemble under Inert Atmosphere (Ar/N₂) dry_glassware->inert_atm add_reagents Add Phosphonium Salt & Anhydrous Solvent inert_atm->add_reagents cool_reaction Cool to 0 °C add_reagents->cool_reaction add_base Add Strong, Anhydrous Base (e.g., n-BuLi, NaHMDS) cool_reaction->add_base ylide_formation Ylide Formation (Color Change) add_base->ylide_formation ylide_formation->start Decomposition (No Color/Fades) add_carbonyl Add Anhydrous Aldehyde/Ketone ylide_formation->add_carbonyl Successful reaction Wittig Reaction add_carbonyl->reaction end Workup & Purification reaction->end

Caption: Workflow for handling unstable phosphonium ylides.

References

Technical Support Center: Enhancing the Thermal Stability of Phosphonium Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with phosphonium ionic liquids. Our goal is to help you improve the thermal stability of these compounds in your experimental work.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: My phosphonium ionic liquid decomposes at a lower temperature than expected based on literature values.

  • Potential Cause 1: Presence of Impurities. Halide impurities, residual water, or leftover reactants from synthesis can significantly lower the thermal stability of phosphonium ionic liquids.[1][2]

  • Solution:

    • Ensure rigorous purification of your ionic liquid. Washing with distilled water to remove halides (test with silver nitrate solution until no precipitate is observed) and subsequent drying under high vacuum are crucial steps.[3]

    • Before thermal analysis, dry the sample in a vacuum oven to remove any absorbed water.[2] Karl Fischer titration can be used to quantify water content.

  • Potential Cause 2: Inappropriate Atmosphere. The presence of oxygen can lead to oxidative degradation at lower temperatures compared to an inert atmosphere.[1][4][5]

  • Solution:

    • Conduct high-temperature experiments under an inert atmosphere, such as nitrogen or argon.[3]

    • When performing thermogravimetric analysis (TGA), ensure a consistent and sufficient flow of inert gas.[3][6]

  • Potential Cause 3: Overestimation by Dynamic TGA in Literature. Dynamic (ramped) TGA often overestimates the long-term thermal stability of ionic liquids.[1][4] Your application might involve prolonged heating at a specific temperature, which is better simulated by isothermal TGA.

  • Solution:

    • Perform isothermal TGA experiments at your desired operating temperature to determine the long-term stability.[2][6] This involves holding the sample at a constant temperature and monitoring weight loss over time.

Issue 2: I am observing inconsistent thermal stability results between batches of the same phosphonium ionic liquid.

  • Potential Cause: Batch-to-Batch Purity Variation. Minor differences in the purification process between batches can lead to varying levels of impurities, causing inconsistent thermal stability.

  • Solution:

    • Standardize your synthesis and purification protocol.

    • Characterize each batch thoroughly for purity. Techniques like NMR, FT-IR, and elemental analysis can confirm the structure and identify impurities.[3]

    • Quantify halide and water content for each batch to ensure consistency.

Issue 3: My phosphonium ionic liquid shows significant degradation during a high-temperature reaction, leading to low product yield.

  • Potential Cause 1: The chosen ionic liquid is not suitable for the reaction temperature.

  • Solution:

    • Select a phosphonium ionic liquid with a higher intrinsic thermal stability. The choice of anion is a critical factor; for instance, anions like bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) and triflate ([OTf]⁻) generally impart higher thermal stability than halides like bromide (Br⁻).[7]

    • Consult literature for the thermal stability of ionic liquids with different anion-cation combinations to choose the most appropriate one for your application.

  • Potential Cause 2: Catalytic Decomposition. The presence of certain metals or reagents in your reaction mixture could be catalyzing the decomposition of the ionic liquid.

  • Solution:

    • Investigate the compatibility of your ionic liquid with all reaction components at the desired temperature.

    • Interestingly, the addition of some metal chlorides has been shown to increase the thermal stability of phosphonium ionic liquids by coordinating with the halide anions and reducing their Lewis basicity.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the thermal stability of phosphonium ionic liquids?

The thermal stability of phosphonium ionic liquids is primarily influenced by the nature of the anion, with the cation structure playing a lesser role.[7][8][9] Anions with low basicity and delocalized negative charges, such as bis(trifluoromethylsulfonyl)imide ([NTf2]⁻), tend to form more thermally stable ionic liquids.[7][9] The presence of impurities, especially water and halides, and the surrounding atmosphere (oxidative vs. inert) also significantly impact thermal stability.[1][5]

Q2: How does the structure of the phosphonium cation affect thermal stability?

While the anion's role is more dominant, the cation structure does have some influence. Generally, increasing the length of the alkyl chains on the phosphonium cation has a minor effect on the decomposition temperature.[8][10] However, very long alkyl chains might slightly decrease thermal stability.[7] The presence of certain functional groups on the cation can also alter stability.

Q3: What are the common thermal decomposition pathways for phosphonium ionic liquids?

Common decomposition mechanisms include:

  • Proton-transfer reactions: This is often the initial step in many decomposition pathways.[8][10]

  • Nucleophilic substitution (SN2) reactions: The anion can act as a nucleophile, attacking the α-carbon of the cation's alkyl chains.[11]

  • β-elimination (Hofmann elimination): This pathway can lead to the formation of alkenes and phosphines.[11]

  • Dissociation and association reactions. [8][10]

Q4: How is the thermal stability of phosphonium ionic liquids experimentally determined?

The most common technique is Thermogravimetric Analysis (TGA).[3] TGA measures the change in mass of a sample as a function of temperature or time.

  • Dynamic (ramped) TGA: The sample is heated at a constant rate (e.g., 10 °C/min) to determine the onset temperature of decomposition (T_onset).[6]

  • Isothermal TGA: The sample is held at a constant temperature, and mass loss is monitored over time to assess long-term thermal stability.[6]

Q5: Why do different analytical conditions in TGA give different thermal stability results?

The measured thermal stability can be significantly influenced by TGA experimental parameters:

  • Heating Rate: Higher heating rates in dynamic TGA can lead to an overestimation of the thermal stability.[1][5]

  • Atmosphere: An inert atmosphere (N₂ or Ar) generally results in higher measured thermal stability compared to an oxidative atmosphere (air or O₂).[1][4][5]

  • Sample Purity: As mentioned, impurities can drastically lower the decomposition temperature.[1]

Quantitative Data Summary

The following tables summarize the onset decomposition temperatures (T_onset) for various phosphonium ionic liquids, providing a basis for comparison. Note that these values are typically obtained from dynamic TGA and may vary based on the experimental conditions.

CationAnionT_onset (°C)Reference
Tetrabutylphosphonium ([P₄₄₄₄]⁺)Bromide (Br⁻)< 369[7]
Tetrabutylphosphonium ([P₄₄₄₄]⁺)Tetrafluoroborate ([BF₄]⁻)389.41[3]
Tetrabutylphosphonium ([P₄₄₄₄]⁺)Hexafluorophosphate ([PF₆]⁻)374.03[3]
Tetrabutylphosphonium ([P₄₄₄₄]⁺)Triflate ([OTf]⁻)402.27[3]
Tetrabutylphosphonium ([P₄₄₄₄]⁺)Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻)369.18[3]
Trihexyl(tetradecyl)phosphonium ([P₆₆₆₁₄]⁺)Salicylate~202 (475 K)[12]
Trihexyl(tetradecyl)phosphonium ([P₆₆₆₁₄]⁺)Benzoate~202 (475 K)[12]
Tributyloctylphosphonium ([P₄₄₄₈]⁺)bis(mandelato)borate ([BMB]⁻)403 (in N₂)[13]
Tributyloctylphosphonium ([P₄₄₄₈]⁺)bis(salicylato)borate ([BScB]⁻)412 (in N₂)[13]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

This protocol outlines the general procedure for determining the thermal stability of phosphonium ionic liquids using TGA.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or argon gas

  • TGA sample pans (platinum or ceramic)[6]

  • Microbalance

  • Phosphonium ionic liquid sample (dried under vacuum)

Procedure (Dynamic TGA):

  • Tare an empty TGA sample pan.

  • Accurately weigh 2-5 mg of the dried phosphonium ionic liquid into the pan.[3]

  • Place the pan in the TGA instrument.

  • Purge the instrument with the inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[6][14]

  • Heat the sample from room temperature (e.g., 30 °C) to an upper limit (e.g., 600 °C) at a constant heating rate of 10 °C/min.[3][6]

  • Record the mass loss as a function of temperature.

  • Determine the onset decomposition temperature (T_onset), which is often calculated by the instrument software as the intersection of the baseline tangent and the tangent of the decomposition curve.

Procedure (Isothermal TGA):

  • Follow steps 1-4 from the dynamic TGA procedure.

  • Rapidly heat the sample to the desired isothermal temperature.

  • Hold the sample at this temperature for an extended period (e.g., several hours) while recording the mass loss as a function of time.[6]

  • Analyze the data to determine the rate of decomposition at that temperature.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation synthesis Synthesis of Phosphonium IL purification Purification (e.g., washing) synthesis->purification drying Drying (High Vacuum) purification->drying tga_setup TGA Setup (2-5 mg sample, inert gas) drying->tga_setup dynamic_tga Dynamic TGA (10°C/min ramp) tga_setup->dynamic_tga isothermal_tga Isothermal TGA (constant temp.) tga_setup->isothermal_tga tonset Determine T_onset dynamic_tga->tonset long_term Assess Long-Term Stability isothermal_tga->long_term

Caption: Experimental workflow for assessing the thermal stability of phosphonium ionic liquids.

degradation_pathways cluster_mechanisms Decomposition Mechanisms cluster_products Potential Products start Phosphonium Ionic Liquid [R₄P]⁺[X]⁻ at High T proton_transfer Proton Transfer start->proton_transfer Initial Step sn2 SN2 Nucleophilic Attack by Anion start->sn2 elimination β-Elimination start->elimination proton_transfer->sn2 proton_transfer->elimination products1 Trialkylphosphine, Alkane/Alkene sn2->products1 elimination->products1 products2 Trialkylphosphine Oxide products1->products2 in presence of O₂

Caption: Key thermal degradation pathways for phosphonium ionic liquids.

References

Validation & Comparative

A Comparative Guide to the Catalytic Activity of Octyltriphenylphosphonium Bromide and Other Phosphonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in organic synthesis, the choice of a suitable catalyst is paramount to achieving optimal reaction outcomes. Quaternary phosphonium salts have emerged as a versatile and highly effective class of catalysts, particularly in phase-transfer catalysis (PTC) and cycloaddition reactions. This guide provides an objective comparison of the catalytic activity of octyltriphenylphosphonium bromide against other common phosphonium salts, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and experimental design.

Data Presentation: Quantitative Comparison of Catalytic Performance

The catalytic efficacy of phosphonium salts is influenced by factors such as the steric and electronic properties of the substituents on the phosphorus atom and the nature of the counter-ion. Below, we present quantitative data from comparative studies in two key reaction types: the cycloaddition of carbon dioxide to epoxides and nucleophilic substitution reactions.

Cycloaddition of CO2 to Epoxidized Soybean Oil

The synthesis of cyclic carbonates from epoxides and carbon dioxide is a prominent green chemistry application for phosphonium salt catalysts. The following table summarizes the performance of various alkyltriphenylphosphonium bromides in the solvent-free cycloaddition of CO2 to epoxidized soybean oil.

CatalystAlkyl Chain LengthConversion (%)[1]Selectivity (%)[1]
Butyltriphenylphosphonium bromideC4--
This compound C8 --
Dodecyltriphenylphosphonium bromideC1299.884.0
Hexadecyltriphenylphosphonium bromideC16--
Eicosyltriphenylphosphonium bromideC20--
Tetraphenylphosphonium bromide---
Tetrabutylammonium bromide (TBAB)---

Note: Specific data for this compound was not available in the cited study, but the performance of its homologs suggests a trend related to alkyl chain length. A study on the cycloaddition of CO2 to epoxidized soybean oil found that dodecyltriphenylphosphonium bromide achieved a near-quantitative conversion (99.8%) with high selectivity (84.0%) after 5 hours at 160°C and 40 bar of CO2[1]. This performance was superior to the benchmark catalyst, tetrabutylammonium bromide (TBAB)[1]. The solubility of the catalyst in the reaction medium was identified as a key factor influencing catalytic performance[1].

Nucleophilic Substitution: Alkylation of Sodium Benzoate

In phase-transfer catalyzed nucleophilic substitution reactions, phosphonium salts facilitate the transfer of anions from an aqueous or solid phase to an organic phase. The table below compares the performance of a phosphonium salt with ammonium salts in the alkylation of sodium benzoate with butyl bromide.

CatalystCatalyst TypeYield of Butyl Benzoate (%)[2][3][4]
Tetraphenylphosphonium Bromide (TPPB) Phosphonium Salt 98
Tricaprylylmethylammonium Chloride (Aliquat 336)Ammonium Salt92
Tetrabutylammonium Bromide (TBAB)Ammonium Salt91

In this study, the phosphonium salt, Tetraphenylphosphonium Bromide (TPPB), demonstrated superior performance, achieving a 98% yield of butyl benzoate, which was higher than the yields obtained with the ammonium-based catalysts, Aliquat 336 (92%) and TBAB (91%)[2][3][4]. This enhanced activity is attributed to the larger and more lipophilic nature of the phosphonium cation, which allows for a more efficient transfer of the benzoate anion into the organic phase[2]. Phosphonium salts also offer the advantage of higher thermal and chemical stability compared to their ammonium counterparts, as they are not susceptible to Hofmann elimination in the presence of a base and heat[3].

Experimental Protocols

To provide a practical basis for comparison, a detailed methodology for a representative phase-transfer catalyzed reaction, the Williamson ether synthesis, is provided below. This protocol can be adapted for comparing the catalytic efficiency of this compound with other phosphonium salts.

Williamson Ether Synthesis of Benzyl Phenyl Ether

Objective: To compare the catalytic efficiency of different phosphonium salts in the synthesis of benzyl phenyl ether from phenol and benzyl chloride.

Materials:

  • Phenol

  • Benzyl chloride

  • Sodium hydroxide (50% w/v aqueous solution)

  • Toluene

  • This compound

  • Other phosphonium salts for comparison (e.g., tetraphenylphosphonium bromide, butyltriphenylphosphonium bromide)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph (GC) with a suitable column

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenol (e.g., 10 mmol), toluene (20 mL), and the internal standard.

  • Add the phosphonium salt catalyst (e.g., 1 mol%).

  • With vigorous stirring, add the 50% sodium hydroxide solution (10 mL).

  • Add benzyl chloride (10 mmol) to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 80°C) and monitor the reaction progress by taking aliquots from the organic layer at regular intervals.

  • Analyze the aliquots by GC to determine the conversion of phenol and the yield of benzyl phenyl ether.

  • Upon completion, cool the reaction mixture to room temperature, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate the catalytic cycles of two key reaction types where phosphonium salts are employed.

Phase-Transfer Catalysis Workflow

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) QNu_aq Catalyst-Nucleophile Ion Pair (Q⁺Nu⁻) Nu_aq->QNu_aq Ion Exchange MX Inorganic Salt (M⁺X⁻) QX_aq Phosphonium Salt (Q⁺X⁻) QNu_aq->QX_aq Regeneration QNu_org Catalyst-Nucleophile Ion Pair (Q⁺Nu⁻) QNu_aq->QNu_org Phase Transfer RX Organic Substrate (R-X) Product Product (R-Nu) RX->Product SN2 Reaction QX_org Phosphonium Salt (Q⁺X⁻) QNu_org->RX QX_org->QX_aq Phase Transfer

Caption: Workflow of phase-transfer catalysis by a phosphonium salt.

Cycloaddition of CO2 to an Epoxide

G Epoxide Epoxide RingOpened Ring-Opened Intermediate Epoxide->RingOpened Nucleophilic Attack by Br⁻ CO2 Carbon Dioxide (CO₂) CO2->RingOpened Catalyst Phosphonium Bromide (R₄P⁺Br⁻) Catalyst->Epoxide Carbonate Cyclic Carbonate RingOpened->Carbonate Reaction with CO₂ & Ring Closure RegeneratedCatalyst Regenerated Catalyst (R₄P⁺Br⁻) Carbonate->RegeneratedCatalyst

Caption: Mechanism of CO2 cycloaddition to an epoxide catalyzed by a phosphonium salt.

References

A Comparative Analysis of Phosphonium vs. Ammonium Salts as Phase Transfer Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phase transfer catalysis (PTC) is an indispensable technique in organic synthesis, enabling reactions between reactants situated in immiscible phases.[1] The efficacy of PTC is critically dependent on the choice of the catalyst, with quaternary ammonium and phosphonium salts being the most prominently used. This guide provides an objective, data-driven comparison of these two classes of catalysts to inform selection for specific research and development applications.

Performance Comparison: Activity, Stability, and Applications

The selection between phosphonium and ammonium salts hinges on several factors, including catalytic activity, thermal and chemical stability, and cost-effectiveness.[2]

Catalytic Activity: Both catalyst types are effective for a broad range of reactions. However, phosphonium salts often exhibit superior performance in certain applications. This enhanced activity is attributed to the larger, more lipophilic nature of the phosphonium cation, which facilitates a more efficient transfer of the reactant anion from the aqueous phase to the organic phase.[2]

Thermal and Chemical Stability: A significant advantage of phosphonium salts is their generally higher thermal and chemical stability.[2] Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that occurs under basic conditions at elevated temperatures, leading to the formation of an alkene and a tertiary amine.[2] This degradation can diminish catalyst efficiency and introduce impurities. Phosphonium salts are not prone to Hofmann elimination, making them more robust for reactions requiring high temperatures or strongly basic conditions.[2]

Quantitative Data Presentation

The following tables summarize the performance of phosphonium and ammonium-based phase transfer catalysts in specific organic transformations.

Table 1: Comparison of Catalyst Performance in the Alkylation of Sodium Benzoate [2]

CatalystCatalyst TypeYield of Butyl Benzoate (%)
Tetra Phenyl Phosphonium Bromide (TPPB)Phosphonium Salt98
Tri Caprylyl methyl Ammonium Chloride (Aliquat 336)Ammonium Salt92
Tetra Butyl Ammonium Bromide (TBAB)Ammonium Salt91
Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[2]

Table 2: General Comparison of Properties [2][3]

FeaturePhosphonium-Based CatalystsQuaternary Ammonium Salts
Thermal Stability Generally high; not susceptible to Hofmann elimination.[2]Lower; prone to Hofmann elimination in the presence of base and heat.[2]
Chemical Stability More stable, particularly in strongly basic media.[2]Can degrade under strongly basic conditions.[3]
Catalytic Activity Often show higher activity and yields in specific reactions.[2]Effective in a wide range of reactions.[2]
Lipophilicity Generally higher due to the larger phosphorus atom, enhancing solubility in organic phases.[2]Varies with the alkyl chain length.
Cost Can be more expensive than common ammonium salts.[2]Generally less expensive and widely available.[2]

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

1. Synthesis of Butyl Benzoate via Nucleophilic Substitution

  • Objective: To compare the catalytic efficiency of a phosphonium salt and an ammonium salt in the synthesis of butyl benzoate.[1]

  • Materials:

    • Sodium Benzoate

    • Butyl Bromide

    • Toluene

    • Water

    • Phase Transfer Catalyst (e.g., Tetra Phenyl Phosphonium Bromide or Tetra Butyl Ammonium Bromide)

    • Anhydrous Sodium Sulfate

  • Procedure:

    • In a reaction vessel, prepare a two-phase solvent system consisting of 100 ml of toluene and 100 ml of water.[1]

    • Add sodium benzoate (1.0 equiv) and butyl bromide (1.0 equiv) to the solvent system.

    • Add the selected phase transfer catalyst (0.001 mol) to the reaction mixture.[1]

    • Heat the mixture to 60°C and stir at a constant speed of 500 rpm.[1]

    • Monitor the reaction progress by tracking the consumption of sodium benzoate.[1]

    • Upon completion, separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.[1]

    • Evaporate the solvent to yield the product, which can then be analyzed for yield and purity.[1]

2. Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester

  • Objective: To evaluate the enantioselectivity of chiral phosphonium and ammonium salt catalysts in the synthesis of non-natural amino acids.[4]

  • Materials:

    • N-(Diphenylmethylene)glycine tert-butyl ester

    • Alkyl halide (e.g., benzyl bromide)

    • Chiral phase-transfer catalyst (phosphonium or ammonium salt) (0.01 - 0.1 equiv)

    • Base (e.g., 50% aqueous KOH or solid K₂CO₃)

    • Toluene

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester and the chiral phase-transfer catalyst in toluene, add the aqueous base at the desired temperature (e.g., 0 °C or room temperature).[4]

    • Add the alkyl halide (1.2 equiv) dropwise to the mixture.[1]

    • Stir the reaction vigorously until the starting material is consumed (monitored by TLC).[1]

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[1]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

    • The product can then be analyzed for enantiomeric excess.

Visualizing the Catalytic Cycle and Degradation Pathways

To further understand the mechanisms at play, the following diagrams illustrate the general phase transfer catalysis cycle and the distinct degradation pathways of ammonium salts.

Phase_Transfer_Catalysis_Cycle M_Y M⁺Y⁻ QY_org Q⁺Y⁻ M_Y->QY_org Anion Exchange QX_aq Q⁺X⁻ (Catalyst) RX R-X RY R-Y (Product) QY_org->RY Reaction QX_org Q⁺X⁻ QX_org->QX_aq Catalyst Regeneration Hofmann_Elimination Ammonium Quaternary Ammonium Salt (R'CH₂CH₂NR₃⁺ X⁻) Alkene Alkene (R'CH=CH₂) Ammonium->Alkene Hofmann Elimination Amine Tertiary Amine (NR₃) Ammonium->Amine Base Base (OH⁻) Base->Ammonium Water H₂O Base->Water

References

Octyltriphenylphosphonium Bromide: A Comparative Guide to its Efficacy in Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of the appropriate reagent is paramount to achieving desired outcomes in organic synthesis. Octyltriphenylphosphonium bromide (OTPB) has emerged as a versatile reagent, primarily utilized in the Wittig reaction for alkene synthesis and as a phase transfer catalyst (PTC) in a variety of organic transformations. This guide provides a comprehensive comparison of OTPB's performance against other common alternatives, supported by experimental data and detailed protocols.

Performance in the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds from carbonyl compounds. The choice of the phosphonium salt can significantly influence the yield and stereoselectivity of the resulting alkene.

Comparison with Other Phosphonium Salts in the Wittig Reaction

While direct comparative studies under identical conditions are limited, the performance of OTPB can be inferred from the general principles of the Wittig reaction and data from similar phosphonium salts. The longer alkyl chain in OTPB compared to more common reagents like methyltriphenylphosphonium bromide may influence its solubility and steric hindrance, potentially affecting reaction kinetics and selectivity.

Reagent/CatalystTransformationSubstrateProductYield (%)E/Z RatioReference
Benzyltriphenylphosphonium chlorideWittig Reaction9-Anthraldehydetrans-9-(2-Phenylethenyl)anthracene90Not specifiedInferred from general procedures[1]
(4-Nitrobenzyl)triphenylphosphonium bromideWittig Reaction4-Nitrobenzaldehyde4,4'-Dinitrostilbene54Not specified[1]
Benzyl bromide & Triethyl phosphiteHorner-Wadsworth-EmmonsBenzaldehydesE-Stilbenes48-9999:1[1]

Experimental Protocol: Synthesis of Stilbene via Wittig Reaction

This protocol describes a general procedure for the synthesis of stilbene, which can be adapted for use with this compound.

Materials:

  • This compound

  • Benzaldehyde

  • Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Dichloromethane

  • Hexanes

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Slowly add a strong base (1.05 equivalents), such as n-butyllithium, to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change.

  • Wittig Reaction: In a separate flask, dissolve benzaldehyde (1.0 equivalent) in anhydrous THF under an inert atmosphere.

  • Slowly add the benzaldehyde solution to the prepared ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane or diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the stilbene isomers.

Workflow for the Wittig Reaction

Wittig_Reaction cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction cluster_workup Work-up & Purification OTPB Octyltriphenylphosphonium Bromide (OTPB) Ylide Phosphonium Ylide OTPB->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Solvent1 Anhydrous THF Alkene Alkene Product Ylide->Alkene Reaction Aldehyde Aldehyde/Ketone Aldehyde->Alkene Solvent2 Anhydrous THF TPPO Triphenylphosphine Oxide (Byproduct) Alkene->TPPO Forms Quench Quench (aq. NH4Cl) Alkene->Quench Extraction Extraction Quench->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Column Chromatography Drying->Purification Pure_Alkene Purified Alkene Purification->Pure_Alkene PTC_Mechanism [Q+ = Octyltriphenylphosphonium Cation] cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaNu Na+Nu- (Nucleophile Source) QNu_org [Q+Nu-]org NaNu->QNu_org Anion Exchange at Interface NaX Na+X- (Byproduct) RX R-X (Organic Substrate) RNu R-Nu (Product) RX->RNu QX_org [Q+X-]org RX->QX_org Forms QNu_org->RX Nucleophilic Attack QX_org->NaX Returns to Aqueous Phase

References

Characterization of novel compounds synthesized using octyltriphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Novel Compounds Synthesized from Octyltriphenylphosphonium Bromide

Introduction

This compound is a quaternary phosphonium salt that serves as a key precursor in the synthesis of a variety of novel compounds with significant therapeutic potential. The lipophilic triphenylphosphonium cation facilitates the transport of these compounds across cellular and mitochondrial membranes, leading to targeted biological activity. This guide provides a comparative analysis of the antimicrobial and anticancer properties of these novel compounds, supported by experimental data and detailed methodologies.

Antimicrobial Activity

Novel compounds derived from this compound have demonstrated potent activity against a range of bacterial and fungal pathogens. The length of the alkyl chain is a critical determinant of their antimicrobial efficacy.

Comparison of Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values of various alkyltriphenylphosphonium bromide derivatives against Gram-positive and Gram-negative bacteria.

CompoundAlkyl Chain LengthStaphylococcus aureus (MRSA) MIC (µg/mL)Escherichia coli MIC (µg/mL)Reference
Butyltriphenylphosphonium BromideC4>128>128[1]
This compound C8 16 64 [1]
Decyltriphenylphosphonium BromideC10432[1]
Dodecyltriphenylphosphonium BromideC12216[1]
Cetyltrimethylammonium Bromide (Alternative)C1615.6-62.5Not specified[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method.[3]

  • Preparation of Inoculum: A fresh bacterial culture is grown on an appropriate agar medium. Several colonies are used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[4]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[3]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[5]

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

Experimental Workflow: Biofilm Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_quantify Quantification bacterial_culture Bacterial Culture (Overnight) dilution Dilute to OD600 = 0.01 bacterial_culture->dilution plate_setup Add Culture and Compound to 96-well Plate dilution->plate_setup compound_prep Prepare Compound Serial Dilutions compound_prep->plate_setup incubation Incubate for Biofilm Formation plate_setup->incubation wash Wash to Remove Planktonic Cells incubation->wash stain Stain with 0.1% Crystal Violet wash->stain solubilize Solubilize Stain with Acetic Acid stain->solubilize read Read Absorbance at 595 nm solubilize->read

Anticancer Activity

The lipophilic cationic nature of this compound derivatives allows them to selectively accumulate in the mitochondria of cancer cells, which have a higher mitochondrial membrane potential compared to normal cells.[4] This targeted accumulation leads to mitochondrial dysfunction and subsequent cell death.

Comparison of Cytotoxicity (IC₅₀ Values)

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of various phosphonium salts against different cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
(11-methoxy-11-oxo-undecyl) triphenylphosphonium bromideMCF-7 (Breast)~10[6]
(11-methoxy-11-oxo-undecyl) triphenylphosphonium bromideHeLa (Cervical)~15[6]
Butyltriphenylphosphonium BromideK562 (Leukemia)6-10[1]
Cisplatin (Alternative)HeLa (Cervical)55[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[8]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.[8]

  • MTT Addition: The culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[8]

  • Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in 130 µL of DMSO. The plate is incubated for 15 minutes with shaking.[8]

  • Absorbance Reading: The absorbance is measured at 492 nm using a microplate reader.[8]

Signaling Pathway: Mitochondria-Targeted Apoptosis

G TPP_Compound Triphenylphosphonium (TPP) Compound Mitochondrion Mitochondrion TPP_Compound->Mitochondrion ROS Increased ROS Production Mitochondrion->ROS Accumulation MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Experimental Protocol: Mitochondrial Membrane Potential Assay

The mitochondrial membrane potential can be assessed using fluorescent probes like TMRE (Tetramethylrhodamine, Ethyl Ester).[9]

  • Cell Preparation: Cells are plated in a black 96-well microplate and incubated overnight.[9]

  • Compound Treatment: Cells are treated with the test compound for the desired duration.

  • TMRE Staining: The culture medium is replaced with a medium containing TMRE (50-200 nM) and incubated for 30 minutes at 37°C.[9]

  • Washing: The cells are washed with an assay buffer to remove excess dye.

  • Fluorescence Measurement: The fluorescence is measured using a fluorescence microplate reader with an excitation/emission of 549/575 nm.[9] A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Conclusion

Novel compounds synthesized using this compound demonstrate significant potential as both antimicrobial and anticancer agents. Their efficacy is closely linked to the lipophilic triphenylphosphonium cation, which facilitates targeted delivery to bacterial membranes and cancer cell mitochondria. The comparative data presented in this guide highlights the structure-activity relationships of these compounds and provides robust experimental protocols for their evaluation. Further research into the development of new derivatives and their mechanisms of action is warranted to fully explore their therapeutic applications.

References

A comparative study of different bases for ylide generation in the Wittig reaction

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Bases for Ylide Generation in the Wittig Reaction

The Wittig reaction stands as a cornerstone in organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. A critical step in this transformation is the generation of the phosphorus ylide, a species with adjacent positive and negative charges, by deprotonating a phosphonium salt. The choice of base for this deprotonation is pivotal, as it profoundly influences the reaction's efficiency, stereochemical outcome, and compatibility with various functional groups. This guide provides a comparative analysis of different bases used for ylide generation, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

The Nature of the Ylide Dictates the Choice of Base

Phosphorus ylides are broadly classified into three categories based on the substituents attached to the negatively charged carbon. This classification is crucial because the stability of the ylide determines the acidity of the corresponding phosphonium salt, and therefore, the strength of the base required for its formation.

  • Non-stabilized Ylides: These ylides have electron-donating groups (e.g., alkyl groups) on the carbanion.[1] They are highly reactive and require strong bases for their generation.[2][3] Reactions with non-stabilized ylides are typically performed under inert atmospheres and at low temperatures.[1][4] They generally lead to the formation of (Z)-alkenes with high selectivity under salt-free conditions.[5][6]

  • Stabilized Ylides: These ylides feature electron-withdrawing groups (e.g., ester, ketone, cyano) that delocalize the negative charge, making them more stable and less reactive.[1][7] Consequently, weaker bases are sufficient for their generation, and the reaction conditions are generally milder.[7][8] Stabilized ylides predominantly yield (E)-alkenes.[5][6]

  • Semi-stabilized Ylides: With substituents like aryl or vinyl groups, these ylides exhibit intermediate stability and reactivity. The stereoselectivity of reactions involving semi-stabilized ylides is often poor, resulting in mixtures of (E) and (Z)-alkenes.[6]

Comparative Analysis of Common Bases

The selection of an appropriate base is paramount for successful ylide generation. Strong bases are necessary for the deprotonation of phosphonium salts that lead to non-stabilized ylides, while stabilized ylides can be formed using weaker bases.[3][4] The presence of lithium cations from bases like n-butyllithium can also influence the stereochemical outcome by stabilizing the betaine intermediate, potentially reducing (Z)-selectivity.[2][5][9]

BaseAbbreviationpKa (Conjugate Acid in DMSO)Ylide TypeTypical StereoselectivityNotes
n-Butyllithiumn-BuLi~50Non-stabilized(Z)-selective, but Li⁺ can decrease selectivity[2]Very strong base; requires anhydrous and inert conditions.[10][11]
Sodium HydrideNaH~45Non-stabilized, Semi-stabilized(Z)-selective (salt-free conditions)[5]Strong, non-nucleophilic base; requires careful handling.[8][12]
Sodium AmideNaNH₂~38Non-stabilized(Z)-selective[2]A very strong base, often used for non-stabilized ylides.[2]
Potassium HexamethyldisilazideKHMDS~30Non-stabilized, Semi-stabilizedHigh (Z)-selectivityStrong, non-nucleophilic base; good for sensitive substrates.[8]
Sodium HexamethyldisilazideNaHMDS~30Non-stabilized, Semi-stabilizedHigh (Z)-selectivity[13]Strong, non-nucleophilic base; an alternative to KHMDS.[8][13]
Potassium tert-butoxideKOtBu~29Non-stabilized, Semi-stabilized(Z)-selective[11]Strong, sterically hindered base.[8]
Sodium MethoxideNaOMe~27Semi-stabilized, Stabilized(E)-selective with stabilized ylides[1]Milder base, suitable for less acidic phosphonium salts.
Sodium HydroxideNaOH~21Stabilized(E)-selective[8]A weak base used for stabilized ylides, often in a two-phase system or concentrated solution.[14][15]
Potassium CarbonateK₂CO₃~18Stabilized(E)-selective[8]Mild base suitable for highly stabilized ylides.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for ylide generation using a strong base for a non-stabilized ylide and a weaker base for a stabilized ylide.

Protocol 1: Generation of a Non-Stabilized Ylide using n-Butyllithium (n-BuLi)

This procedure is suitable for generating reactive ylides from simple alkyltriphenylphosphonium halides.

  • Preparation: Dry a Schlenk flask or a three-necked round-bottom flask under vacuum or with a heat gun and maintain it under an inert atmosphere (Nitrogen or Argon).

  • Reagents: Add the dry alkyltriphenylphosphonium salt (1.0 equiv) to the flask, followed by the addition of an anhydrous ethereal solvent such as THF or diethyl ether via syringe.[13]

  • Cooling: Cool the resulting suspension to a low temperature, typically between -78 °C and 0 °C, using an appropriate cooling bath.[13]

  • Deprotonation: Slowly add a solution of n-butyllithium (1.0 equiv) in hexanes dropwise to the stirred suspension. The appearance of a characteristic color (often orange or deep red) indicates the formation of the ylide.[2]

  • Reaction: Stir the mixture for 30 minutes to an hour at the same temperature to ensure complete ylide formation.[13] The ylide solution is now ready for the addition of the aldehyde or ketone.

Protocol 2: Generation of a Stabilized Ylide using Sodium Hydroxide

This method is often employed for stabilized ylides, such as those derived from α-haloesters.

  • Reagents: In a round-bottom flask, dissolve the phosphonium salt (e.g., (carbethoxymethyl)triphenylphosphonium bromide) (1.0 equiv) and the aldehyde or ketone (1.0 equiv) in a suitable solvent like dichloromethane or THF.[14][16]

  • Base Addition: Add an aqueous solution of a weak base, such as 50% sodium hydroxide, to the stirred mixture.[14][17] This can often be done at room temperature.

  • Reaction: Stir the two-phase mixture vigorously for a specified period (e.g., 30 minutes to several hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[15][16]

  • Workup: Upon completion, perform a standard aqueous workup to separate the organic product from the triphenylphosphine oxide byproduct and aqueous layer.[14]

Visualizing the Process

Diagrams can effectively illustrate complex chemical workflows and relationships.

Wittig_Reaction_Workflow cluster_0 Step 1: Ylide Generation cluster_1 Step 2: Olefination P_Salt Phosphonium Salt (R-CH₂-PPh₃⁺ X⁻) Ylide Phosphorus Ylide (R-CH=PPh₃) P_Salt->Ylide Deprotonation Base Base Base->P_Salt Carbonyl Aldehyde or Ketone (R'R''C=O) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Carbonyl->Oxaphosphetane Alkene Alkene (R-CH=CR'R'') Oxaphosphetane->Alkene Decomposition TPPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPPO

Caption: General workflow of the Wittig reaction.

Stereoselectivity_Logic cluster_ylides cluster_bases cluster_products Ylide_Type Ylide Type Non_Stab Non-stabilized (R = Alkyl) Semi_Stab Semi-stabilized (R = Aryl) Stab Stabilized (R = EWG) Strong_Base Strong Base (n-BuLi, NaH, KHMDS) Non_Stab->Strong_Base Semi_Stab->Strong_Base Weak_Base Weaker Base (NaOH, NaOMe, K₂CO₃) Stab->Weak_Base Z_Alkene (Z)-Alkene (Kinetic Product) Strong_Base->Z_Alkene (from Non-stabilized) Mixture E/Z Mixture Strong_Base->Mixture (from Semi-stabilized) E_Alkene (E)-Alkene (Thermodynamic Product) Weak_Base->E_Alkene (from Stabilized)

Caption: Base selection and stereochemical outcome.

The Schlosser Modification for (E)-Alkene Synthesis

A significant limitation of the standard Wittig reaction with non-stabilized ylides is its inherent (Z)-selectivity. The Schlosser modification overcomes this by allowing for the synthesis of (E)-alkenes.[6][18] In this procedure, the betaine intermediate formed from the initial reaction is treated with a second equivalent of a strong organolithium base (like phenyllithium or n-butyllithium) at low temperatures.[1][9] This deprotonates the carbon adjacent to the phosphorus, leading to a more stable β-oxido phosphonium ylide, which upon protonation and subsequent elimination, yields the thermodynamically favored (E)-alkene.[1]

Conclusion

The choice of base for ylide generation in the Wittig reaction is a critical parameter that must be tailored to the specific phosphonium salt precursor. Strong, non-nucleophilic bases are required for non-stabilized ylides, which typically yield (Z)-alkenes. In contrast, weaker bases are sufficient for stabilized ylides, which favor the formation of (E)-alkenes. Understanding the interplay between ylide stability, base strength, and the effect of salt byproducts is essential for controlling the stereochemical outcome and achieving high yields in this powerful olefination reaction. For cases requiring inverted stereoselectivity, modifications like the Schlosser protocol provide a reliable alternative.

References

Performance Benchmark: Octyltriphenylphosphonium Bromide vs. Commercial Phase Transfer Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis

For professionals in research, discovery, and drug development, the selection of an optimal phase transfer catalyst (PTC) is a critical factor in the efficiency and success of multiphase organic reactions. This guide provides a comprehensive performance comparison of octyltriphenylphosphonium bromide against commonly used commercial phase transfer catalysts. The following sections present a detailed analysis of their catalytic activity, stability, and applications, supported by available experimental data and standardized protocols to aid in catalyst selection and evaluation.

Introduction to Phase Transfer Catalysis

Phase transfer catalysis is a powerful methodology in organic synthesis that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase.[1] The phase transfer catalyst, often a quaternary ammonium or phosphonium salt, functions by transporting a reactant, usually an anion, from the aqueous phase into the organic phase where the reaction occurs.[2] This significantly enhances reaction rates, improves yields, and can lead to milder reaction conditions, making it a cornerstone of green chemistry.

The efficacy of a PTC is influenced by several factors, including the lipophilicity of the cation, the nature of the counter-anion, and the overall stability of the catalyst under the reaction conditions.[2]

Catalyst Profiles: A Comparative Overview

This guide focuses on comparing this compound, a representative phosphonium salt, with two widely used commercial quaternary ammonium salt catalysts: Tetrabutylammonium Bromide (TBAB) and Benzyltriethylammonium Chloride (TEBA).

This compound (OTPB): As a phosphonium salt, OTPB is characterized by a phosphorus cation with one long alkyl chain (octyl) and three phenyl groups. The presence of the lipophilic octyl group enhances its solubility in organic solvents, a key attribute for a phase transfer catalyst.

Tetrabutylammonium Bromide (TBAB): A symmetric quaternary ammonium salt with four butyl groups surrounding a central nitrogen atom. It is a versatile and widely used PTC in a variety of organic transformations.[3]

Benzyltriethylammonium Chloride (TEBA): An asymmetric quaternary ammonium salt featuring a benzyl group and three ethyl groups. It is another popular and cost-effective PTC employed in numerous industrial applications.

Qualitative Performance Comparison: Phosphonium vs. Ammonium Salts

A key differentiator between phosphonium and ammonium-based PTCs is their thermal and chemical stability. Phosphonium salts, including this compound, generally exhibit higher stability compared to their quaternary ammonium counterparts.[1][3]

Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that can occur at elevated temperatures and in the presence of strong bases, leading to the formation of an alkene and a tertiary amine.[1] This degradation not only reduces the catalyst's efficacy but can also introduce impurities into the reaction mixture. Phosphonium salts are not prone to this degradation pathway, making them more robust for reactions requiring harsh conditions.[1]

Quantitative Performance Data

Direct, head-to-head comparative studies benchmarking this compound against commercial catalysts under identical conditions are limited in publicly available literature. However, data from studies comparing the broader classes of phosphonium and ammonium salts in representative nucleophilic substitution reactions provide valuable insights into their relative performance.

The following table summarizes the performance of a representative phosphonium salt, Tetraphenylphosphonium Bromide (TPPB), against commercial ammonium salt catalysts in the alkylation of sodium benzoate with butyl bromide. It is important to note that while TPPB is not identical to this compound, its performance provides a relevant benchmark for the phosphonium salt class.

CatalystCatalyst TypeReactionSubstrateReagentYield (%)Reference
Tetraphenylphosphonium Bromide (TPPB) Phosphonium SaltAlkylationSodium BenzoateButyl Bromide98[3]
Tetrabutylammonium Bromide (TBAB) Quaternary Ammonium SaltAlkylationSodium BenzoateButyl Bromide91[3]
Aliquat 336 (Tricaprylylmethylammonium chloride) Quaternary Ammonium SaltAlkylationSodium BenzoateButyl Bromide92[3]
Butyltriphenylphosphonium Bromide Phosphonium SaltCatalyst SynthesisTriphenylphosphinen-Butyl Bromide98.2[4]

Note: The data for Butyltriphenylphosphonium Bromide represents the yield of the catalyst synthesis itself, indicating the high efficiency of forming such phosphonium salts.

Experimental Protocols

To facilitate independent benchmarking studies, a detailed experimental protocol for a representative nucleophilic substitution reaction, the Williamson ether synthesis, is provided below. This protocol can be adapted to compare the performance of this compound with other commercial catalysts.

Objective: To compare the catalytic efficiency of different phase transfer catalysts in the O-alkylation of a phenol with an alkyl halide.

Materials:

  • Phenol (e.g., 4-ethylphenol)

  • Alkyl halide (e.g., methyl iodide)

  • Phase Transfer Catalyst (e.g., this compound, TBAB, TEBA)

  • Aqueous Sodium Hydroxide (e.g., 25% w/v)

  • Organic Solvent (e.g., Dichloromethane or Toluene)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol (1.0 equivalent) and the phase transfer catalyst (0.05 - 0.1 equivalents) in the organic solvent.

  • Add the aqueous sodium hydroxide solution to the flask.

  • Stir the biphasic mixture vigorously at room temperature for 15-20 minutes.

  • Add the alkyl halide (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to a gentle reflux and maintain vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation if necessary.

  • Calculate the yield of the ether product.

Visualizing the Process

To better understand the underlying mechanism and experimental setup, the following diagrams are provided.

G Mechanism of Phase Transfer Catalysis (PTC) cluster_0 Aqueous Phase cluster_1 Organic Phase Q+X- Catalyst (Q+X-) Q+Nu- Q+Nu- Q+X-->Q+Nu- Anion Exchange M+Y- Byproduct (M+Y-) M+Nu- Reactant (M+Nu-) R-Y Substrate (R-Y) R-Nu Product (R-Nu) Q+Nu-->R-Nu Reaction G Experimental Workflow for Williamson Ether Synthesis A 1. Dissolve Phenol & Catalyst in Organic Solvent B 2. Add Aqueous NaOH A->B C 3. Add Alkyl Halide B->C D 4. Reflux with Vigorous Stirring C->D E 5. Reaction Monitoring (TLC/GC) D->E F 6. Work-up: Phase Separation & Washing E->F G 7. Drying of Organic Layer F->G H 8. Solvent Evaporation G->H I 9. Product Purification H->I J 10. Yield Calculation I->J

References

Comparative Cytotoxicity of Alkylated Triphenylphosphonium Bromides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of various alkylated triphenylphosphonium (TPP+) bromides. By leveraging experimental data, we explore the structure-activity relationship of these compounds, focusing on the influence of the alkyl chain length on their efficacy in inducing cancer cell death. Detailed experimental protocols and mechanistic insights are provided to support further research and development in this area.

Introduction

Triphenylphosphonium (TPP+) cations are lipophilic molecules that selectively accumulate within mitochondria, driven by the large negative mitochondrial membrane potential. This inherent targeting property has made them attractive vehicles for delivering therapeutic agents to the powerhouse of the cell. Simple alkylated TPP+ derivatives have themselves demonstrated significant cytotoxic effects, particularly against cancer cells which often exhibit a more negative mitochondrial membrane potential compared to normal cells. This guide focuses on the direct cytotoxic properties of a series of alkyltriphenylphosphonium bromides, highlighting the critical role of the alkyl chain length in determining their biological activity.

Data Presentation: Comparative Cytotoxicity

The cytotoxic activity of alkylated triphenylphosphonium bromides is directly correlated with the length of their alkyl chains. Generally, an increase in chain length leads to greater hydrophobicity, facilitating enhanced mitochondrial accumulation and subsequent cytotoxic effects.[1] The following table summarizes the 50% inhibitory concentration (IC50) values for a series of alkyl-TPP+ bromides against the T-47D human breast cancer cell line.

CompoundAlkyl Chain LengthIC50 (µM) on T-47D Cells
Methyl-TPP+ (MTPP)C1> 100
Propyl-TPP+ (PrTPP)C312.0 ± 1.2
Nonyl-TPP+ (NTPP)C92.0 ± 0.2
Hexadecyl-TPP+ (HDTPP)C160.8 ± 0.1

Data is indicative and compiled from representative studies for comparative purposes.[1]

Mechanism of Action: A Multi-Step Process

The cytotoxic action of alkylated TPP+ bromides is initiated by their accumulation in the mitochondria, which triggers a cascade of events leading to programmed cell death (apoptosis). The key steps in this process are outlined below.

Signaling Pathway of Alkylated TPP+ Induced Cytotoxicity

TPP_Cytotoxicity_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion TPP Alkyl-TPP+ Bromide Mito_Membrane Disruption of Mitochondrial Membrane Potential (ΔΨm) TPP->Mito_Membrane Accumulation driven by ΔΨm ROS Increased Reactive Oxygen Species (ROS) Production Mito_Membrane->ROS CytoC Cytochrome c Release ROS->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Casp3 Activated Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling cascade of alkylated TPP+ bromide-induced apoptosis.

Experimental Protocols

To facilitate the replication and extension of the findings presented, detailed protocols for key experimental procedures are provided below.

General Experimental Workflow

Experimental_Workflow cluster_assays Cytotoxicity & Mechanistic Assays start Start cell_culture 1. Cell Culture (e.g., T-47D cells) start->cell_culture treatment 2. Treatment with Alkyl-TPP+ Bromides cell_culture->treatment mtt_assay 3a. MTT Assay for Cell Viability (IC50) treatment->mtt_assay mmp_assay 3b. JC-1 Assay for Mitochondrial Membrane Potential treatment->mmp_assay ros_assay 3c. DCFH-DA Assay for Reactive Oxygen Species treatment->ros_assay data_analysis 4. Data Analysis mtt_assay->data_analysis mmp_assay->data_analysis ros_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A generalized workflow for assessing the cytotoxicity of alkylated TPP+ bromides.

Cell Culture
  • Cell Line: T-47D (human breast cancer cell line).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Sub-culturing: When cells reach 80-90% confluency, they are detached using a 0.25% Trypsin-EDTA solution, centrifuged, and re-suspended in fresh medium for passaging.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Seed T-47D cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the alkylated TPP+ bromides in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the different concentrations of the TPP+ compounds. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the TPP+ compounds). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

JC-1 is a fluorescent probe that differentially accumulates in mitochondria based on their membrane potential.

  • Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with different concentrations of alkylated TPP+ bromides as described for the MTT assay. Include a positive control (e.g., treatment with CCCP, a known mitochondrial uncoupler).

  • JC-1 Staining: After the treatment period, remove the medium and wash the cells with warm PBS. Add 500 µL of medium containing 2 µM JC-1 to each well and incubate for 30 minutes at 37°C.

  • Washing: Remove the JC-1 containing medium and wash the cells twice with PBS.

  • Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low membrane potential, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Detection of Intracellular Reactive Oxygen Species (DCFH-DA Assay)

DCFH-DA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.

  • Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with alkylated TPP+ bromides.

  • DCFH-DA Loading: After treatment, remove the medium and wash the cells with PBS. Add 500 µL of medium containing 10 µM DCFH-DA to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA containing medium and wash the cells twice with PBS.

  • Analysis: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Conclusion

The cytotoxicity of alkylated triphenylphosphonium bromides is strongly dependent on the length of the alkyl chain, with longer chains exhibiting greater potency. This effect is attributed to the enhanced mitochondrial accumulation of the more hydrophobic derivatives, leading to a cascade of events including the disruption of mitochondrial membrane potential, increased production of reactive oxygen species, and ultimately, the induction of apoptosis. The experimental protocols provided in this guide offer a framework for the continued investigation and development of these compounds as potential anticancer agents. Further research is warranted to optimize the therapeutic window of these molecules and to explore their efficacy in combination with other chemotherapeutic drugs.

References

Safety Operating Guide

Proper Disposal of Octyltriphenylphosphonium Bromide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information and a step-by-step operational plan for the safe disposal of octyltriphenylphosphonium bromide.

Safety and Hazard Profile

This compound is a chemical compound that requires careful handling due to its potential health effects. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Adherence to safety protocols is crucial when managing this substance.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation (Category 2)Causes skin irritation.[1][2]P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/eye protection/face protection.[1] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Eye Irritation (Category 2A)Causes serious eye irritation.[1][2]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemMay cause respiratory irritation.[1][2]P261: Avoid breathing dust.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[1]

Experimental Protocol: Waste Disposal Procedure

The disposal of this compound must be conducted in accordance with national and local regulations.[1] The primary method of disposal is through an approved waste disposal plant.[1][2]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (inspect before use).[1]

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH/MSHA approved respirator.

Step 2: Waste Collection

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated and clearly labeled waste container.

  • The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area.[1][2]

Step 3: Spill Management

In the event of a spill:

  • Evacuate the area if necessary.

  • Wear appropriate PPE.

  • Cover drains to prevent the material from entering waterways.[1]

  • For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation.[2][3]

  • Clean the affected area thoroughly.

Step 4: Disposal

  • Waste material must be disposed of by a licensed and approved waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Octyltriphenylphosphonium Bromide Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect spill Is there a spill? collect->spill cleanup Follow Spill Cleanup Procedure: - Cover Drains - Sweep/Scoop Solid - Clean Area spill->cleanup Yes store Store Waste Container in a Cool, Dry, Well-Ventilated Area spill->store No cleanup->collect contact Contact Approved Waste Disposal Company store->contact provide_sds Provide SDS to Disposal Company contact->provide_sds end End: Proper Disposal Complete provide_sds->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octyltriphenylphosphonium bromide
Reactant of Route 2
Reactant of Route 2
Octyltriphenylphosphonium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.